molecular formula C12H17ClN2O B1285912 N-Phenyl-4-piperidinecarboxamide hydrochloride CAS No. 73415-54-0

N-Phenyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1285912
CAS No.: 73415-54-0
M. Wt: 240.73 g/mol
InChI Key: BOVNAQHWGKAFQU-UHFFFAOYSA-N
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Description

N-Phenyl-4-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
The exact mass of the compound N-Phenyl-4-piperidinecarboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Phenyl-4-piperidinecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-4-piperidinecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-phenylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVNAQHWGKAFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73415-85-7
Record name N-PHENYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE
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Foundational & Exploratory

Introduction: Situating N-Phenyl-4-piperidinecarboxamide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Phenyl-4-piperidinecarboxamide Hydrochloride (CAS 73415-85-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

N-Phenyl-4-piperidinecarboxamide, often referred to as isonipecotanilide, is a molecule of significant interest within medicinal chemistry and synthetic research. Its core structure, featuring a piperidine ring linked to an aniline moiety via a carboxamide group, serves as a versatile scaffold for developing a range of biologically active agents. While the CAS number 73415-85-7 technically refers to the free base, in research and development settings, it is frequently handled as its hydrochloride salt to enhance stability and aqueous solubility.

This guide provides a comprehensive technical overview of N-Phenyl-4-piperidinecarboxamide hydrochloride. We will move beyond a simple recitation of data, delving into the causality behind synthetic strategies, the logic of analytical method development, and the context of its potential applications. This molecule is not only a subject of study in its own right, with reported antiplatelet activity[1], but also serves as a critical structural analog for understanding more complex molecules, including dual-target inhibitors for neurodegenerative diseases and intermediates in pharmaceutical synthesis[2]. Understanding its properties is therefore a valuable pursuit for any professional in the field.

Section 1: Core Physicochemical Properties and Identification

Precise identification and understanding of a compound's physical properties are the foundation of all subsequent research.

Chemical Structure and Identifiers

The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen, which is the most likely site given its higher pKa compared to the amide nitrogen.

Caption: Fig. 1: Chemical Structure of N-Phenyl-4-piperidinecarboxamide Hydrochloride

Data Summary Table

The following table summarizes key identifiers and computed or experimentally-derived properties. Data for the hydrochloride salt is often limited; therefore, properties of the free base or closely related structures are included for context.

PropertyValueSource / Notes
IUPAC Name N-phenylpiperidine-4-carboxamide hydrochlorideStandard nomenclature.
Synonyms Isonipecotanilide hydrochlorideCommon trivial name.
CAS Number 73415-85-7 (Free Base)The primary CAS number refers to the parent compound.
Molecular Formula C₁₂H₁₇ClN₂OCalculated for the hydrochloride salt.
Molecular Weight 240.73 g/mol Calculated for the hydrochloride salt.
Appearance White to off-white crystalline powderTypical appearance for similar hydrochloride salts.[3]
Melting Point >200 °C (decomposes)Estimated. High melting points are characteristic of organic salts. For example, Isonipecotic acid hydrochloride melts at 295 °C.[3]
Solubility Soluble in water, methanol. Sparingly soluble in ethanol.The hydrochloride form significantly increases aqueous solubility compared to the free base, a key reason for its use. Isonipecotic acid hydrochloride is highly water-soluble (320 g/L).[3]
logP (Octanol/Water) ~1.85 (Free Base)Calculated for the related N-Phenyl-4-piperidinamine, indicating moderate lipophilicity of the core structure before salt formation.[4]

Section 2: Rational Synthesis and Purification Strategy

The synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride is a two-stage process: formation of the amide bond followed by conversion to the hydrochloride salt. The choice of reagents and conditions is critical for achieving high yield and purity.

Synthesis Pathway: Amide Coupling and Salt Formation

The most direct and common route involves the coupling of a piperidine-4-carboxylic acid derivative with aniline. To avoid polymerization and side reactions, the piperidine nitrogen must be protected, typically with a Boc (tert-butyloxycarbonyl) group, which is acid-labile and easily removed.

synthesis_workflow start1 N-Boc-piperidine-4-carboxylic acid step1 Amide Coupling start1->step1 start2 Aniline start2->step1 reagent1 Coupling Agent (e.g., HATU, DCC) Base (e.g., DIPEA) reagent1->step1 reagent2 Solvent (e.g., DMF, DCM) reagent2->step1 reagent3 HCl in Dioxane or Ether step2 Boc Deprotection & Salt Formation reagent3->step2 reagent4 Aprotic Solvent (e.g., Ether) workup Workup: Precipitation/Filtration reagent4->workup intermediate Protected Intermediate: N-Boc-N-phenyl-4-piperidinecarboxamide intermediate->step2 product Final Product: N-Phenyl-4-piperidinecarboxamide HCl step1->intermediate step2->workup workup->product

Caption: Fig. 2: General Synthesis and Workup Workflow.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry practices for amide bond formation and deprotection.[5]

Part A: Synthesis of N-Boc-N-phenyl-4-piperidinecarboxamide

  • Reactor Setup: To a dry, nitrogen-flushed round-bottom flask, add N-Boc-piperidine-4-carboxylic acid (1.0 eq). Dissolve in an appropriate anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Scientist's Note: DMF is an excellent choice for its ability to dissolve a wide range of reactants, but DCM is often preferred for easier workup and removal. The choice depends on the scale and solubility of the specific batch of starting materials.

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 20-30 minutes.

    • Scientist's Note: HATU is a highly efficient, modern coupling reagent that minimizes racemization and side reactions compared to older reagents like DCC. The pre-activation step ensures the carboxylic acid is converted to a highly reactive ester before the amine is introduced, maximizing yield.

  • Amine Addition: Add aniline (1.05 eq) dropwise to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. Purify further by flash chromatography if necessary.

Part B: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified intermediate from Part A in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.

  • Acidification: Add a solution of 4M HCl in 1,4-dioxane (or a saturated solution of HCl gas in diethyl ether) dropwise with stirring.

    • Scientist's Note: Using a pre-prepared solution of HCl in an organic solvent prevents the introduction of water, which could complicate precipitation and drying. The immediate precipitation of the hydrochloride salt drives the deprotection reaction to completion.

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 1-2 hours to ensure complete precipitation.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to yield N-Phenyl-4-piperidinecarboxamide hydrochloride.

Section 3: Comprehensive Analytical Characterization

Confirming the identity, purity, and structure of the final compound is a non-negotiable step in any synthetic workflow.

analytical_workflow start Synthesized Product identity Identity Confirmation start->identity purity Purity Assessment start->purity nmr NMR Spectroscopy (¹H, ¹³C) identity->nmr Structure ms Mass Spectrometry (ESI-MS) identity->ms Mass ir IR Spectroscopy identity->ir Functional Groups hplc RP-HPLC (UV or CAD) purity->hplc Quantitative tlc TLC purity->tlc Qualitative

Caption: Fig. 3: Standard Analytical Workflow for Compound Verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum will be complex but predictable. Key expected signals include:

    • Aromatic Protons (Phenyl): Multiplets in the δ 7.0-7.8 ppm range.

    • Amide N-H: A broad singlet, typically δ 8.0-9.5 ppm.

    • Piperidine Protons: A series of complex multiplets in the δ 1.5-3.5 ppm range. The protons adjacent to the protonated nitrogen (positions 2 and 6) will be shifted downfield.

    • Piperidine N-H₂⁺: A very broad signal, often hard to distinguish from the baseline, significantly downfield.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A characteristic peak around δ 170-175 ppm.

    • Aromatic Carbons: Peaks between δ 120-140 ppm.

    • Piperidine Carbons: Aliphatic signals in the δ 25-50 ppm range.

Mass Spectrometry (MS)

Using Electrospray Ionization in positive mode (ESI+), the expected observation is the molecular ion of the free base. The hydrochloride salt will dissociate in the spray.

  • Expected [M+H]⁺: 205.13 m/z for C₁₂H₁₇N₂O⁺. High-resolution mass spectrometry should confirm this exact mass.

Infrared (IR) Spectroscopy
  • N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.

  • N-H Stretch (Ammonium Salt): A very broad band from 2500-3000 cm⁻¹, characteristic of R₃N⁺-H stretching.

  • C=O Stretch (Amide I): A strong, sharp absorption around 1650-1670 cm⁻¹.

  • C-N Bending (Amide II): A peak near 1550 cm⁻¹.

  • C-H Stretches (Aromatic/Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

A robust Reverse-Phase HPLC (RP-HPLC) method is essential for determining the purity of the final product.

  • Proposed HPLC Method:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Scientist's Note: The acidic modifier is crucial. It ensures the piperidine nitrogen remains protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the column.

    • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for the phenyl ring) or Charged Aerosol Detection (CAD) for universal detection.

    • Purity Calculation: Purity is determined by the area percentage of the main peak relative to all detected peaks.

Section 4: Applications and Biological Context

While not a blockbuster drug itself, N-Phenyl-4-piperidinecarboxamide is part of a chemical family with demonstrated and potential bioactivity.

Reported Antiplatelet and Cardiovascular Activity

Some commercial suppliers note that N-Phenylpiperidine-4-carboxamide may act as an inhibitor of thromboxane A2 production, a key mediator in platelet aggregation and vasoconstriction[1]. This suggests potential utility as a lead compound in the development of anti-thrombotic agents for treating high blood pressure or preventing strokes[1]. It is also reported to inhibit soluble guanylate cyclase, further contributing to antiplatelet effects[1].

A Scaffold for Neuroactive Compounds

The isonipecotamide core is a privileged scaffold in neuroscience drug discovery. Research has shown that derivatives of this structure can act as dual inhibitors of cholinesterases and coagulation factors, making them potential therapeutic candidates for Alzheimer's disease, which has links to cerebrovascular pathology[2]. The core structure of N-Phenyl-4-piperidinecarboxamide provides a foundational template for exploring such dual-activity ligands.

Relevance to Fentanyl Synthesis and Forensic Analysis

The 4-anilinopiperidine substructure is the core of the powerful synthetic opioid, fentanyl. While N-Phenyl-4-piperidinecarboxamide is not a direct precursor, its synthesis involves similar building blocks (a piperidine-4-substituted ring and an aniline derivative). Forensic laboratories and regulatory bodies closely monitor compounds that can be easily converted to fentanyl precursors. For example, the related compound 4-anilinopiperidine (4-AP) is a known fentanyl precursor and is internationally controlled[6]. Therefore, researchers working with this scaffold must be aware of its chemical relationship to controlled substances and adhere to all institutional and governmental regulations.

Section 5: Safety, Handling, and Storage

As a research chemical, N-Phenyl-4-piperidinecarboxamide hydrochloride should be handled with appropriate care. Safety data is often extrapolated from structurally related compounds.

Hazard TypeGHS Statement & PrecautionReference Compounds
Acute Toxicity H302: Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[7][8]N-phenylpiperidin-4-amine[7], Piperidine[8]
Skin Irritation H315: Causes skin irritation. Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of water.[7][9]N-phenylpiperidin-4-amine[7], 4-Acetyl-4-phenylpiperidine HCl[9]
Eye Irritation H319: Causes serious eye irritation. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[7][9]N-phenylpiperidin-4-amine[7], 4-Acetyl-4-phenylpiperidine HCl[9]
Respiratory H335: May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7]N-phenylpiperidin-4-amine[7]
  • Handling: Always handle in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is generally stable but can be hygroscopic.

Conclusion

N-Phenyl-4-piperidinecarboxamide hydrochloride is more than a simple chemical intermediate. It is a compound positioned at the intersection of cardiovascular research, neuroscience, and synthetic methodology. Its well-defined structure allows for rational exploration of structure-activity relationships, while its synthesis provides a practical case study in modern amide coupling and purification techniques. A thorough understanding of its physicochemical properties, analytical profile, and biological context—as outlined in this guide—empowers researchers to utilize this versatile molecule to its full potential, whether as a tool compound, a starting point for a discovery program, or a reference standard in analytical science.

References

  • Use of N-(4-aminophenyl)
  • Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Cheméo.
  • Isonipecotic acid hydrochloride | 5984-56-5. ChemicalBook.
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Safety Data Sheet - N-phenylpiperidin-4-amine. Cayman Chemical.
  • Safety Data Sheet - 4-Phenylpiperidine. Fisher Scientific.
  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI.
  • 4-Acetyl-4-phenylpiperidine Hydrochloride - Safety Data Sheet.
  • Safety D
  • N-Phenylpiperidine-4-carboxamide | 73415-85-7. Biosynth.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Journal of the Korean Chemical Society.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC).
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG.
  • June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Supporting Information - Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Royal Society of Chemistry.
  • Note verbale dated 4 January 2024 from the Permanent Mission of the United States of America to the United Nations.

Sources

molecular weight and formula of N-Phenyl-4-piperidinecarboxamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Phenyl-4-piperidinecarboxamide hydrochloride, a piperidine derivative of interest in pharmaceutical research and development. This document consolidates essential information regarding its chemical properties, synthesis, characterization, and potential applications, aiming to equip researchers with the foundational knowledge required for its effective utilization.

Core Molecular and Physical Attributes

N-Phenyl-4-piperidinecarboxamide hydrochloride is a synthetic organic compound characterized by a piperidine ring linked to a phenylcarboxamide moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.

Chemical Structure and Formula

The chemical structure of N-Phenyl-4-piperidinecarboxamide hydrochloride consists of a central piperidine ring. A phenyl group is attached to the nitrogen atom of a carboxamide functional group, which itself is connected at the 4-position of the piperidine ring. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

  • Chemical Formula: C₁₂H₁₇ClN₂O

  • Molecular Weight: 240.73 g/mol

  • CAS Number: 73415-85-7

Table 1: Key Chemical Identifiers

IdentifierValueSource
IUPAC Name N-phenylpiperidine-4-carboxamide hydrochloride-
CAS Number 73415-85-7Sigma-Aldrich
Molecular Formula C₁₂H₁₇ClN₂OSigma-Aldrich
Molecular Weight 240.73 g/mol Sigma-Aldrich
Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its application in research and development, influencing aspects from reaction conditions to formulation.

Table 2: Physicochemical Data

PropertyValueNotes
Melting Point 231-233 °CFor the hydrochloride salt.[1]
Appearance Solid (predicted)Based on typical characteristics of similar compounds.
Solubility Recrystallized from isopropanol/ethyl acetate.[1]Specific quantitative solubility data in various solvents is not readily available and would require experimental determination.

Synthesis and Purification

The synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride can be achieved through a multi-step process, beginning with the formation of the free base followed by conversion to its hydrochloride salt. The following protocol is based on established synthetic routes for similar compounds.

Synthesis of the Free Base: 4-(N-phenylcarbamoyl)piperidine

A common synthetic pathway involves the catalytic hydrogenation of a pyridine precursor.

Experimental Protocol: Synthesis of 4-(N-phenylcarbamoyl)piperidine

  • Hydrogenation: 4-(N-phenylcarbamoyl)pyridine is hydrogenated in acetic acid using a platinum oxide catalyst.[1] This reaction reduces the pyridine ring to a piperidine ring.

  • Work-up:

    • The catalyst is removed by filtration.[1]

    • The solvent is evaporated.[1]

    • The residue is basified to a pH of approximately 12 with a sodium hydroxide solution.[1]

    • The aqueous phase is extracted with chloroform, and the organic extract is discarded.[1]

  • Isolation: The aqueous phase is evaporated to dryness. The resulting residue is boiled with chloroform, filtered, and the solvent is evaporated to yield 4-(N-phenylcarbamoyl)piperidine.[1] The reported melting point of the free base is 121-127 °C.[1]

Formation of the Hydrochloride Salt

The free base is then converted to its hydrochloride salt to improve its handling and solubility properties.

Experimental Protocol: Synthesis of N-Phenyl-4-piperidinecarboxamide Hydrochloride

  • Salt Formation: The free base, 4-(N-phenylcarbamoyl)piperidine, is dissolved in isopropanol.[1]

  • Acidification: Hydrogen chloride is introduced into the solution to precipitate the hydrochloride salt.[1]

  • Purification: The resulting solid is recrystallized from an isopropanol/ethyl acetate mixture to yield purified N-Phenyl-4-piperidinecarboxamide hydrochloride.[1]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Free Base cluster_step2 Step 2: Hydrochloride Salt Formation A 4-(N-phenylcarbamoyl)pyridine B Catalytic Hydrogenation (PtO₂, Acetic Acid) A->B C Work-up & Isolation B->C D 4-(N-phenylcarbamoyl)piperidine (Free Base) C->D E Dissolution in Isopropanol D->E F Addition of HCl E->F G Recrystallization (Isopropanol/Ethyl Acetate) F->G H N-Phenyl-4-piperidinecarboxamide HCl (Final Product) G->H

Synthesis workflow for N-Phenyl-4-piperidinecarboxamide hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. While specific experimental spectra for N-Phenyl-4-piperidinecarboxamide hydrochloride are not widely available in public databases, the following techniques are standard for the characterization of such molecules.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight of a compound. For N-Phenyl-4-piperidinecarboxamide (the free base), the predicted monoisotopic mass is 204.1263 g/mol . In mass spectrometry analysis, this would typically be observed as the [M+H]⁺ ion at m/z 205.1336.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the protons of the piperidine ring, and the amide proton.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for N-Phenyl-4-piperidinecarboxamide would include:

  • N-H stretch: Around 3300 cm⁻¹ for the amide N-H.

  • C=O stretch: A strong absorption around 1650 cm⁻¹ for the amide carbonyl.

  • C-N stretch: In the region of 1400-1200 cm⁻¹.

  • Aromatic C-H and C=C stretches: In their characteristic regions.

Potential Applications and Pharmacological Context

Piperidine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. The N-phenyl-4-piperidinecarboxamide scaffold is of interest due to its structural similarity to known bioactive molecules.

Some reports suggest that N-Phenylpiperidine-4-carboxamide may act as an inhibitor of thromboxane A2 production, which plays a role in blood clotting.[2] This suggests potential applications in the management of cardiovascular conditions such as high blood pressure.[2]

Furthermore, various derivatives of piperidine carboxamides have been investigated for a range of pharmacological targets, including:

  • Serotonin 5-HT₂C receptors: As positive allosteric modulators.

  • Analgesia: As potent and short-acting analgesics.

  • Anticancer and antimicrobial agents.

The specific pharmacological profile of N-Phenyl-4-piperidinecarboxamide hydrochloride would require dedicated biological screening and evaluation.

Safety and Handling

Conclusion

N-Phenyl-4-piperidinecarboxamide hydrochloride is a compound with a foundation in established synthetic chemistry and belongs to a class of molecules with significant pharmacological potential. This guide has provided the core chemical and physical properties, a detailed synthetic protocol, and an overview of the analytical techniques required for its characterization. Further research into its specific pharmacological activities and safety profile is warranted to fully elucidate its potential in drug discovery and development.

References

  • PrepChem. (n.d.). Synthesis of 4-(N-phenylcarbamoyl)piperidine. Retrieved from [Link]

Sources

N-Phenyl-4-piperidinecarboxamide: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

The N-phenyl-4-piperidinecarboxamide core and its closely related analogues represent one of the most versatile and impactful scaffolds in medicinal chemistry. This guide provides a detailed exploration of its synthesis, mechanism of action, structure-activity relationships (SAR), and diverse therapeutic applications, with a primary focus on its role in the development of potent opioid analgesics and its emerging potential in other disease areas.

The 4-Anilinopiperidine Core: A Prolific Source of Opioid Analgesics

While N-phenyl-4-piperidinecarboxamide itself is a foundational structure, a subtle yet critical modification—placing the phenyl group on the amide nitrogen to form the N-phenyl-N-(piperidin-4-yl)propanamide or 4-anilinopiperidine scaffold—gave rise to a revolutionary class of synthetic opioids. Fentanyl, the prototype of this class, is a potent μ-opioid receptor (MOR) agonist that is 50 to 100 times more potent than morphine.[1] This scaffold's ability to be readily modified has led to the development of a wide range of analgesics and anesthetics used in clinical practice.[2]

The significance of this chemical class is also highlighted by the regulatory control placed upon its precursors. Chemicals like 4-anilinopiperidine (4-AP) are designated as List I chemicals by the Drug Enforcement Administration (DEA) due to their use in the illicit synthesis of fentanyl and its analogues.[3][4]

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-anilinopiperidine derivatives is a cornerstone of developing new analgesics. A common and efficient strategy involves a multi-step process starting from readily available precursors like N-substituted-4-piperidones. The causality behind this pathway lies in the sequential and controlled introduction of the key pharmacophoric elements.

General Synthetic Workflow

The process typically involves three key transformations:

  • N-Alkylation/Arylation: The piperidine nitrogen is substituted, often with a phenethyl group, which is crucial for high opioid receptor affinity.

  • Reductive Amination: The ketone at the C4 position is converted to an aniline group. This step introduces the critical N-phenyl moiety.

  • Acylation: The secondary amine of the aniline group is acylated, typically with a propanoyl group, to complete the pharmacophore.

start N-Substituted-4-Piperidone step1 Reductive Amination (e.g., with Aniline, NaBH(OAc)3) start->step1 intermediate 4-Anilino-N-Substituted-Piperidine (e.g., ANPP) step1->intermediate step2 Acylation (e.g., with Propionyl Chloride) intermediate->step2 end Final Product (e.g., Fentanyl Analog) step2->end

Caption: General synthetic workflow for 4-anilinopiperidine analogs.

Experimental Protocol: Synthesis of Fentanyl

This protocol provides a representative example of the synthesis of a 4-anilinopiperidine derivative, specifically fentanyl, starting from N-phenethyl-4-piperidone (NPP).

Step 1: Reductive Amination to form 4-anilino-N-phenethyl-piperidine (ANPP)

  • To a solution of N-phenethyl-4-piperidone (NPP) in a suitable solvent such as dichloromethane or dichloroethane, add one equivalent of aniline.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture. This reagent is chosen for its mildness and selectivity in reducing the iminium ion over the ketone, minimizing side reactions.

  • Allow the reaction to proceed for 12-24 hours at room temperature, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ANPP, which can be purified by column chromatography.[1]

Step 2: Acylation to form Fentanyl

  • Dissolve the purified ANPP in an aprotic solvent like dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Add a base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.

  • Add propionyl chloride dropwise to the cooled solution.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield fentanyl base.[1]

  • The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., ether) and adding a solution of HCl in ethanol.[5]

Mechanism of Action: Targeting the μ-Opioid Receptor

The analgesic effects of the 4-anilinopiperidine class are mediated primarily through their activity as agonists at the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[6]

Upon agonist binding, the MOR undergoes a conformational change, which triggers intracellular signaling cascades.[6]

  • G-protein Pathway (Analgesia): The primary pathway involves the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channels, leading to neuronal hyperpolarization and a reduction in the transmission of pain signals.[7][8]

  • β-Arrestin Pathway (Adverse Effects): The MOR can also signal through a separate pathway involving β-arrestin. This pathway is increasingly associated with the adverse effects of opioids, such as respiratory depression, tolerance, and constipation.[7]

The discovery of these two distinct pathways has spurred the development of "biased agonists"—compounds designed to selectively activate the G-protein pathway while minimizing β-arrestin recruitment, with the goal of creating safer analgesics.[7][9]

cluster_membrane Cell Membrane cluster_intra Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gαi/o Protein MOR->G_protein Activates beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Ion_Channel Ion Channel Modulation cAMP->Ion_Channel Leads to Analgesia Analgesia Ion_Channel->Analgesia Adverse_Effects Adverse Effects (e.g., Resp. Depression) beta_Arrestin->Adverse_Effects Ligand Opioid Agonist (e.g., Fentanyl) Ligand->MOR Binds

Caption: Simplified signaling pathways of the μ-opioid receptor.

Structure-Activity Relationships (SAR)

The potency and pharmacological profile of 4-anilinopiperidine analogues are highly sensitive to their chemical structure. SAR studies have identified key regions of the molecule where modifications can dramatically alter activity.[2]

Scaffold N1_label N1-Substituent: - Phenethyl group is optimal. - Governs potency and access to CNS. N1_node N1_label->N1_node C4_Anilide_label C4-Anilide Group: - Propionamide is optimal. - N-phenyl is critical for interaction. C4_Anilide_node C4_Anilide_label->C4_Anilide_node C3_label C3-Position: - Small alkyl groups (e.g., methyl)  can increase potency. - Stereochemistry is important. C3_node C3_label->C3_node Aniline_Ring_label Aniline Ring: - Substitution can alter potency  and selectivity. Aniline_Ring_node Aniline_Ring_label->Aniline_Ring_node

Caption: Key pharmacophoric regions of the 4-anilinopiperidine scaffold.

  • N1-Substituent: The group attached to the piperidine nitrogen is critical. A phenethyl group is generally optimal for high potency, as seen in fentanyl.[1] This lipophilic group is thought to enhance binding affinity and facilitate entry into the central nervous system.[1]

  • C4-Anilide Group: The N-phenylpropanamide moiety at the C4 position is essential. The orientation of the phenyl ring and the length of the acyl chain (propionyl being ideal) are crucial for proper receptor fit.[2]

  • C3-Position of Piperidine Ring: Introducing small alkyl groups, such as a methyl group, at the C3 position can significantly increase potency. However, this is highly dependent on stereochemistry, with the cis isomer often being more potent than the trans isomer. Larger groups at this position tend to decrease activity.[2]

  • Aniline Ring: Substitution on the aniline phenyl ring can modulate potency and selectivity. For example, adding electron-withdrawing groups can influence the compound's pharmacological profile.

CompoundN1-SubstituentC4-SubstituentRelative Potency (Morphine = 1)
Fentanyl PhenethylN-Phenylpropanamide~100
Sufentanil 2-ThienylethylN-Phenylpropanamide~500-1000
Carfentanil PhenethylMethyl C4-carboxylate~10,000
Remifentanil Methyl propanoateMethyl C4-carboxylate~100-200

Data synthesized from multiple sources for comparative illustration.[1]

Beyond Opioids: A Scaffold for Diverse Targets

The versatility of the piperidine-4-carboxamide scaffold extends far beyond opioid receptors. Its favorable physicochemical properties and ability to present functional groups in specific 3D orientations make it a valuable starting point for designing inhibitors for various enzymes and receptors.[10]

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: In the context of Alzheimer's disease, the formation of neurotoxic pyroglutamate-amyloid beta (pGlu-Aβ) is catalyzed by sQC. A compound featuring a piperidine-4-carboxamide moiety was identified as a novel sQC inhibitor with an IC₅₀ of 34 μM, providing a new chemical scaffold for developing disease-modifying therapies for Alzheimer's.[11]

  • PI3Kδ Inhibitors: Phosphoinositide 3-kinase delta (PI3Kδ) is a target for certain cancers. A series of derivatives based on a 4-(piperid-3-yl)amino structure were developed as potent PI3Kδ inhibitors. The lead compounds exhibited IC₅₀ values as low as 0.7 nM and 1.3 nM, demonstrating selectivity over other PI3K isoforms and potent anti-proliferation effects in cancer cell lines.[12]

  • Antifungal Agents: Inspired by known antifungals containing piperidine rings, researchers have synthesized libraries of 4-aminopiperidines. Certain long-chain N-alkylated derivatives showed promising antifungal activity against clinically relevant species like Candida spp. and Aspergillus spp., likely by targeting ergosterol biosynthesis.[13][14]

  • Sigma-1 (σ₁) Receptor Ligands: The piperidine propionamide scaffold has also been used to develop dual-target agents. One compound showed high affinity for both the σ₁ receptor (Kᵢ = 1.86 nM), a target for neuropathic pain, and the μ-opioid receptor (Kᵢ = 2.1 nM), suggesting its potential as a novel treatment for complex pain states.[15]

Standardized Biological Evaluation

Assessing the activity of new N-phenyl-4-piperidinecarboxamide derivatives requires robust and validated biological assays. A fundamental step is to determine the compound's binding affinity for its intended target.

Protocol: μ-Opioid Receptor Competitive Binding Assay

This protocol outlines a standard method to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the μ-opioid receptor.[16]

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor (hMOR).[16]

  • Radioligand: A high-affinity MOR radioligand, such as [³H]-DAMGO.[16]

  • Test Compound: The synthesized N-phenyl-4-piperidinecarboxamide derivative.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: hMOR membranes + [³H]-DAMGO (at a concentration near its dissociation constant, Kₑ).

    • Non-specific Binding: hMOR membranes + [³H]-DAMGO + a high concentration of a non-labeled standard (e.g., 10 μM Naloxone).

    • Competition: hMOR membranes + [³H]-DAMGO + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion and Future Directions

The N-phenyl-4-piperidinecarboxamide scaffold and its 4-anilinopiperidine congeners remain a cornerstone of medicinal chemistry. While their role in generating potent opioid analgesics is well-established, the field is evolving. The current focus is on designing biased agonists that separate analgesia from adverse effects by selectively targeting specific downstream signaling pathways. Furthermore, the demonstrated success of this scaffold in creating potent and selective ligands for non-opioid targets, including enzymes and other receptors implicated in cancer, neurodegenerative disease, and infectious diseases, ensures its continued relevance. Future research will undoubtedly uncover new applications for this privileged structure, solidifying its place as a critical tool in the development of next-generation therapeutics.

References

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  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550.
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  • Wang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115053.
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Sources

The Piperidine Carboxamide Scaffold: A Versatile Modulator of CNS Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine carboxamide scaffold represents a highly privileged structural motif in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of molecular targets within the central nervous system (CNS).[1] Analogs built upon this core structure have been developed as potent and selective modulators of G-protein coupled receptors (GPCRs), ion channels, and enzymes, making them a focal point for the discovery of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides an in-depth technical exploration of the predominant mechanisms of action for piperidine carboxamide analogs in the CNS. We will dissect their interactions with key targets, delineate the downstream signaling consequences, and provide a robust framework of experimental methodologies for their characterization, thereby offering a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Significance of the Piperidine Carboxamide Core

The prevalence of the piperidine ring in CNS-active pharmaceuticals underscores its value as a foundational element in drug design. Its three-dimensional structure and the basicity of the nitrogen atom allow for precise interactions with target proteins, while also influencing crucial pharmacokinetic properties such as membrane permeability and metabolic stability. The addition of a carboxamide group provides a key hydrogen bonding motif and a versatile point for synthetic elaboration, enabling the fine-tuning of potency, selectivity, and drug-like properties. This combination has given rise to a vast chemical space of piperidine carboxamide analogs with tailored activities against critical CNS targets.

This guide will focus on three major classes of targets through which these analogs exert their effects in the CNS:

  • G-Protein Coupled Receptors (GPCRs): Primarily focusing on the dopaminergic and serotonergic systems.

  • The Sigma-1 Receptor: An intracellular chaperone with profound neuromodulatory functions.

  • Enzymes: With a particular emphasis on the endocannabinoid-degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

For each target class, we will explore the molecular mechanism of action, the ensuing signaling cascades, and the validated experimental workflows required to rigorously characterize these interactions.

Modulation of G-Protein Coupled Receptors (GPCRs)

Piperidine carboxamide analogs have been extensively developed as ligands for GPCRs, a superfamily of receptors integral to neurotransmission and the target of a significant portion of all CNS drugs.

Dopamine D2-like Receptor Antagonism

Mechanism of Action: A significant number of antipsychotic drugs feature the piperidine carboxamide scaffold. These compounds often act as antagonists or partial agonists at dopamine D2-like receptors (D2, D3, and D4). In conditions such as schizophrenia, a hyperdopaminergic state in the mesolimbic pathway is hypothesized to underlie psychotic symptoms.[2] Piperidine carboxamide antagonists occupy the orthosteric binding site of the D2 receptor, competitively blocking the binding of endogenous dopamine. This attenuates the downstream signaling cascade initiated by D2 receptor activation.

Downstream Signaling Pathway: The D2 receptor is a canonical Gi/o-coupled GPCR. Upon activation by dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. D2 receptor antagonism by piperidine carboxamide analogs prevents this inhibition, thereby restoring or maintaining cAMP levels. This modulation of the cAMP/PKA pathway influences the phosphorylation state of numerous downstream proteins, including transcription factors, ultimately altering neuronal excitability and gene expression. Additionally, D2 receptor signaling involves β-arrestin pathways, which are implicated in receptor desensitization and internalization, as well as G-protein independent signaling.[3]

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Inhibition Dopamine Dopamine Dopamine->D2R Binds Analog Piperidine Carboxamide Antagonist Analog->D2R Blocks PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Figure 1: Dopamine D2 Receptor Antagonism Pathway.

Serotonin 5-HT2C Receptor Positive Allosteric Modulation

Mechanism of Action: The serotonin 5-HT2C receptor is implicated in the regulation of mood, appetite, and addiction.[4] Instead of directly activating the receptor, some piperidine carboxamide analogs function as positive allosteric modulators (PAMs).[5][6] These molecules bind to a topographically distinct site from the serotonin binding pocket. This binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, serotonin.[7] This approach offers greater spatiotemporal precision compared to direct agonism, as it only amplifies the physiological serotonergic signal.

Downstream Signaling Pathway: The 5-HT2C receptor is coupled to Gq/11 proteins.[8] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1] The resulting increase in intracellular calcium and activation of PKC lead to a cascade of downstream signaling events that modulate neuronal activity.[8] 5-HT2C PAMs potentiate this cascade in the presence of serotonin.

Gq_protein_signaling cluster_membrane Cell Membrane HT2CR 5-HT2C Receptor Gq_protein Gq/11 Protein HT2CR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin Serotonin->HT2CR Binds PAM Piperidine Carboxamide PAM PAM->HT2CR Binds (Allosteric) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Figure 2: Serotonin 5-HT2C Receptor Positive Allosteric Modulation.

Targeting the Sigma-1 Receptor

Mechanism of Action: The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[9] It is not a traditional receptor in the sense of having a direct downstream signaling cascade upon ligand binding. Instead, σ1R acts as an inter-organelle signaling modulator.[9] Piperidine carboxamide analogs can act as either agonists or antagonists at this receptor. Upon binding of an agonist, the σ1R can dissociate from its binding partner at the ER and translocate to other parts of the cell, including the plasma membrane, where it can interact with and modulate the function of various proteins such as ion channels and GPCRs.[10] This modulation can influence a wide range of cellular processes, including calcium homeostasis, neuronal excitability, and cellular survival pathways, making it a target for neurodegenerative diseases and pain.[11]

Downstream Signaling Consequences: The functional outcomes of σ1R modulation are context-dependent and depend on the specific proteins it interacts with. For example, by modulating NMDA receptors and voltage-gated ion channels, σ1R ligands can influence synaptic plasticity and neuronal excitability. Their role in regulating ER stress and mitochondrial function also points to their potential in neuroprotective strategies.

Enzyme Inhibition: Modulating the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system involved in regulating mood, pain, and memory. Piperidine carboxamide analogs have emerged as potent inhibitors of the key enzymes that degrade endocannabinoids.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Mechanism of Action: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[12] Certain piperidine carboxamide derivatives act as covalent inhibitors of FAAH.[4] These inhibitors typically contain a reactive carbonyl group that is attacked by a catalytic serine residue (Ser241) in the FAAH active site.[13] This forms a stable, carbamylated enzyme-inhibitor adduct, rendering the enzyme inactive.[13]

Downstream Signaling Consequences: By inhibiting FAAH, these compounds prevent the breakdown of anandamide, leading to an increase in its endogenous levels.[14] This enhances the activation of cannabinoid receptors (primarily CB1 in the CNS) in a spatially and temporally controlled manner, amplifying the natural tone of the endocannabinoid system. This mechanism is being explored for the treatment of anxiety, depression, and pain, with the potential for fewer side effects compared to direct CB1 receptor agonists.[14]

Monoacylglycerol Lipase (MAGL) Inhibition

Mechanism of Action: MAGL is the main enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG), which is present at much higher levels in the brain than anandamide. Similar to FAAH inhibitors, piperidine-based carboxamides and carbamates have been developed as potent and selective inhibitors of MAGL.[15][16] These compounds also often act as covalent inhibitors, targeting a catalytic serine residue within the enzyme's active site.[16]

Downstream Signaling Consequences: Inhibition of MAGL leads to a significant elevation of 2-AG levels in the brain.[16] This results in enhanced signaling through both CB1 and CB2 receptors. Given the abundance and widespread role of 2-AG in synaptic transmission, MAGL inhibition has profound effects on neurotransmission and is being investigated for its therapeutic potential in neurodegenerative disorders, anxiety, and epilepsy.[17]

Enzyme_Inhibition cluster_FAAH FAAH Pathway cluster_MAGL MAGL Pathway Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degraded by CB1_receptor CB1 Receptor Activation Anandamide->CB1_receptor Activates Inactive_FAAH Inactive Metabolites FAAH->Inactive_FAAH Two_AG 2-AG MAGL MAGL Two_AG->MAGL Degraded by Two_AG->CB1_receptor Activates Inactive_MAGL Inactive Metabolites MAGL->Inactive_MAGL FAAH_inhibitor Piperidine Carboxamide FAAH Inhibitor FAAH_inhibitor->FAAH Inhibits MAGL_inhibitor Piperidine Carboxamide MAGL Inhibitor MAGL_inhibitor->MAGL Inhibits Therapeutic_effects Therapeutic Effects (Anxiolysis, Analgesia) CB1_receptor->Therapeutic_effects

Figure 3: Inhibition of Endocannabinoid Degrading Enzymes.

Experimental Workflows for Mechanistic Characterization

A multi-tiered approach is essential to fully elucidate the mechanism of action of a novel piperidine carboxamide analog. This involves a combination of in vitro biochemical and cell-based assays, followed by ex vivo and in vivo studies to confirm target engagement and physiological relevance.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of the compound for its molecular target.

  • Methodology: Radioligand Competition Binding Assay. This is the gold standard for measuring the affinity of a ligand for a receptor.[18]

    • Preparation: Prepare cell membranes or purified protein expressing the target of interest.

    • Incubation: Incubate the membranes/protein with a known concentration of a radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the piperidine carboxamide analog).

    • Separation: Separate the bound from unbound radioligand, typically by rapid filtration over glass fiber filters.

    • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

  • Causality and Rationale: This assay directly measures the ability of the test compound to displace a known ligand from the target's binding site, providing a quantitative measure of its affinity. The choice of radioligand is critical; it should be selective for the target and have high affinity to ensure a robust signal.[19]

  • Objective: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator, and to quantify its potency (EC50 or IC50) and efficacy.

  • Methodologies:

    • cAMP Assays (for Gi/o- and Gs-coupled GPCRs):

      • Principle: Measures the accumulation or inhibition of cyclic AMP, a key second messenger.[14]

      • Protocol (e.g., GloSensor™ cAMP Assay):

        • Transfect cells expressing the target GPCR with a biosensor construct (e.g., a luciferase variant fused to a cAMP-binding domain).

        • Pre-equilibrate the cells with the biosensor's substrate.

        • Add the test compound (and/or a known agonist) to the cells.

        • Measure the luminescent signal, which correlates with intracellular cAMP levels.[20]

    • Calcium Mobilization Assays (for Gq/11-coupled GPCRs):

      • Principle: Measures the transient increase in intracellular calcium concentration following receptor activation.[21]

      • Protocol (using a fluorescent Ca2+ indicator like Fluo-4):

        • Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.

        • Add the test compound (and/or a known agonist).

        • Measure the change in fluorescence intensity over time using a plate reader or microscope.[22]

  • Causality and Rationale: Functional assays are essential to move beyond simple binding and understand the biological consequence of the ligand-target interaction. Measuring downstream second messengers like cAMP or Ca2+ provides a direct readout of receptor activation or inhibition.[18]

Ex Vivo and In Vivo Assays
  • Objective: To assess the effect of the compound on the electrical properties of neurons.

  • Methodology: Whole-Cell Patch-Clamp Recording. This technique allows for the measurement of ionic currents through channels in the cell membrane of a single neuron.[23]

    • Preparation: Prepare acute brain slices from a rodent.

    • Recording: A glass micropipette filled with a conductive solution is sealed onto the membrane of a neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior.

    • Measurement: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane in response to receptor activation or channel opening are measured. In current-clamp mode, the change in membrane potential (e.g., action potentials) is recorded.

    • Application: The piperidine carboxamide analog is applied to the bath solution to determine its effect on baseline currents or on currents evoked by an agonist.

  • Causality and Rationale: This technique provides high-resolution information on how a compound's interaction with a target (e.g., a GPCR that modulates an ion channel) translates into a change in neuronal function, such as excitability.[24]

  • Objective: To measure the effect of the compound on neurotransmitter levels in the brain of a living animal.

  • Methodology: In Vivo Microdialysis.

    • Probe Implantation: A microdialysis probe with a semi-permeable membrane at its tip is stereotactically implanted into a specific brain region (e.g., the striatum for dopamine studies).[25]

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF.

    • Sample Collection: The outgoing aCSF (the dialysate) is collected at regular intervals.

    • Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques such as HPLC coupled with electrochemical detection.

    • Drug Administration: The piperidine carboxamide analog is administered systemically (e.g., via intraperitoneal injection), and the resulting changes in neurotransmitter levels are monitored over time.

  • Causality and Rationale: This powerful technique provides direct evidence of target engagement in the living brain. For example, a D2 antagonist would be expected to increase extracellular dopamine levels due to blockade of presynaptic autoreceptors.[26]

  • Objective: To assess the compound's effect on behaviors relevant to CNS disorders.

  • Methodologies:

    • Forced Swim Test (Depression): Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds typically reduce the time spent immobile.[27][28]

    • Elevated Plus Maze (Anxiety): The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent in the open arms.

  • Causality and Rationale: Behavioral models are crucial for establishing the therapeutic potential of a compound. The choice of model depends on the hypothesized mechanism of action and the intended therapeutic indication. These tests provide an integrated, whole-organism readout of the compound's CNS effects.

Quantitative Data Summary

The following table provides representative data for different classes of piperidine carboxamide analogs. Note: These values are illustrative and can vary significantly based on the specific analog and assay conditions.

Compound Class Target Assay Type Example Analog Potency (Ki/IC50/EC50) Reference
D2 Antagonist Dopamine D2 ReceptorRadioligand BindingHaloperidolKi: ~1-5 nM[29]
5-HT2C PAM Serotonin 5-HT2C ReceptorCalcium MobilizationCTW0415 (Compound 12)EC50 (in presence of 5-HT): ~1 nM[5]
FAAH Inhibitor Fatty Acid Amide HydrolaseEnzyme InhibitionPF-04457845IC50: ~7.2 nM[30]
MAGL Inhibitor Monoacylglycerol LipaseEnzyme InhibitionJZL184IC50: ~8 nM[16]

Clinical Landscape

The therapeutic potential of piperidine carboxamide analogs is underscored by their progression into clinical trials for various CNS disorders.

  • Schizophrenia: Numerous antipsychotics based on this scaffold are clinically approved (e.g., Haloperidol). Newer compounds with mixed D2/serotonin receptor profiles continue to be investigated. However, recent trials with compounds like Pimavanserin for the negative symptoms of schizophrenia did not meet their primary endpoints, highlighting the challenges in treating this aspect of the disorder.[17]

  • Depression: FAAH inhibitors, such as PF-04457845 and JNJ-42165279, have entered Phase II clinical trials for major depressive disorder and anxiety, showing good tolerability but with mixed results on efficacy.[30] Tipepidine, a non-narcotic antitussive with a piperidine core, has shown promise as an adjunctive therapy in major depressive disorder in some studies.[26]

  • Other CNS Disorders: The ampakine CX516, which contains a piperidine moiety, was investigated for schizophrenia, though with limited success as a monotherapy.[3]

The translation from preclinical efficacy to clinical success remains a significant hurdle, often due to unforeseen side effects, suboptimal pharmacokinetic profiles in humans, or the complexity of the CNS disorders being targeted.

Conclusion

The piperidine carboxamide scaffold is a cornerstone of CNS drug discovery, offering a remarkable degree of chemical tractability and biological promiscuity that can be harnessed for therapeutic benefit. By acting as antagonists, allosteric modulators, or enzyme inhibitors, these analogs can precisely manipulate the signaling pathways that are dysregulated in a host of neurological and psychiatric conditions. A thorough understanding of their molecular mechanisms, coupled with a rigorous and logical application of the experimental workflows detailed in this guide, is paramount for the successful development of the next generation of CNS therapeutics based on this versatile chemical core.

References

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N-Phenyl-4-piperidinecarboxamide hydrochloride as an intermediate in opioid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 4-Anilinopiperidine Scaffold as a Core Intermediate in Opioid Synthesis

Introduction: The Centrality of the Piperidine Scaffold in Modern Opioid Development

The 4-anilinopiperidine skeleton represents a cornerstone in the architecture of numerous high-potency synthetic opioids, most notably fentanyl and its extensive family of analogues. Its strategic importance lies in its function as a versatile molecular scaffold, allowing for systematic modifications at key positions to modulate pharmacological activity, potency, and metabolic stability. While various synthetic intermediates exist, the elaboration of the 4-anilinopiperidine core is central to the most prevalent and historically significant manufacturing routes.

This guide, intended for researchers and drug development professionals, provides a detailed examination of the synthesis and strategic utilization of 4-anilinopiperidine intermediates. We will dissect the prevalent synthetic pathways, explain the chemical rationale behind procedural choices, and provide validated protocols for the synthesis of key precursors. It is important to note that many of the compounds discussed, including 4-anilino-N-phenethylpiperidine (ANPP), N-phenyl-4-piperidinamine (4-AP), and norfentanyl, are regulated substances due to their direct applicability in the synthesis of controlled substances.[1][2][3] This guide is presented for academic, research, and forensic purposes, and all handling of these materials must comply with strict local and international regulations.

Section 1: Synthesis of the Core Intermediate: N-Phenyl-4-piperidinamine (4-AP)

The journey to the fentanyl core begins with the construction of N-phenyl-4-piperidinamine, commonly known as 4-anilinopiperidine or 4-AP. This intermediate is the foundational building block upon which the final pharmacophore is assembled. The most efficient and widely adopted method for its synthesis involves a reductive amination reaction between a protected 4-piperidone derivative and aniline.

The causality behind this choice is twofold:

  • High Efficiency: Reductive amination is a robust and high-yielding chemical transformation that reliably forms the critical carbon-nitrogen bond between the piperidine ring and the aniline moiety.

  • Strategic Use of Protecting Groups: The synthesis typically starts from N-Boc-4-piperidinone. The tert-butyloxycarbonyl (Boc) protecting group is ideal as it is stable under the reductive amination conditions but can be cleanly and selectively removed under acidic conditions without affecting the newly formed anilino group.[4]

The overall workflow involves the formation of an iminium intermediate from N-Boc-4-piperidinone and aniline, which is then immediately reduced in situ by a mild hydride-donating agent like sodium triacetoxyborohydride (STAB).[4] STAB is the preferred reagent over harsher alternatives (e.g., sodium borohydride) because it is less basic, moisture-tolerant, and highly selective for the iminium ion over the ketone starting material, minimizing side reactions.

Experimental Protocol: Synthesis of 4-Anilinopiperidine (4-AP) Dihydrochloride
StepProcedureRationale & Key Observations
1 Reductive Amination: To a solution of N-Boc-4-piperidinone (1.0 equiv.) and aniline (1.1 equiv.) in dichloromethane (DCM), add acetic acid (catalytic amount). Stir for 30 minutes.The acetic acid catalyzes the formation of the iminium intermediate, which is essential for the subsequent reduction.
2 Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the mixture. Stir at room temperature for 12-16 hours.The portion-wise addition controls the reaction rate and any potential exotherm. The reaction progress can be monitored by TLC or LC-MS until the starting ketone is consumed.
3 Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.The basic workup neutralizes the acetic acid and removes water-soluble byproducts. This yields crude N-Boc-4-anilinopiperidine (1-Boc-4-AP).
4 Boc Deprotection: Dissolve the crude 1-Boc-4-AP in a solution of 4M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours.[4]The strong acidic conditions cleave the Boc protecting group, liberating the piperidine nitrogen. The product, 4-AP, precipitates from the dioxane as its dihydrochloride salt.
5 Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-anilinopiperidine dihydrochloride as a solid.Washing with a non-polar solvent like ether removes any remaining organic impurities. The final product should be characterized by NMR and MS to confirm its identity and purity.
Visualization: Synthesis of 4-Anilinopiperidine (4-AP)

G A N-Boc-4-Piperidinone C Reductive Amination (STAB, AcOH) A->C B Aniline B->C D N-Boc-4-Anilinopiperidine (1-Boc-4-AP) C->D Formation of C-N bond E Acidic Deprotection (4M HCl in Dioxane) D->E F 4-Anilinopiperidine (4-AP) E->F Removal of Boc group

Caption: Workflow for the synthesis of the 4-AP core intermediate.

Section 2: Elaboration of 4-AP into Fentanyl: A Tale of Two Strategies

Once 4-AP is synthesized, there are two primary, historically significant pathways to fentanyl: the Siegfried route and the Janssen route. The choice between them hinges on the order of the final two chemical transformations: N-alkylation and N-acylation.

The Siegfried Route: Alkylation Followed by Acylation

The Siegfried method is arguably the more direct elaboration from 4-AP.[5] This pathway first introduces the phenethyl group onto the piperidine nitrogen, followed by the acylation of the anilino nitrogen.

  • N-Alkylation: 4-AP is reacted with a phenethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base to yield 4-anilino-N-phenethylpiperidine (ANPP).[6] The base is critical to deprotonate the piperidine nitrogen, rendering it nucleophilic for the SN2 reaction with the electrophilic halide.

  • N-Acylation: The resulting ANPP is then acylated using propionyl chloride or propionic anhydride to form fentanyl.[6]

This route is often favored in clandestine settings due to its straightforward sequence from the 4-AP precursor.[3] ANPP itself is a key immediate precursor to fentanyl.[3][7]

Experimental Protocol: Synthesis of Fentanyl from 4-AP (Siegfried Route)
StepProcedureRationale & Key Observations
1 N-Alkylation: To a solution of 4-AP (1.0 equiv., typically used as the free base after neutralization) in a suitable solvent like acetonitrile, add a non-nucleophilic base (e.g., cesium carbonate or potassium carbonate, 2.0 equiv.) and 2-phenylethyl bromide (1.2 equiv.). Heat the mixture to reflux for 8-12 hours.The base neutralizes the HBr byproduct, driving the reaction to completion. The reaction yields 4-anilino-N-phenethylpiperidine (ANPP).
2 Workup: After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude ANPP via column chromatography or recrystallization.Purification at this stage is crucial to ensure the final acylation step is clean and high-yielding.
3 N-Acylation: Dissolve the purified ANPP (1.0 equiv.) in dichloromethane. Add a base such as triethylamine or diisopropylethylamine (1.5 equiv.). Cool the mixture in an ice bath and add propionyl chloride (1.2 equiv.) dropwise.[6]The reaction is exothermic and should be cooled to prevent side reactions. The base scavenges the HCl generated during the acylation.
4 Final Workup & Isolation: After the reaction is complete, wash the mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield fentanyl free base. The product can be further purified and converted to a salt (e.g., hydrochloride or citrate) if desired.The final product should be rigorously characterized by GC-MS, NMR, and FTIR to confirm its structure and purity.
Visualization: The Siegfried Pathway

G A 4-Anilinopiperidine (4-AP) C N-Alkylation A->C B 2-Phenylethyl Bromide B->C D 4-Anilino-N-phenethylpiperidine (ANPP) C->D Forms ANPP intermediate F N-Acylation D->F E Propionyl Chloride E->F G Fentanyl F->G Final product formation

Caption: The Siegfried route for fentanyl synthesis from 4-AP.

The Janssen Route: Acylation Followed by Alkylation

The original synthetic route developed by Janssen Pharmaceutica reverses the order of operations. This pathway involves the acylation of 4-AP first, creating an intermediate known as norfentanyl.

  • N-Acylation: 4-AP is first reacted with propionyl chloride to form N-phenyl-N-(piperidin-4-yl)propanamide (norfentanyl).[4][8]

  • N-Alkylation: The piperidine nitrogen of norfentanyl is then alkylated with a phenethyl halide to produce fentanyl.[4]

This route was confirmed in forensic analyses of seized fentanyl samples, where norfentanyl was identified as a key intermediate.[2][9] From a process chemistry perspective, this route can sometimes offer advantages in purification and handling of the intermediates.

Visualization: The Janssen Pathway

G A 4-Anilinopiperidine (4-AP) C N-Acylation A->C B Propionyl Chloride B->C D N-phenyl-N-(piperidin-4-yl)propanamide (Norfentanyl) C->D Forms Norfentanyl intermediate F N-Alkylation D->F E 2-Phenylethyl Bromide E->F G Fentanyl F->G Final product formation

Caption: The Janssen route for fentanyl synthesis from 4-AP.

Section 3: Physicochemical and Analytical Data

Rigorous analytical validation is paramount at each stage of the synthesis to confirm the identity, purity, and yield of the intermediates and the final product.

Table of Physicochemical Properties
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
4-AP N-Phenyl-4-piperidinamine[10]C₁₁H₁₆N₂176.26
ANPP 4-Anilino-N-phenethylpiperidine[7]C₁₉H₂₄N₂280.41
Norfentanyl N-phenyl-N-(piperidin-4-yl)propanamide[8]C₁₄H₂₀N₂O232.32
Fentanyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide[11]C₂₂H₂₈N₂O336.47

Note: Molecular weights are for the free base forms.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation.[12] Mass spectrometry provides definitive molecular weight information, while ¹H and ¹³C NMR spectroscopy confirms the precise atomic connectivity and structural integrity of the synthesized molecules.

Conclusion

The 4-anilinopiperidine framework is a fundamentally important platform in the synthesis of fentanyl-class opioids. The production of the core intermediate, 4-AP, via reductive amination is a robust and efficient process. The subsequent strategic choices—either N-alkylation followed by acylation (Siegfried route) or the reverse (Janssen route)—demonstrate the chemical flexibility available to researchers in assembling the final active pharmaceutical ingredient. A thorough understanding of these synthetic pathways, the rationale behind reagent selection, and the critical importance of analytical validation is indispensable for professionals in drug development, medicinal chemistry, and forensic science. The controlled nature of these intermediates underscores the need for strict regulatory adherence in all research and manufacturing activities.[1]

References

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Mastering the Solubility Profile of N-Phenyl-4-piperidinecarboxamide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of N-Phenyl-4-piperidinecarboxamide hydrochloride, a critical parameter influencing its developability as a pharmaceutical agent. Recognizing the frequent absence of extensive public data for novel compounds, this document emphasizes the strategic application of established methodologies to generate a robust and insightful solubility dataset. We will explore the theoretical underpinnings of solubility, detail validated experimental protocols for both thermodynamic and kinetic solubility assessment, and provide a systematic approach to data interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind solubility studies to ensure scientific integrity and practical utility in a formulation and development context.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's ultimate success.[1] It is the intrinsic ability of a compound to dissolve in a solvent to form a homogenous solution and directly impacts bioavailability, manufacturability, and the design of an effective dosage form.[1]

N-Phenyl-4-piperidinecarboxamide hydrochloride, a compound of interest in pharmaceutical research, possesses structural motifs—a phenyl ring, a piperidine core, and a carboxamide linkage—that suggest a complex interplay of lipophilic and hydrophilic characteristics. The hydrochloride salt form is typically employed to enhance aqueous solubility.[2] A thorough understanding of its solubility in various solvent systems is not merely an academic exercise but a crucial step in de-risking its development pathway.

This guide will provide a first-principles approach to systematically characterizing the solubility of N-Phenyl-4-piperidinecarboxamide hydrochloride, enabling researchers to make informed decisions in formulation development, toxicity studies, and ultimately, clinical application.

Theoretical Foundations of Solubility

A comprehensive solubility assessment is built upon a strong theoretical foundation. Understanding the molecular interactions that govern the dissolution process is essential for interpreting experimental data and predicting solubility behavior in different environments.

Physicochemical Properties: The Molecular Blueprint

Before embarking on experimental solubility studies, it is crucial to gather or predict key physicochemical properties of N-Phenyl-4-piperidinecarboxamide hydrochloride. These parameters provide the first clues to its likely solubility behavior.

  • pKa (Ionization Constant): The pKa value(s) will indicate the pH at which the molecule transitions between its ionized and non-ionized forms. The piperidine nitrogen is basic and will be protonated at physiological pH, a factor that generally enhances aqueous solubility. The amide functional group is generally considered non-basic under physiological conditions due to resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl group.[3]

  • LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of the non-ionized form of the molecule. A higher LogP suggests a greater affinity for non-polar environments and potentially lower aqueous solubility. For the related compound N-Phenyl-4-piperidinamine, the calculated logP is 1.851, suggesting a moderate degree of lipophilicity.[4]

  • Melting Point and Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. This can indicate a lower solubility.

  • Molecular Weight: While not a direct predictor, higher molecular weight compounds often exhibit lower solubility.

The Principle of "Like Dissolves Like": Solvent-Solute Interactions

The adage "like dissolves like" is a fundamental concept in solubility.[2] Dissolution is favored when the intermolecular forces between the solvent molecules and the solute molecules are similar in nature and strength to the forces within the pure solvent and pure solute.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by hydrogen bonding, dipole-dipole interactions, and high dielectric constants. N-Phenyl-4-piperidinecarboxamide hydrochloride, with its capacity for hydrogen bond donation (from the protonated piperidine and amide N-H) and acceptance (from the carbonyl oxygen and chloride ion), is expected to interact favorably with polar solvents.

  • Apolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit van der Waals forces. The phenyl ring of the target molecule will contribute to some solubility in less polar environments.

  • Dipolar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules.

The Influence of pH on Amide Solubility

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[5] For N-Phenyl-4-piperidinecarboxamide hydrochloride, the basic piperidine nitrogen will be protonated at acidic and neutral pH. This ionization significantly increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility. As the pH increases above the pKa of the piperidine, the molecule will deprotonate to its free base form, which is expected to be less water-soluble. While amides themselves can undergo hydrolysis at extreme pH and temperature, their ionization state is generally not a significant factor in solubility under typical physiological conditions.[3][6]

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more predictive and quantitative understanding of solubility in organic solvents, the Hansen Solubility Parameters (HSP) provide a powerful framework.[7][8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar HSP values are likely to be miscible.[7] Determining the HSP of N-Phenyl-4-piperidinecarboxamide hydrochloride would allow for the rational selection of solvents for various applications, such as purification and formulation.

Experimental Determination of Solubility: Protocols and Methodologies

A multi-faceted experimental approach is necessary to build a comprehensive solubility profile. This typically involves determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[9] It represents the point of saturation where the dissolved solute is in equilibrium with any undissolved solid.[1] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[10]

This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and accurately measured.

Materials and Equipment:

  • N-Phenyl-4-piperidinecarboxamide hydrochloride (crystalline solid)

  • Selected solvents (e.g., purified water, pH buffers, ethanol, methanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of N-Phenyl-4-piperidinecarboxamide hydrochloride to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) with continuous agitation.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.[1][9]

  • Validation of Equilibrium: To ensure that equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.

  • HPLC-UV: This is the preferred method for quantification due to its high specificity and ability to separate the analyte from any potential impurities or degradants.[9][11] A calibration curve should be prepared using standard solutions of known concentrations.

  • UV-Vis Spectroscopy: This method can be used if the compound has a suitable chromophore and if there are no interfering substances in the solvent.[12][13] A calibration curve of absorbance versus concentration must be established.[14]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep 1. Add Excess Solid to Solvent equil 2. Equilibrate (24-48h) with Agitation prep->equil settle 3. Settle Undissolved Solid equil->settle sample 4. Withdraw Supernatant settle->sample filter 5. Filter (0.22 µm) sample->filter dilute 6. Dilute Filtrate filter->dilute analyze 7. Quantify (HPLC/UV) dilute->analyze validate 8. Confirm Equilibrium (Multiple Time Points) analyze->validate

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a non-equilibrium measurement that is often used in early drug discovery for high-throughput screening.[10][15] It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[10][15] While not a true thermodynamic value, it provides a rapid assessment of a compound's propensity to remain in solution under supersaturated conditions.

Materials and Equipment:

  • N-Phenyl-4-piperidinecarboxamide hydrochloride

  • DMSO

  • Aqueous buffers (e.g., PBS)

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader with turbidity or nephelometry capabilities, or an HPLC system

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Transfer a small volume of each DMSO solution to corresponding wells of another 96-well plate containing the aqueous buffer.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done visually, by measuring turbidity with a plate reader, or by centrifuging the plate, taking the supernatant, and quantifying the dissolved compound by HPLC.[16]

G cluster_thermo Equilibrium Process cluster_kinetic Non-Equilibrium Process Thermodynamic Thermodynamic Solubility Solid Solid Compound Kinetic Kinetic Solubility DMSO_Stock DMSO Stock Solution Solution Saturated Solution Solid->Solution Equilibrium Precipitate Precipitate DMSO_Stock->Precipitate Addition to Aqueous Buffer

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Phenyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. The protocol herein details a robust and reproducible methodology centered around the amide coupling of 4-piperidinecarboxylic acid and aniline, followed by the formation of the hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and analytical validation necessary for successful synthesis.

Introduction: Significance and Applications

N-Phenyl-4-piperidinecarboxamide and its derivatives are pivotal structural motifs in medicinal chemistry. The piperidine scaffold is a prevalent feature in numerous natural products and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The specific linkage to a phenylamide group at the 4-position creates a versatile intermediate for the synthesis of a wide range of biologically active molecules, including analgesics and psychoactive agents.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it particularly suitable for pharmaceutical formulation and biological testing.[1]

Retrosynthetic Analysis and Strategy

The synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride is most efficiently approached through a convergent strategy. The core of this synthesis is the formation of the amide bond between the carboxylic acid of the piperidine ring and the amino group of aniline. This transformation is a classic example of an amide coupling reaction, a cornerstone of medicinal chemistry.[3][4]

The primary challenge in this coupling lies in the activation of the carboxylic acid to facilitate nucleophilic attack by the weakly basic aniline.[5] Direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can lead to side reactions and decomposition.[5] Therefore, the use of a coupling agent is essential to activate the carboxylic acid, forming a more reactive intermediate that readily undergoes aminolysis.

Following the successful amide formation, the final step involves the protonation of the basic piperidine nitrogen with hydrochloric acid to yield the desired hydrochloride salt. This not only improves the compound's handling characteristics but is also a common strategy for purifying amine-containing compounds through crystallization.

Detailed Synthetic Protocol

This protocol is divided into two main stages: the amide coupling reaction to form the free base, N-Phenyl-4-piperidinecarboxamide, and the subsequent salt formation to yield the hydrochloride product.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
4-Piperidinecarboxylic AcidC₆H₁₁NO₂129.16≥98%Standard Chemical Supplier
AnilineC₆H₇N93.13≥99%Standard Chemical Supplier
EDC·HClC₈H₁₈N₃Cl191.70≥98%Standard Chemical Supplier
HOBtC₆H₅N₃O135.12≥97%Standard Chemical Supplier
Triethylamine (TEA)C₆H₁₅N101.19≥99%Standard Chemical Supplier
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Standard Chemical Supplier
Diethyl Ether(C₂H₅)₂O74.12AnhydrousStandard Chemical Supplier
Hydrochloric Acid (in Dioxane)HCl36.464 MStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated Aqueous SolutionLaboratory Prepared
BrineNaCl58.44Saturated Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium SulfateMgSO₄120.37Standard Chemical Supplier
Step 1: Amide Coupling - Synthesis of N-Phenyl-4-piperidinecarboxamide

The chosen methodology employs a combination of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) as the coupling agents. EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be susceptible to racemization and rearrangement. The addition of HOBt mitigates these side reactions by trapping the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, yet still highly reactive towards the amine.[3] Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the HOBt, as well as the carboxylic acid, facilitating the reaction.

Experimental Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidinecarboxylic acid (5.0 g, 38.7 mmol).

  • Suspend the acid in anhydrous dichloromethane (DCM, 100 mL).

  • To this suspension, add aniline (3.95 g, 42.4 mmol, 1.1 eq), 1-Hydroxybenzotriazole (HOBt) (5.75 g, 42.6 mmol, 1.1 eq), and triethylamine (TEA) (11.8 mL, 85.1 mmol, 2.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (8.16 g, 42.6 mmol, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1). The product should have a higher Rf value than the starting carboxylic acid.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), water (50 mL), and saturated aqueous brine solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude N-Phenyl-4-piperidinecarboxamide as a solid.

Step 2: Hydrochloride Salt Formation

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Experimental Procedure:

  • Dissolve the crude N-Phenyl-4-piperidinecarboxamide in a minimal amount of a suitable solvent mixture, such as isopropanol/ethyl acetate.[7]

  • Cool the solution in an ice bath.

  • Slowly add a 4 M solution of hydrochloric acid in dioxane dropwise with stirring until the pH of the solution is acidic (test with pH paper).

  • A white precipitate of N-Phenyl-4-piperidinecarboxamide hydrochloride should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold diethyl ether.

  • Dry the product under vacuum to a constant weight.

Visualization of the Synthesis Workflow

The following diagrams illustrate the key processes in the synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Salt Formation Start 4-Piperidinecarboxylic Acid + Aniline Reagents EDC, HOBt, TEA in DCM Reaction Amide Bond Formation (0°C to RT, 12-18h) Start->Reaction Reagents->Reaction Workup Aqueous Work-up (NaHCO3, H2O, Brine) Reaction->Workup Isolation1 Crude N-Phenyl-4- piperidinecarboxamide Workup->Isolation1 Dissolution Dissolve in Isopropanol/Ethyl Acetate HCl_add Add HCl in Dioxane Dissolution->HCl_add Precipitation Precipitation (0°C) HCl_add->Precipitation Isolation2 Filtration and Drying Precipitation->Isolation2 Final_Product N-Phenyl-4-piperidinecarboxamide Hydrochloride Isolation2->Final_Product Reaction_Scheme cluster_reactants cluster_conditions cluster_product cluster_salt_formation R1 4-Piperidinecarboxylic Acid C1 EDC, HOBt, TEA P1 N-Phenyl-4-piperidinecarboxamide R1->P1 Step 1 plus + plus->P1 Step 1 R2 Aniline R2->P1 Step 1 C2 DCM, 0°C to RT P1_salt N-Phenyl-4-piperidinecarboxamide P2 N-Phenyl-4-piperidinecarboxamide HCl P1_salt->P2 Step 2 P1_salt->P2 plus2 + plus2->P2 HCl HCl HCl->P2

Caption: Reaction scheme for the two-step synthesis.

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • Melting Point: The hydrochloride salt should have a sharp melting point. For comparison, the free base, 4-(N-phenylcarbamoyl)piperidine, has a reported melting point of 121-127 °C. [7]The hydrochloride salt is expected to have a higher melting point, for instance, a related compound, 1-(3-phenyl-3-acetoxypropyl)-4-phenyl-4-acetoxypiperidine hydrochloride, melts at approximately 160-161 °C. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final compound. The spectra should be consistent with the expected structure of N-Phenyl-4-piperidinecarboxamide hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product. A reversed-phase method can be developed to separate the product from any remaining starting materials or byproducts. [9][10]* Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Safety and Handling

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aniline: Aniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Handle with extreme care.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • EDC·HCl: EDC is a corrosive and sensitizing agent. Avoid inhalation of dust and contact with skin and eyes.

  • Piperidine Derivatives: While specific toxicity data for the target compound may not be readily available, related piperidine compounds can be hazardous. [11][12]Assume the product is harmful and handle it accordingly. For instance, N-phenylpiperidin-4-amine is harmful if swallowed and causes skin and eye irritation. [13]* Hydrochloric Acid: Concentrated solutions of HCl are highly corrosive. Handle with care to avoid skin and respiratory tract burns.

Troubleshooting and Optimization

  • Low Yield in Amide Coupling: If the yield of the amide coupling step is low, ensure that all reagents and solvents are anhydrous, as moisture can quench the activated carboxylic acid intermediate. The reaction time can also be extended, and the progress monitored carefully by TLC.

  • Incomplete Reaction: If the reaction stalls, a slight excess of the coupling agents (EDC and HOBt) and aniline can be added.

  • Purification Challenges: If the crude product is difficult to purify, column chromatography on silica gel using a gradient of methanol in dichloromethane may be necessary before proceeding to the salt formation step.

  • Issues with Salt Precipitation: If the hydrochloride salt does not precipitate readily, the solution may be too dilute. Concentrate the solution carefully. Alternatively, adding a less polar co-solvent like diethyl ether can help induce precipitation.

Conclusion

The protocol described in this application note provides a reliable and well-documented method for the synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride. By understanding the rationale behind the choice of reagents and conditions, and by adhering to the detailed experimental procedures and safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

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  • Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666 - PubChem. (URL: [Link])

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  • 4-Acetyl-4-phenylpiperidine Hydrochloride - SAFETY DATA SHEET. (URL: [Link])

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  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed. (URL: [Link])

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Protocol for Creating Novel Drug Candidates from N-Phenyl-4-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile template for introducing diverse pharmacophoric features.[3] The N-Phenyl-4-piperidinecarboxamide core, in particular, represents a privileged structure, with derivatives showing a wide spectrum of biological activities, including potent and selective inhibition of MALT1 protease and CCR2 antagonist activity.[4][5]

This application note provides a comprehensive, in-depth protocol for the design, synthesis, and evaluation of novel drug candidates derived from the N-Phenyl-4-piperidinecarboxamide HCl scaffold. Moving beyond a simple recitation of steps, this guide elucidates the strategic rationale behind experimental choices, empowering researchers to intelligently navigate the multifaceted process of lead generation and optimization. We will explore systematic structural modifications, robust synthetic methodologies, and a tiered screening cascade to identify and characterize promising new chemical entities.

Rationale for Modification and Target Selection: A Strategic Approach

The journey from a starting scaffold to a viable drug candidate is one of iterative refinement. The primary goal of modifying the N-Phenyl-4-piperidinecarboxamide HCl structure is to enhance its potency, selectivity, and pharmacokinetic profile for a chosen biological target. The inherent structural features of this scaffold—a central piperidine ring, an N-phenyl group, and a carboxamide linker—offer multiple avenues for chemical exploration.

Potential Biological Targets:

The N-Phenyl-4-piperidinecarboxamide scaffold has been successfully employed to target a range of protein classes. Based on existing literature, promising targets for novel analogs include:

  • G-Protein Coupled Receptors (GPCRs): This large family of transmembrane receptors is a major target for drug discovery.[6][7] Derivatives of the piperidine scaffold have shown activity at various GPCRs, including chemokine and opioid receptors.[5][8]

  • Enzymes: The discovery of potent MALT1 protease inhibitors demonstrates the potential of this scaffold to interact with enzymatic active sites.[4] Other enzyme families, such as kinases and hydrolases, could also be relevant targets.

  • Ion Channels: The piperidine moiety is present in numerous ion channel modulators. Exploring the activity of novel N-Phenyl-4-piperidinecarboxamide derivatives on various ion channels could be a fruitful avenue.

For the purpose of this protocol, we will focus on a hypothetical GPCR target to illustrate the screening workflow. However, the principles and methods described are broadly applicable to other target classes.

Medicinal Chemistry and Structural Modification Strategies

A systematic exploration of the chemical space around the N-Phenyl-4-piperidinecarboxamide core is essential for establishing a robust Structure-Activity Relationship (SAR).[9] Modifications should be planned to probe the effects of electronics, sterics, and lipophilicity on biological activity and drug-like properties. The core scaffold can be dissected into three primary regions for modification:

  • The N-Phenyl Ring: This region can be modified to explore interactions with aromatic-binding pockets in the target protein.

  • The Piperidine Core: Alterations to the piperidine ring can influence the overall conformation of the molecule and introduce new vectors for interaction.

  • The Carboxamide Linker: This linker region is crucial for maintaining the structural integrity of the scaffold and can be modified to fine-tune physicochemical properties.

G cluster_scaffold N-Phenyl-4-piperidinecarboxamide Core cluster_modifications Modification Points Scaffold N-Phenyl-4-piperidinecarboxamide N-Phenyl N-Phenyl Ring - Substituent Effects (ortho, meta, para) - Bioisosteric Replacement Scaffold->N-Phenyl Region 1 Piperidine Piperidine Core - C2, C3, C4 Functionalization - Stereochemical Exploration Scaffold->Piperidine Region 2 Carboxamide Carboxamide Linker - N-Alkylation - Amide Isosteres Scaffold->Carboxamide Region 3

Caption: Key modification points on the N-Phenyl-4-piperidinecarboxamide scaffold.

Medicinal Chemistry Approaches:
  • Substitution on the N-Phenyl Ring: Introduce a diverse set of substituents (e.g., -CH3, -OCH3, -Cl, -F, -CF3, -CN) at the ortho, meta, and para positions to probe electronic and steric effects.

  • Bioisosteric Replacement of the Phenyl Ring: Replace the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) or non-aromatic bioisosteres to explore alternative binding modes and improve properties.[10][11]

  • Functionalization of the Piperidine Ring: Utilize modern synthetic methods to introduce substituents at the C2, C3, or C4 positions of the piperidine ring.[12] This can be used to modulate basicity, introduce new hydrogen bond donors/acceptors, or alter the conformational preferences of the molecule.

  • Modification of the Carboxamide Linker: Explore N-alkylation of the amide to remove the hydrogen bond donor and assess its importance for target binding. Consider replacing the amide with bioisosteric linkers such as a reverse amide or a triazole to improve metabolic stability.

Synthetic Protocols

The following protocols provide a general framework for the synthesis of novel N-Phenyl-4-piperidinecarboxamide analogs. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Synthesis of N-Aryl-4-piperidinecarboxamides

This protocol describes a standard amide coupling reaction to generate a library of analogs with modifications on the N-aryl portion.

Materials:

  • Piperidine-4-carboxylic acid

  • Substituted anilines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.0 eq) followed by TEA or DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/DCM) to afford the desired N-aryl-4-piperidinecarboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Synthetic Analogs
Compound IDN-Aryl GroupRationale for Modification
Parent PhenylStarting scaffold
ANA-01 4-ChlorophenylIntroduce electron-withdrawing group to probe electronic effects.
ANA-02 4-MethoxyphenylIntroduce electron-donating group to probe electronic effects.
ANA-03 2-FluorophenylIntroduce ortho-substituent to probe steric effects and potential for new interactions.
ANA-04 Pyridin-2-ylBioisosteric replacement to introduce a hydrogen bond acceptor and modulate solubility.

Screening and Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently identify promising candidates while minimizing resource expenditure.

G Start Synthesized Compound Library InSilico In Silico ADMET Prediction & Molecular Docking Start->InSilico PrimaryAssay Primary In Vitro Assay (e.g., Radioligand Binding) InSilico->PrimaryAssay Prioritize compounds FunctionalAssay Secondary Functional Assay (e.g., Calcium Mobilization) PrimaryAssay->FunctionalAssay Active compounds SAR Structure-Activity Relationship (SAR) Analysis FunctionalAssay->SAR Lead Lead Candidate(s) SAR->Lead

Caption: Tiered screening workflow for novel drug candidates.

Protocol 2: In Silico ADMET Prediction

Before committing to extensive in vitro testing, it is prudent to perform in silico predictions of key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[13][14][15]

Procedure:

  • Generate 2D and 3D structures of the synthesized analogs.

  • Utilize computational software (e.g., Schrödinger's QikProp, StarDrop, or online platforms like SwissADME) to predict properties such as:

    • LogP (lipophilicity)

    • Aqueous solubility

    • Blood-brain barrier penetration

    • Human oral absorption

    • Potential for cytochrome P450 inhibition

    • Predicted toxicity risks

  • Analyze the predicted data to flag any compounds with potentially poor drug-like properties for de-prioritization.

Protocol 3: Primary In Vitro Assay - Radioligand Binding for a GPCR Target

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for a hypothetical GPCR target.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Synthesized compounds (dissolved in DMSO)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the synthesized compounds.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Determine the concentration of each compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Protocol 4: Secondary Functional Assay - Calcium Mobilization for a Gq-coupled GPCR

This protocol measures the ability of the compounds to activate a Gq-coupled GPCR by detecting changes in intracellular calcium levels.[16]

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Synthesized compounds (dissolved in DMSO)

  • Fluorescent plate reader with an injection system

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of the synthesized compounds and monitor the change in fluorescence over time.

  • Analyze the data to determine the concentration of each compound that produces 50% of the maximal response (EC50) for agonists or the concentration that inhibits 50% of the response to a known agonist (IC50) for antagonists.

Data Analysis and Interpretation

The data generated from the screening cascade should be systematically analyzed to establish a clear Structure-Activity Relationship (SAR).[17][18]

Table 2: Hypothetical Biological Data
Compound IDBinding Affinity (IC50, nM)Functional Activity (EC50, nM)Predicted Oral Absorption (%)
Parent 520>10,00075
ANA-01 8515080
ANA-02 750>10,00072
ANA-03 12025078
ANA-04 350>10,00085

Interpretation of Hypothetical Data:

  • The introduction of a 4-chloro group (ANA-01) significantly improved both binding affinity and functional activity, suggesting that an electron-withdrawing substituent at this position is favorable.

  • The 4-methoxy group (ANA-02) was detrimental to activity, indicating that an electron-donating group is not well-tolerated.

  • The 2-fluoro substituent (ANA-03) also led to an improvement in activity, though less pronounced than the 4-chloro group, highlighting the importance of steric and electronic factors in the ortho position.

  • The pyridine analog (ANA-04) showed a decrease in activity, suggesting that the specific aromatic interactions of the phenyl ring are important for binding.

This iterative process of design, synthesis, and testing, guided by SAR analysis, is the cornerstone of successful drug discovery.

Conclusion

The N-Phenyl-4-piperidinecarboxamide HCl scaffold represents a fertile starting point for the development of novel drug candidates. By employing a systematic approach to medicinal chemistry, guided by robust synthetic protocols and a well-designed screening cascade, researchers can efficiently explore the chemical space around this privileged structure. The protocols and strategies outlined in this application note provide a comprehensive framework for identifying and optimizing new chemical entities with the potential to address unmet medical needs.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

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  • Sharma, P., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 22(12), 4236-4241. [Link]

  • Grienke, U., et al. (2014). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. Journal of Chemical Information and Modeling, 54(11), 3029-3037. [Link]

  • De, P. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Drug Discovery and Design for COVID-19 (pp. 123-145). Academic Press. [Link]

  • Plouffe, D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8348-8360. [Link]

  • Cherney, R. J., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5825-5829. [Link]

  • Schrage, R., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(12), 947-959. [Link]

  • Weik, S., et al. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & Medicinal Chemistry Letters, 28(12), 2147-2152. [Link]

  • Kaczor, A. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116896. [Link]

  • Toll, L., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociptive Profiles. ACS Pharmacology & Translational Science. [Link]

  • Bajorath, J. (2014). Computational Methods for Structure-Activity Relationship Analysis and Activity Prediction. Methods in Molecular Biology, 1180, 261-276. [Link]

  • Iska, V. B., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37887-37905. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 9(4), 108-112. [Link]

  • ZeptoWard. (n.d.). In Silico ADMET prediction. RE-Place. [Link]

  • Maj, M., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • Reddy, P. A., et al. (2015). U.S. Patent No. 9,029,547. Washington, DC: U.S.
  • Grygorenko, O. O., et al. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Chemistry of Heterocyclic Compounds, 54(1), 1-19. [Link]

  • Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1552. [Link]

  • Toll, L., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 7(1), 23-33. [Link]

  • He, J., et al. (2025). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Journal of the American Chemical Society. [Link]

  • Ertl, P. (2010). Computational Analysis of Structure–Activity Relationships. In Molecular Drug Properties (pp. 311-328). Wiley-VCH. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules, 27(9), 2727. [Link]

  • Liu, R., et al. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

  • Camiolo, G. (2016). Novel Ligands and assays for ociceptin/orphanin FQ and classical opioid receptors. Annali online / Università degli studi di Ferrara. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Hirono, S. (2021). Computational Models That Use a Quantitative Structure–Activity Relationship Approach Based on Deep Learning. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Zhang, Y., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

  • Patel, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1016. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise? Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

  • Rees, J. C., et al. (2024). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Koehl, A., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e32499. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • Semantic Scholar. (n.d.). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Semantic Scholar. [Link]

  • Iska, V. B., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ResearchGate. [Link]

  • Wang, L., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3589-3592. [Link]

Sources

Application Note: Ultrasensitive Profiling of Organic Acids by SFC-MS Following N-(4-aminophenyl)piperidine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of small, polar organic acids, which are key intermediates in central carbon metabolism, presents a significant challenge for Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). Their high polarity leads to poor retention on common SFC stationary phases, and their tendency to ionize poorly in positive mode ESI-MS, the preferred mode for SFC, results in low sensitivity. This application note details a robust chemical derivatization strategy using N-(4-aminophenyl)piperidine (APP) to overcome these limitations. By converting the carboxylic acid moieties into stable amide derivatives, this method introduces a high proton affinity tag, dramatically enhancing ionization efficiency and enabling detection in positive ion mode. We provide a detailed protocol for the derivatization of mono-, di-, and tri-carboxylic acids and a validated SFC-MS method for their subsequent analysis, achieving detection limits in the sub-ppb range. This approach offers a transformative improvement for metabolomics, drug development, and clinical diagnostic research, enabling the reliable quantification of organic acids that are often undetectable in their native state by SFC-MS.

Introduction: The Rationale for Derivatization

Supercritical Fluid Chromatography (SFC) is a powerful analytical technique that combines the benefits of both gas and liquid chromatography, offering high-speed, efficient separations with reduced organic solvent consumption.[1] However, its application to highly polar analytes like organic acids is hampered by their limited solubility in supercritical CO2 and poor ionization in the positive mode required for sensitive MS detection.[2][3][4][5][6] Typically, these compounds are analyzed by LC-MS in negative ionization mode, which often suffers from lower sensitivity and more complex matrix effects.[4][6]

Chemical derivatization provides a potent solution to this analytical challenge.[7][8] The goal is to modify the analyte's chemical structure to improve its analytical properties without altering its intrinsic quantitative information. For organic acids in SFC-MS, the ideal derivatization strategy should:

  • Neutralize the acidic proton of the carboxyl group to decrease polarity and improve solubility in the supercritical fluid mobile phase.

  • Introduce a functional group with high proton affinity , ensuring robust ionization in positive mode electrospray ionization (ESI+).

  • Produce a stable derivative through a high-yield, reproducible reaction.

N-(4-aminophenyl)piperidine (APP) is an excellent reagent for this purpose. Its primary amine readily couples with carboxylic acids to form a stable amide bond. The piperidine and phenyl groups add sufficient non-polarity for SFC retention, while the aniline nitrogen provides a site of high proton affinity, leading to a dramatic increase in ESI+ signal intensity. Studies have shown that this derivatization can improve detection limits by 25- to 2100-fold, enabling quantification down to 0.5 ppb for key metabolites like lactic, succinic, malic, and citric acids.[2][3][6]

Derivatization Chemistry: HATU-Mediated Amide Coupling

The derivatization proceeds via a well-established amide coupling reaction, facilitated by the uronium-based coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA).

The mechanism involves three key steps:

  • Activation of the Carboxylic Acid: The base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU, which is a highly efficient activating agent.[9]

  • Formation of an Active Ester: This attack displaces the azabenzotriazole group, forming a highly reactive O-acylisourea active ester intermediate. This intermediate is more stable and less prone to side reactions than those formed by carbodiimides like EDC.

  • Nucleophilic Attack by APP: The primary amine of N-(4-aminophenyl)piperidine attacks the carbonyl carbon of the active ester, displacing the activating group and forming the final, stable amide derivative.

This reaction is highly efficient, proceeds rapidly at ambient temperature, and is suitable for multi-acid derivatization in a single sample.

Derivatization_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Organic_Acid R-COOH (Organic Acid) Active_Ester R-CO-O-HATU (Active Ester Intermediate) Organic_Acid->Active_Ester Activation HATU HATU + DIPEA HATU->Active_Ester Derivative R-CO-N-APP (Stable Amide Derivative) Active_Ester->Derivative Coupling APP N-(4-aminophenyl)piperidine (APP Reagent) APP->Derivative

Caption: HATU-mediated amide coupling mechanism for organic acids.

Experimental Protocols

3.1. Materials and Reagents

  • Organic Acids: Lactic acid, succinic acid, malic acid, citric acid, etc. (Sigma-Aldrich, ≥99%)

  • Derivatization Reagent: N-(4-aminophenyl)piperidine (APP) (Sigma-Aldrich, 97%)

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (BenchChem, ≥98%)

  • Base: N,N-Diisopropylethylamine (DIPEA) (Sigma-Aldrich, ≥99.5%)

  • Solvent: Anhydrous Dimethylformamide (DMF) (Sigma-Aldrich, 99.8%)

  • Quenching Solution: 2 M Hydrochloric acid (HCl) in water

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • SFC-Grade Solvents: Methanol (MeOH), Isopropanol (IPA), Acetonitrile (ACN)

  • SFC Additive: Ammonium Hydroxide (NH₄OH)

  • Water: Milli-Q or 18.2 MΩ·cm resistivity

Safety Precautions:

  • HATU is harmful and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DIPEA is flammable and corrosive.

  • DMF is a skin and respiratory irritant.

  • N-(4-aminophenyl)piperidine can cause skin and eye irritation.[10]

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.[6][11][12]

3.2. Protocol 1: Derivatization of Organic Acids

This protocol is designed for a 100 µL sample volume. It can be scaled as needed.

  • Sample Preparation:

    • Prepare a stock solution of the organic acid mixture (e.g., 1 mg/mL) in a suitable solvent (e.g., water/methanol).

    • For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation. Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract or aliquot the standard stock solution into a 1.5 mL microcentrifuge tube and evaporate to complete dryness.

  • Reagent Preparation (Prepare Fresh):

    • APP Solution: 20 mg/mL in anhydrous DMF.

    • HATU Solution: 40 mg/mL in anhydrous DMF.

  • Derivatization Reaction:

    • To the dried sample, add 50 µL of the APP solution.

    • Add 25 µL of the HATU solution.

    • Add 10 µL of DIPEA.

    • Vortex the mixture for 30 seconds to ensure all components are dissolved and mixed.

    • Incubate the reaction at room temperature (20-25°C) for 30 minutes. The reaction proceeds quickly for most simple organic acids.[8][13]

  • Sample Workup & Extraction:

    • Add 500 µL of Dichloromethane (DCM) to the reaction tube.

    • Add 200 µL of 2 M HCl to quench the reaction and remove excess DIPEA.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the lower organic layer (DCM) containing the derivatized products to a clean tube.

    • Evaporate the DCM layer to dryness under a gentle stream of nitrogen.

  • Final Sample Preparation for SFC-MS:

    • Reconstitute the dried derivative residue in 100 µL of Methanol/Isopropanol (50:50, v/v).

    • Vortex thoroughly and transfer to an autosampler vial for analysis.

Derivatization_Workflow start Start: Dried Sample (Standard or Extract) add_reagents Add Reagents: 1. APP in DMF 2. HATU in DMF 3. DIPEA start->add_reagents react React: 30 min @ Room Temp add_reagents->react workup Workup: Add DCM + 2M HCl react->workup extract Extract: Collect Organic Layer workup->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute: in MeOH/IPA dry->reconstitute end Inject for SFC-MS Analysis reconstitute->end

Caption: Experimental workflow for APP derivatization.

3.3. Protocol 2: SFC-MS Analysis

The following parameters provide a robust starting point for the analysis of APP-derivatized organic acids. Optimization may be required depending on the specific analytes and SFC system.

ParameterRecommended Setting
SFC System Waters ACQUITY UPC² or similar
Column HALO Penta-HILIC, 2.7 µm, 3.0 x 150 mm
Mobile Phase A Supercritical CO₂
Mobile Phase B (Co-solvent) Methanol with 20 mM Ammonium Hydroxide
Column Temperature 40 °C
ABPR (Back Pressure) 1500 psi (103 bar)
Flow Rate 1.5 mL/min
Injection Volume 1-5 µL
Gradient Elution 2% B to 30% B over 5 minutes, hold at 30% for 1 min, return to 2% and re-equilibrate
Mass Spectrometer Waters Xevo TQ-S or similar tandem quadrupole
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.0 kV
Cone Voltage 30 V (optimize per compound)
Source Temperature 150 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Rationale for Parameter Selection:

  • Penta-HILIC Column: This stationary phase is well-suited for separating polar compounds under SFC conditions, offering alternative selectivity to reversed-phase columns.[14][15]

  • Methanol Co-solvent: Methanol is a common polar modifier in SFC that helps elute polar derivatized acids.[16]

  • Ammonium Hydroxide Additive: A basic additive is crucial in SFC-MS for improving peak shape and promoting ionization of basic analytes like the APP derivatives.

  • Gradient Elution: A gradient from low to high co-solvent concentration is necessary to elute the derivatives, which can span a range of polarities depending on the number of carboxyl groups derivatized.

Expected Results & Performance

The derivatization adds a mass of 175.12 Da for each carboxyl group reacted (C₁₁H₁₅N₂). The resulting derivatives exhibit excellent chromatographic peak shape and are readily detected in ESI+ mode.

Table 1: Performance Data for APP-Derivatized Organic Acids

Organic AcidCarboxyl GroupsNative m/z [M-H]⁻Derivatized m/z [M+H]⁺ (per group)Typical Retention Time (min)Fold Improvement in LOD
Lactic Acid189.0265.22.1>200x[3][6]
Succinic Acid2117.0439.33.5>1500x[3][6]
Malic Acid2133.0455.33.8>2100x[6]
Citric Acid3191.1712.44.9>1000x (est.)

Note: Retention times are illustrative and will vary based on the specific SFC system and conditions. LOD improvements are based on published data.[2][3][6]

The derivatization of all available carboxylic acid groups is typically observed. For example, citric acid, with three carboxyl groups, will incorporate three APP tags. The resulting high-mass derivatives are well-resolved from low-mass matrix interferences, further enhancing sensitivity and selectivity.

Conclusion

The derivatization of organic acids with N-(4-aminophenyl)piperidine is a highly effective and robust strategy to enable their sensitive analysis by SFC-MS. This method directly addresses the core limitations of analyzing these polar compounds, converting them into ideal candidates for SFC separation and positive mode ESI-MS detection. The protocol is straightforward, rapid, and provides dramatic improvements in detection limits, unlocking new possibilities for researchers in metabolomics and other fields who require accurate and sensitive quantification of these vital metabolites.

References

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - Rowan University. (2023, September 15).
  • Use of N‐(4‐aminophenyl)
  • Research Article N-(4-aminophenyl)
  • Effect of additive selection on chromatographic performance in SFC-MS....
  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed. (2023, September 15).
  • HALO® Technical Resources | HPLC Information & Applic
  • Safety Data Sheet - Cayman Chemical. (2024, December 7).
  • N-(4-Aminophenyl)piperidine 97 2359-60-6 - Sigma-Aldrich.
  • Analyte Derivatization as an Important Tool for Sample Preparation | LCGC Intern
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21).
  • Full article: Chemical Derivatization in Bioanalysis - Taylor & Francis Online. (2015, November 3).
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, August 27).
  • Amine to Amide (Coupling)
  • Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) - BOC Sciences.
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchG
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • SAFETY DATA SHEET - TCI Chemicals. (2025, April 3).
  • 90 Å Penta-HILIC, 2.7 µm Column Care & Use Sheet - HPLC.

Sources

Application Notes and Protocols for Studying the Biological Activity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, rightfully earning it the status of a "privileged scaffold" in medicinal chemistry. Its six-membered heterocyclic structure provides a versatile framework that can be readily functionalized to create a diverse array of derivatives with a wide spectrum of biological activities.[1][2][3] These derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[4] This technical guide provides a comprehensive overview of the experimental setups used to investigate the biological activities of piperidine derivatives, with a focus on anticancer, antimicrobial, and analgesic properties. Detailed, step-by-step protocols are provided for key assays, along with the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Section 1: Anticancer Activity of Piperidine Derivatives

Piperidine-containing compounds have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.[4] Their mechanisms of action often involve the modulation of critical signaling pathways, such as the PI3K/Akt and EGFR pathways, which are frequently dysregulated in cancer.[2][5][6]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[7] The assay measures the metabolic activity of cells, which in most cases correlates with cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[8]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the piperidine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the piperidine derivative at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Investigating Molecular Mechanisms: Signaling Pathways

Understanding the molecular mechanism by which a piperidine derivative exerts its anticancer effect is crucial for its further development. Many piperidine compounds have been shown to interfere with key signaling pathways that regulate cell survival and proliferation.

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival and growth and is often hyperactivated in cancer.[10] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.[2]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Piperidine Piperidine Derivative Piperidine->PI3K Inhibits Piperidine->Akt Inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by piperidine derivatives.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, including the PI3K/Akt pathway, leading to cell proliferation.[6][] EGFR is often overexpressed or mutated in various cancers, making it a prime target for anticancer therapies.[5]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) Dimerization->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes Piperidine Piperidine Derivative Piperidine->EGFR Inhibits

Caption: EGFR signaling pathway and its inhibition by piperidine derivatives.

Section 2: Antimicrobial Activity of Piperidine Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[12] Piperidine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[4]

Preliminary Screening: The Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the susceptibility of a bacterium to an antimicrobial agent.[12][13] A paper disk impregnated with a known concentration of the piperidine derivative is placed on an agar plate inoculated with the test microorganism.[13] The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[13]

  • Inoculum Preparation:

    • From a pure culture, select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

    • Incubate the broth at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the broth.

    • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time.

  • Application of Disks:

    • Prepare sterile paper disks (6 mm in diameter).

    • Impregnate the disks with a known amount of the piperidine derivative solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks on the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with the solvent used to dissolve the compound).

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or calipers.

  • Interpretation:

    • The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC). A larger zone indicates greater susceptibility of the microorganism to the compound.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] It is a quantitative measure of the potency of an antimicrobial agent. The broth microdilution method is a commonly used technique to determine the MIC.[15]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to wells 2 through 12.

    • In well 1, add 100 µL of the piperidine derivative at a starting concentration (e.g., 256 µg/mL).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as a growth control (no compound), and well 12 will serve as a sterility control (no bacteria).

  • Inoculum Preparation and Addition:

    • Prepare a bacterial inoculum as described for the Kirby-Bauer method and dilute it in Mueller-Hinton broth to a final concentration of approximately 5 x 10⁵ CFU/mL.[16]

    • Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation and Reading:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Section 3: Analgesic Activity of Piperidine Derivatives

Many piperidine derivatives exhibit potent analgesic properties, often by interacting with opioid receptors or by inhibiting enzymes involved in pain signaling pathways.[17][18] In vivo animal models are essential for evaluating the analgesic efficacy of these compounds.

Thermal Nociception: The Hot Plate Test

The hot plate test is a classic method for assessing the central analgesic activity of a compound.[18][19] The test measures the latency of a mouse or rat to react to a thermal stimulus, with an increase in latency indicating an analgesic effect.[20]

  • Animal Acclimation:

    • Use male or female mice (e.g., Swiss albino) weighing 20-25 g.

    • Allow the animals to acclimate to the laboratory environment for at least one week before the experiment.

  • Apparatus and Baseline Measurement:

    • Maintain the hot plate at a constant temperature of 55 ± 0.5°C.[21]

    • Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping).

    • A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[18]

    • Only mice with a baseline latency of 5-15 seconds should be included in the study.

  • Compound Administration:

    • Administer the piperidine derivative to the mice via an appropriate route (e.g., intraperitoneal, oral).

    • A control group should receive the vehicle, and a positive control group should receive a known analgesic (e.g., morphine).

  • Post-Treatment Measurement:

    • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis:

    • Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

    • Compare the %MPE values between the treated and control groups using appropriate statistical tests.

Chemical Nociception: The Acetic Acid-Induced Writhing Test

The writhing test is a chemical method used to screen for peripherally acting analgesics.[4] Intraperitoneal injection of an irritant, such as acetic acid, induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[3][4] A reduction in the number of writhes indicates an analgesic effect.[22]

  • Animal Preparation and Compound Administration:

    • Use mice as described for the hot plate test.

    • Administer the piperidine derivative, vehicle, or a positive control (e.g., aspirin) 30 minutes before the acetic acid injection.

  • Induction of Writhing:

    • Inject 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.

  • Observation and Counting:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes for a period of 10-20 minutes.[3]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for the treated groups compared to the control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.

    • Analyze the data for statistical significance.

Section 4: Enzyme Inhibition and Receptor Binding Assays

Monoamine Oxidase (MAO) Inhibition Assay

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, including several neurotransmitters.[23][24] Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases.[25]

This protocol is based on the principle that MAO activity produces hydrogen peroxide (H₂O₂), which can be detected using a fluorometric probe.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a stock solution of a suitable MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • Prepare a stock solution of a fluorometric probe that reacts with H₂O₂ (e.g., Amplex Red) and horseradish peroxidase (HRP).

    • Prepare solutions of the piperidine derivative at various concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add the reaction buffer, the piperidine derivative (or vehicle), and the MAO enzyme (recombinant human MAO-A or MAO-B).

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the substrate and the HRP/Amplex Red solution.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence (e.g., excitation at 530-560 nm and emission at 590 nm) at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value of the piperidine derivative for MAO-A and MAO-B.

Opioid Receptor Binding Assay

This assay is used to determine the affinity of a piperidine derivative for opioid receptors (μ, δ, κ). It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.[26]

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing the human μ-opioid receptor).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a radiolabeled opioid ligand (e.g., [³H]DAMGO for the μ-opioid receptor) at a concentration close to its K_d, and varying concentrations of the unlabeled piperidine derivative.[26]

    • Incubate the plate at room temperature for a defined period to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled opioid ligand (e.g., naloxone).

  • Separation and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value and then calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

General Experimental Workflow

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy Start Piperidine Derivative Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Assays In_Vitro->In_Vivo Promising Candidates Mechanism Mechanism of Action Studies In_Vivo->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Cytotoxicity Cytotoxicity (MTT Assay) Antimicrobial Antimicrobial (Disk Diffusion, MIC) Enzyme Enzyme Inhibition (e.g., MAO) Receptor Receptor Binding (e.g., Opioid) Analgesia Analgesia (Hot Plate, Writhing) Tumor Tumor Models Infection Infection Models

Caption: General experimental workflow for evaluating the biological activity of piperidine derivatives.

References

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Sources

The Strategic Utility of N-Phenyl-4-piperidinecarboxamide Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1] This six-membered nitrogenous heterocycle is a prevalent feature in drugs targeting the central nervous system (CNS), as well as in analgesics and anti-inflammatory agents.[2] Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements that can optimize interactions with protein binding sites. The strategic derivatization of the piperidine core is a key tactic in modern drug design, enabling the fine-tuning of a molecule's biological activity, selectivity, and metabolic stability.[3][4]

N-Phenyl-4-piperidinecarboxamide hydrochloride emerges as a pivotal intermediate in this context. This molecule provides a robust and versatile scaffold for the synthesis of complex pharmaceutical agents. Its structure combines the advantageous features of the piperidine ring with a phenylcarboxamide moiety, opening avenues for the development of novel therapeutics, particularly in the realms of analgesia and neuropharmacology. This guide provides a comprehensive overview of the applications and synthetic protocols associated with this valuable research chemical.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of N-Phenyl-4-piperidinecarboxamide hydrochloride is essential for its effective use in synthesis. The hydrochloride salt form generally enhances solubility in aqueous media, a desirable characteristic for both reaction chemistry and potential biological screening.

PropertyValueSource
Molecular Formula C₁₂H₁₇ClN₂OPubChemLite[5]
Molecular Weight 240.73 g/mol Calculated
Monoisotopic Mass 204.12627 Da (free base)PubChemLite[5]
Predicted XlogP 1.1 (free base)PubChemLite[5]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water, methanol, DMSO (predicted)General knowledge

Synthesis of N-Phenyl-4-piperidinecarboxamide Hydrochloride: A Detailed Protocol

The synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride is most directly achieved through the amide coupling of 4-piperidinecarboxylic acid with aniline, followed by salt formation. This reaction is a cornerstone of medicinal chemistry, and several coupling agents can be employed to facilitate the formation of the amide bond.[6] The following protocol details a robust and widely applicable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt).[7]

Reaction Scheme

G cluster_0 Starting Materials cluster_1 Reagents cluster_2 Intermediate cluster_3 Final Product 4-Piperidinecarboxylic\nAcid Hydrochloride N-Phenyl-4-piperidinecarboxamide 4-Piperidinecarboxylic\nAcid Hydrochloride->N-Phenyl-4-piperidinecarboxamide + Aniline, EDC, HOBt, DIPEA, DMF Aniline EDC EDC HOBt HOBt DIPEA DIPEA DMF DMF N-Phenyl-4-piperidinecarboxamide\nHydrochloride N-Phenyl-4-piperidinecarboxamide->N-Phenyl-4-piperidinecarboxamide\nHydrochloride + HCl in Ether

Caption: Synthesis of N-Phenyl-4-piperidinecarboxamide Hydrochloride.

Materials and Reagents
  • 4-Piperidinecarboxylic acid hydrochloride

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • 2M HCl in diethyl ether

Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-piperidinecarboxylic acid hydrochloride (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add aniline (1.0 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). The DIPEA is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[3]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x). The aqueous washes remove the water-soluble urea byproduct from EDC and other water-soluble reagents.[8]

  • Isolation of Free Base: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Phenyl-4-piperidinecarboxamide free base.

  • Purification of Free Base: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation of Hydrochloride Salt: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford N-Phenyl-4-piperidinecarboxamide hydrochloride as a white to off-white solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point: As an indicator of purity.

Application Notes: A Gateway to Potent Bioactive Molecules

N-Phenyl-4-piperidinecarboxamide hydrochloride serves as a critical building block for more complex molecules, particularly in the development of opioid analgesics and neurokinin-1 (NK1) receptor antagonists.[1][2]

Intermediate in the Synthesis of Fentanyl Analogs

The 4-anilidopiperidine scaffold is the core structure of the potent opioid analgesic fentanyl and its numerous analogs.[1] While N-Phenyl-4-piperidinecarboxamide is not a direct precursor to fentanyl itself, its structural isomer, 4-anilino-N-phenylpiperidine, is. However, the carboxamide provides a versatile handle for the synthesis of other opioid receptor modulators. The following conceptual workflow illustrates how this intermediate can be elaborated.

G A N-Phenyl-4-piperidinecarboxamide Hydrochloride B N-Alkylation A->B Reaction with Alkyl Halide (R-X) C Reduction of Amide B->C e.g., LiAlH₄ D Further Derivatization C->D e.g., Acylation, Sulfonylation E Opioid Receptor Ligand Library D->E

Caption: Elaboration of the intermediate to opioid ligands.

  • N-Alkylation: The secondary amine of the piperidine ring can be readily alkylated with various alkyl halides (e.g., phenethyl bromide) under basic conditions to introduce substituents known to enhance opioid receptor affinity.

  • Modification of the Carboxamide: The amide group can be reduced to the corresponding amine, providing a different linker geometry and basic center for receptor interaction. Alternatively, the phenyl ring of the carboxamide can be substituted to explore structure-activity relationships.

This modular approach allows for the systematic exploration of chemical space around the 4-phenylpiperidine core, facilitating the discovery of novel analgesics with potentially improved side-effect profiles.[1]

Scaffold for Neurokinin-1 (NK1) Receptor Antagonists

NK1 receptor antagonists are a class of drugs used for the prevention of chemotherapy-induced nausea and vomiting, and they are being investigated for other indications such as depression and anxiety.[2] Many potent NK1 antagonists feature a piperidine core. The N-Phenyl-4-piperidinecarboxamide scaffold can be utilized in the synthesis of such compounds. The piperidine nitrogen allows for the introduction of various substituents to modulate CNS penetration and receptor binding, while the phenylcarboxamide portion can be modified to interact with key residues in the NK1 receptor binding pocket.[9]

Safety and Handling

While a specific safety data sheet for N-Phenyl-4-piperidinecarboxamide hydrochloride is not widely available, general precautions for handling piperidine derivatives and fine chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Piperidine itself is a corrosive and flammable liquid.

Conclusion

N-Phenyl-4-piperidinecarboxamide hydrochloride is a strategically important research chemical intermediate. Its synthesis via robust amide coupling methodologies is well within the capabilities of a standard organic chemistry laboratory. The inherent structural features of this molecule provide a versatile platform for the development of novel drug candidates, particularly in the areas of opioid analgesia and NK1 receptor antagonism. The protocols and application notes provided herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable building block in their quest for new and improved therapeutics.

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  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]

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Application Notes and Protocols for In Vitro Screening of N-Phenyl-4-piperidinecarboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of N-Phenyl-4-piperidinecarboxamide Derivatives

The N-Phenyl-4-piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have shown promise in a wide range of therapeutic areas, including analgesia, anti-inflammatory, and neurological disorders. Their pharmacological effects are often mediated through interactions with key cellular targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The hydrochloride salt form of these derivatives is frequently utilized to enhance solubility and facilitate in vitro testing.

This comprehensive guide provides a suite of detailed in vitro assay protocols designed for the initial screening and characterization of novel N-Phenyl-4-piperidinecarboxamide hydrochloride derivatives. As a Senior Application Scientist, the following protocols are presented not merely as a list of steps, but as a strategic workflow, grounded in scientific rationale, to efficiently elucidate the bioactivity of this important class of molecules. Each protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.

Strategic Screening Cascade: A Multi-tiered Approach

A hierarchical screening approach is recommended to efficiently manage resources and generate meaningful data. This cascade begins with broad, high-throughput primary screens to identify initial "hits" and progresses to more complex, lower-throughput secondary and tertiary assays for lead characterization and mechanism of action studies.

cluster_0 Primary Screening (Hit Identification) cluster_1 Secondary Screening (Hit-to-Lead & Potency) cluster_2 Tertiary Screening (Mechanism of Action) Receptor Binding Assays Receptor Binding Assays Broad Cytotoxicity Screening Broad Cytotoxicity Screening Functional Assays (GPCRs) Functional Assays (GPCRs) Receptor Binding Assays->Functional Assays (GPCRs) Active Compounds Broad Cytotoxicity Screening->Functional Assays (GPCRs) Non-toxic Compounds Enzyme Inhibition Assays Enzyme Inhibition Assays Downstream Signaling Assays Downstream Signaling Assays Functional Assays (GPCRs)->Downstream Signaling Assays Potent Modulators Ion Channel Modulation Assays Ion Channel Modulation Assays Enzyme Inhibition Assays->Downstream Signaling Assays Potent Inhibitors Ion Channel Modulation Assays->Downstream Signaling Assays Potent Modulators Selectivity Profiling Selectivity Profiling Downstream Signaling Assays->Selectivity Profiling Primary Screening (Hit Identification) Primary Screening (Hit Identification) Secondary Screening (Hit-to-Lead & Potency) Secondary Screening (Hit-to-Lead & Potency) Tertiary Screening (Mechanism of Action) Tertiary Screening (Mechanism of Action)

Caption: A strategic workflow for screening N-Phenyl-4-piperidinecarboxamide derivatives.

Part 1: Primary Screening - Identifying Initial Hits

The initial phase of screening aims to cast a wide net to identify derivatives with potential biological activity at a single, high-level endpoint.

Radioligand Binding Assays: A Direct Measure of Target Engagement

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[1][2] This technique is highly sensitive and reproducible, making it ideal for primary screening against a panel of known GPCRs, such as opioid and cannabinoid receptors, which are common targets for this chemical scaffold.[3][4]

Scientific Rationale: The principle of this assay is competition. A radiolabeled ligand with known affinity for the target receptor is incubated with a membrane preparation containing the receptor. The addition of an unlabeled test compound (the N-Phenyl-4-piperidinecarboxamide derivative) will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membrane is inversely proportional to the affinity of the test compound for the receptor.

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, kappa)

  • Radioligand (e.g., [³H]-DAMGO for mu, [³H]-DPDPE for delta, [³H]-U69,593 for kappa)

  • Test N-Phenyl-4-piperidinecarboxamide hydrochloride derivatives

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control (e.g., Naloxone for opioid receptors)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and controls in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand, and either test compound, vehicle, or non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.[5]

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[5]

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[2][5]

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC₅₀ Concentration of the derivative that displaces 50% of the radioligand.
Ki Inhibition constant, a measure of the binding affinity of the derivative.
Bmax Maximum number of binding sites.
Kd Dissociation constant of the radioligand.
Broad Cytotoxicity Screening: Assessing Off-Target Effects

It is crucial to assess the general cytotoxicity of the derivatives early in the screening process to eliminate compounds that are non-specifically toxic to cells. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[6]

Scientific Rationale: These assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.

Protocol: MTT Cell Viability Assay

Materials:

  • Cell line (e.g., HEK293, CHO, or a cancer cell line)

  • Complete cell culture medium

  • Test N-Phenyl-4-piperidinecarboxamide hydrochloride derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 24-48 hours.[8]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the test compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Part 2: Secondary Screening - Functional Characterization

Compounds that demonstrate specific binding and low cytotoxicity in primary screens are advanced to secondary screening to assess their functional activity.

Functional GPCR Assays: From Binding to Signaling

A compound that binds to a receptor can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). Functional assays are essential to determine the nature of the compound's activity.

2.1.1 GTPγS Binding Assay: A Direct Measure of G-Protein Activation

Scientific Rationale: The binding of an agonist to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, which is the first step in signal transduction.[9][10] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins.[11][12] The amount of incorporated radioactivity is a direct measure of G-protein activation by the test compound.

Protocol: [³⁵S]GTPγS Binding Assay

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS

  • GDP

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Pre-incubate cell membranes with test compounds in the assay buffer.

  • Add a solution containing GDP and [³⁵S]GTPγS to initiate the reaction.

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

Data Analysis: Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) for agonists and the IC₅₀ for antagonists by plotting the stimulated [³⁵S]GTPγS binding against the compound concentration.

cluster_0 GPCR Signaling Cascade Agonist Agonist GPCR GPCR Agonist->GPCR Binds G_Protein Gαβγ GPCR->G_Protein Activates GDP GDP G_Protein->GDP Releases GTP GTP G_Protein->GTP Binds Effector Effector (e.g., Adenylyl Cyclase) GTP->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces

Caption: Simplified GPCR signaling pathway upon agonist binding.

2.1.2 Calcium Mobilization Assay (FLIPR): High-Throughput Functional Screening

Scientific Rationale: Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[13] The Fluorometric Imaging Plate Reader (FLIPR) system allows for high-throughput measurement of these changes in intracellular calcium concentration using calcium-sensitive fluorescent dyes.[13][14][15]

Protocol: FLIPR Calcium Mobilization Assay

Materials:

  • Cells stably expressing the GPCR of interest

  • FLIPR Calcium Assay Kit (containing a calcium-sensitive dye and a quench dye)[14]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds

  • FLIPR instrument

Procedure:

  • Plate cells in a 96- or 384-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the kit manufacturer's instructions. This typically involves a simple addition of the dye solution to the cell plate.[16]

  • Place the cell plate and a plate containing the test compounds into the FLIPR instrument.

  • The instrument will add the test compounds to the cells and simultaneously measure the fluorescence intensity over time.

  • An increase in fluorescence indicates an increase in intracellular calcium.

Data Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. For agonists, an EC₅₀ value is determined. For antagonists, the assay is run in the presence of a known agonist, and the IC₅₀ of the antagonist is calculated.

Enzyme Inhibition Assays: Targeting Key Metabolic Enzymes

Some N-Phenyl-4-piperidinecarboxamide derivatives may exert their effects by inhibiting enzymes involved in signaling pathways. Fatty Acid Amide Hydrolase (FAAH) is a relevant target, as its inhibition can lead to analgesic and anti-inflammatory effects.[17]

Scientific Rationale: A fluorometric assay can be used to measure FAAH activity. The enzyme hydrolyzes a non-fluorescent substrate to produce a fluorescent product.[18] The rate of fluorescence increase is proportional to the enzyme's activity. Inhibitors will reduce this rate.

Protocol: Fluorometric FAAH Inhibition Assay

Materials:

  • Recombinant human FAAH enzyme[18]

  • FAAH substrate (e.g., AMC-arachidonoyl amide)[18]

  • Test compounds

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[18]

  • Known FAAH inhibitor (e.g., JZL195) as a positive control[18]

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound or control.

  • Pre-incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the FAAH substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 460-465 nm emission for AMC).[18]

Data Analysis: Calculate the initial rate of the reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

ParameterDescription
IC₅₀ Concentration of the derivative that inhibits 50% of the enzyme's activity.
Ki Inhibition constant, a measure of the inhibitory potency of the derivative.
Vmax Maximum rate of the enzymatic reaction.
Km Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax.
Ion Channel Modulation Assays: Exploring Effects on Neuronal Excitability

The N-Phenyl-4-piperidinecarboxamide scaffold is also present in compounds that modulate ion channels, such as voltage-gated sodium channels, which are critical for neuronal excitability.[19]

Scientific Rationale: Automated patch-clamp electrophysiology is the most direct method to measure the effect of compounds on ion channel function. This technique allows for the measurement of ionic currents through the channels in response to voltage changes.

Protocol: Automated Patch-Clamp Assay for Sodium Channel Modulation

Materials:

  • Cells stably expressing the sodium channel subtype of interest

  • Extracellular and intracellular recording solutions

  • Test compounds

  • Automated patch-clamp system

Procedure:

  • Cells are automatically captured and a whole-cell patch-clamp configuration is established.

  • A voltage protocol is applied to elicit sodium currents.[20]

  • The baseline current is recorded.

  • Test compounds are applied, and the effect on the sodium current is recorded.

  • A washout step can be included to assess the reversibility of the effect.

Data Analysis: The peak sodium current amplitude is measured before and after compound application. The percentage of inhibition or potentiation is calculated. An IC₅₀ or EC₅₀ value can be determined from the concentration-response curve.

Part 3: Tertiary Screening - Elucidating Mechanism of Action and Selectivity

Promising lead compounds are further characterized in more complex, lower-throughput assays to understand their mechanism of action and to assess their selectivity for the primary target over other related targets.

Downstream Signaling Assays: Beyond the Initial Transduction Event

Scientific Rationale: GPCR activation initiates a cascade of intracellular events. Measuring downstream second messengers, such as cyclic AMP (cAMP), can provide further confirmation of a compound's functional activity and can help to differentiate between different signaling pathways.

Protocol: cAMP Assay

Materials:

  • Cells expressing the GPCR of interest

  • cAMP assay kit (e.g., based on HTRF, FRET, or ELISA)

  • Test compounds

  • Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production)

Procedure:

  • Plate cells and treat with test compounds.

  • For antagonists, co-incubate with an agonist.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

Data Analysis: For agonists, determine the EC₅₀ for cAMP production. For antagonists, determine the IC₅₀ for the inhibition of agonist-stimulated cAMP production.

Selectivity Profiling

Scientific Rationale: A good drug candidate should be selective for its intended target to minimize off-target side effects. Lead compounds should be tested in a panel of binding and functional assays for related receptors, ion channels, and enzymes.

Procedure: The protocols described in the primary and secondary screening sections can be adapted to test the lead compounds against a panel of off-targets. For example, a compound identified as a potent mu-opioid receptor agonist should also be tested for its activity at delta and kappa opioid receptors, as well as other unrelated GPCRs.

Conclusion

The in vitro assay protocols detailed in this guide provide a robust framework for the systematic screening and characterization of N-Phenyl-4-piperidinecarboxamide hydrochloride derivatives. By employing a strategic, multi-tiered approach, researchers can efficiently identify and advance promising compounds for further preclinical and clinical development. The emphasis on scientific rationale and self-validating experimental design ensures the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery.

References

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  • NCBI Bookshelf. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]

  • PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

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  • PubMed Central. (n.d.). Small Molecule Modulation of Voltage Gated Sodium Channels. PMC. [Link]

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  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Molecular Devices. [Link]

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  • PNAS. (n.d.). Crystallographic insights into sodium-channel modulation by the β4 subunit. PNAS. [Link]

  • PubMed. (2013). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

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  • ResearchGate. (n.d.). Synthesis with Antibacterial and Antifungal Screening of 4- Hydroxy-4- Phenyl Piperidine Derivatives. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Phenyl-4-piperidinecarboxamide Hydrochloride Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Phenyl-4-piperidinecarboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common issues, and detailed protocols based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-Phenyl-4-piperidinecarboxamide hydrochloride?

To ensure long-term stability, N-Phenyl-4-piperidinecarboxamide hydrochloride should be stored in a controlled environment that minimizes exposure to the primary drivers of degradation: moisture, heat, and light.

  • Temperature: Ideal storage temperature is between 2-8°C (35-46°F) in a refrigerator.[1] Storing at low temperatures slows down the rate of most chemical degradation reactions. For long-term storage (months to years), storage at -20°C is recommended. Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Humidity: The compound should be stored in a desiccated environment. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This absorbed water can act as a solvent and reactant, facilitating hydrolytic degradation and salt disproportionation.[3][4] Use of a desiccator with a drying agent like silica gel is strongly advised.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important to prevent oxidative degradation of the piperidine ring.[5][6]

  • Light: Store in an amber or opaque vial to protect from light. Aromatic amides can be susceptible to photodegradation.[7][8]

  • Container: Use a tightly sealed, high-quality glass vial. Ensure the container cap provides an excellent seal to prevent moisture and air ingress.

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Minimizes reaction kinetics.
Humidity In a desiccator (<30% RH)Prevents hygroscopic moisture absorption, which fuels hydrolysis.[4]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation.
Light Amber or opaque vialPrevents photodegradation.[7]
Container Tightly sealed glass vialEnsures a stable micro-environment.
Q2: What are the primary degradation pathways for N-Phenyl-4-piperidinecarboxamide hydrochloride?

Based on its chemical structure, four primary degradation pathways are of concern:

  • Amide Hydrolysis: This is the cleavage of the amide bond, accelerated by the presence of water and catalyzed by acid or base.[9][10] This would yield aniline and 4-carboxypiperidine hydrochloride. Since the compound is a hydrochloride salt, the presence of moisture can create a slightly acidic microenvironment, potentially favoring acid-catalyzed hydrolysis.

  • Oxidation: The piperidine ring is susceptible to oxidation, especially at the carbon atoms adjacent to the nitrogen.[5] This can lead to the formation of N-oxides, imines (2,3,4,5-tetrahydropyridine derivatives), or even ring-opening products, particularly in the presence of atmospheric oxygen or trace peroxide impurities.[6]

  • Photodegradation: The aromatic phenyl-amide portion of the molecule can absorb UV light, leading to photochemical reactions.[7] A common reaction for aromatic amides is the photo-Fries rearrangement, which could result in the formation of aminobenzophenone-type isomers.[8]

  • Salt Disproportionation: In the solid state, particularly under high humidity and temperature, the hydrochloride salt can dissociate into its free base (N-Phenyl-4-piperidinecarboxamide) and volatile hydrochloric acid.[3][11] This conversion can alter the compound's physical properties (e.g., solubility, melting point) and potentially accelerate other degradation pathways.[12]

Caption: Potential degradation pathways for N-Phenyl-4-piperidinecarboxamide HCl.

Q3: What are the visible and analytical signs of degradation?
  • Visual Signs:

    • Color Change: The pure compound should be a white to off-white crystalline solid. The formation of yellow or brown coloration often indicates oxidative or photodegradative processes, which can create conjugated chromophores.

    • Change in Physical State: Hygroscopic moisture uptake can cause the powder to become clumpy, sticky, or even liquefy into a viscous oil.[4]

  • Analytical Signs:

    • Chromatography (HPLC/UPLC): The appearance of new peaks in the chromatogram is the most definitive sign of degradation. A decrease in the peak area of the parent compound relative to an internal standard indicates a loss of purity.

    • Mass Spectrometry (MS): Degradation can be confirmed by identifying the mass-to-charge ratios (m/z) of new peaks, which may correspond to the masses of predicted degradation products (e.g., hydrolyzed fragments, oxidized derivatives).[13][14]

    • pH Measurement: If the compound is dissolved in a neutral, unbuffered solvent like water, a shift in the solution's pH may indicate degradation. For instance, salt disproportionation followed by the loss of HCl could lead to a less acidic solution than expected.[3]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Actions & Explanations
The compound has changed color (e.g., turned yellow/brown).1. Oxidation: Exposure to air. 2. Photodegradation: Exposure to UV or ambient light.[7]1. Confirm Purity: Analyze the sample using HPLC-UV/MS to identify and quantify impurities.[13] 2. Review Storage: Ensure the compound is stored under an inert atmosphere and protected from light. 3. Purge with Inert Gas: Before sealing the vial for storage, flush the headspace with argon or nitrogen to displace oxygen.
The solid has become clumpy, sticky, or oily.Hygroscopicity: The compound has absorbed atmospheric moisture.[2]1. Dry the Sample: Dry the material under high vacuum in the presence of a strong desiccant (e.g., P₂O₅). Note: This may not reverse degradation that has already occurred. 2. Improve Storage: Immediately transfer the dried compound to a new, dry vial inside a glovebox or a desiccator. Ensure the container is tightly sealed. 3. Consider Formulation: For future use, consider co-formulating with excipients that have low hygroscopicity.[4]
New peaks are observed in the HPLC chromatogram.Chemical Degradation: One or more degradation pathways (hydrolysis, oxidation, etc.) have been initiated.1. Identify Degradants: Use LC-MS/MS to determine the mass of the new peaks and elucidate their structures. This will confirm the degradation pathway. 2. Perform a Forced Degradation Study: (See Protocol below). This will help you systematically identify potential degradants and develop a stability-indicating analytical method.[15][16]
The pH of an aqueous solution is higher than expected.Salt Disproportionation: The hydrochloride salt may have converted to the free base form during storage, with subsequent loss of HCl gas.[11]1. Verify Salt Form: Use techniques like ion chromatography or titration to confirm the chloride content. 2. Re-salt if Necessary: If the material has converted to the free base, it may be possible to re-dissolve it in an appropriate solvent and add one equivalent of HCl to regenerate the salt form, followed by proper drying and storage. 3. Ensure Proper Storage: Storing in a tightly sealed container at low temperature is critical to prevent the loss of volatile HCl.[12]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying the likely degradation products of a new compound and for developing a stability-indicating analytical method.[17] The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[16]

Objective:

To investigate the stability of N-Phenyl-4-piperidinecarboxamide hydrochloride under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials:
  • N-Phenyl-4-piperidinecarboxamide hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) 30%

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:
  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place ~10 mg of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 60°C for 48 hours.

    • Photostability: Expose ~10 mg of the solid compound and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Keep 1 mL of the stock solution at 2-8°C, protected from light.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including controls) to a final concentration of ~100 µg/mL with the mobile phase.

    • Analyze all samples by a validated HPLC-UV/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed versus control samples.

    • Use the MS data to identify the mass of the major degradation products and propose their structures.

Caption: Workflow for a forced degradation study.

References

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2022). Update of the safety assessment of N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amines (FCM No 19) and N,N‐bis(2‐hydroxyethyl)alkyl(C8‐C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ACS Publications. (2022). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • Journal of the American Chemical Society. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • ResearchGate. (2016). How to test the stability of amide bond using an enzymatic assay?. [Link]

  • PubMed. (2015). Stability of pharmaceutical salts in solid oral dosage forms. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • SciSpace. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • Google Patents. (2014). Analysis method for amide compounds.
  • PubMed. (2022). Update of the safety assessment of N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amines (FCM No 19) and N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come into contact with food. [Link]

  • ResearchGate. (2015). The Photolyses of Fully Aromatic Amides. [Link]

  • ResearchGate. (2015). Stability of pharmaceutical salts in solid oral dosage forms | Request PDF. [Link]

  • Chemistry LibreTexts. (2022). 5.4: Hydrolysis Reactions. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • White Rose Research Online. (2022). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • Canadian Science Publishing. (1975). The Photolyses of Fully Aromatic Amides. [Link]

  • PubMed. (2020). Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. [Link]

  • PubChem. (n.d.). Piperidine-4-carboxamide hydrochloride. [Link]

  • ChemRxiv. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. [Link]

  • Wikipedia. (n.d.). Histamine. [Link]

  • PMC - NIH. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • ResearchGate. (2022). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). [Link]

  • ACS Omega. (2023). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]

  • Journal of the American Chemical Society. (2019). A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines. [Link]

  • ResearchGate. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PubMed. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]

  • YouTube. (2019). mechanism of amide hydrolysis. [Link]

  • ResearchGate. (2013). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. [Link]

  • MDPI. (2024). Performance of CuTiO 3 Photocatalytic Oxidation for Treating Organic Peroxide Production Wastewater Under Visible Light. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones. [Link]

  • PubMed. (1995). Hygroscopic stability and dissolution properties of spray-dried solid dispersions of furosemide with Eudragit. [Link]

  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • MDPI. (2022). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. [Link]

  • Wikipedia. (n.d.). Hydrochloric acid. [Link]

  • PubMed. (2021). Photochemical Activation of Aromatic Aldehydes: Synthesis of Amides, Hydroxamic Acids and Esters. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubChem. (n.d.). N-phenyl-N-piperidin-4-ylpropanamide;hydrochloride. [Link]

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Technical Support Center: Solubility Enhancement for N-Phenyl-4-piperidinecarboxamide Hydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Phenyl-4-piperidinecarboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my N-Phenyl-4-piperidinecarboxamide hydrochloride exhibiting poor solubility in my aqueous assay buffer?

A1: N-Phenyl-4-piperidinecarboxamide hydrochloride, despite being a salt, can still present solubility challenges in neutral aqueous solutions. The piperidine moiety imparts a degree of lipophilicity, and the overall solubility is a delicate balance between the salt form's hydrophilicity and the organic scaffold's hydrophobicity. At neutral pH, the hydrochloride salt may disproportionate to its less soluble free base form, leading to precipitation.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What is happening and how can I fix this?

A2: This is a common phenomenon known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar compounds.[1][2] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. If the aqueous buffer cannot maintain the compound in solution at that concentration, it will precipitate out.[3] To mitigate this, you can try lowering the final DMSO concentration in your assay, employing a stepwise dilution protocol, or incorporating co-solvents or solubilizing excipients into your final assay medium.[3][4]

Q3: How does pH influence the solubility of N-Phenyl-4-piperidinecarboxamide hydrochloride?

A3: The piperidine nitrogen in your compound is basic. In an acidic environment (low pH), this nitrogen will be protonated, forming a positively charged species that is generally more water-soluble.[3] As the pH increases towards and beyond the compound's pKa (the pH at which 50% of the compound is in its ionized form), the proportion of the neutral, less soluble free base increases. Therefore, maintaining a slightly acidic pH in your final assay buffer, if experimentally permissible, can significantly enhance solubility.

Q4: What are the best initial solvents to try for making a high-concentration stock solution?

A4: For a primary stock solution, highly polar aprotic solvents are typically the first choice. Dimethyl sulfoxide (DMSO) is the most common due to its strong solubilizing power for a wide range of compounds.[1][2] Other options include N,N-dimethylformamide (DMF) or ethanol. It is crucial to use a high-purity, anhydrous grade of the solvent to prevent compound degradation.

Q5: Are there any excipients that can help improve and maintain the solubility of my compound in the final assay?

A5: Yes, several excipients can act as solubilizing agents. Cyclodextrins are a popular choice; these cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate lipophilic molecules, while their hydrophilic exterior enhances aqueous solubility.[5][6][][8][9] Surfactants like Tween® 80 or Pluronic® F-68 can also be used at low concentrations to improve wetting and prevent precipitation.

Comprehensive Troubleshooting Guide

Navigating solubility issues requires a systematic approach. This guide will walk you through a logical workflow to identify the optimal solubilization strategy for N-Phenyl-4-piperidinecarboxamide hydrochloride.

Workflow for Solubility Optimization

Solubility_Workflow cluster_0 Phase 1: Characterization & Stock Preparation cluster_1 Phase 2: Aqueous Dilution & Problem Identification cluster_2 Phase 3: Optimization Strategies cluster_3 Phase 4: Validation A Determine Physicochemical Properties (pKa, LogP, Aqueous Solubility) B Prepare High-Concentration Stock (e.g., 10-50 mM in DMSO) A->B C Dilute Stock into Aqueous Buffer B->C D Precipitation Observed? C->D E pH Adjustment (Maintain pH < pKa) D->E Yes I Visually Inspect for Clarity D->I No F Co-solvent System (e.g., Ethanol, PEG 400) E->F G Use of Excipients (e.g., Cyclodextrins, Surfactants) F->G H Sonication & Gentle Heating G->H H->I J Confirm No Impact on Assay Performance (Vehicle Controls) I->J K Successful Solubilization J->K

Caption: A stepwise workflow for troubleshooting the solubility of N-Phenyl-4-piperidinecarboxamide hydrochloride.

Detailed Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO.

Materials:

  • N-Phenyl-4-piperidinecarboxamide hydrochloride powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weigh the Compound: Accurately weigh the desired amount of N-Phenyl-4-piperidinecarboxamide hydrochloride into a sterile vial.

  • Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Dissolve the Compound:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (up to 37°C) can be applied if necessary, but be cautious of potential compound degradation.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Expert Tip: For compounds that are difficult to weigh, consider dissolving the entire contents of the supplier's vial to a known concentration.[10]

Protocol 2: pH-Dependent Solubility Profiling

Understanding the pH-solubility profile is critical for developing a robust formulation.

Materials:

  • N-Phenyl-4-piperidinecarboxamide hydrochloride

  • A series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the pellet. Dilute the supernatant with an appropriate solvent for analysis.

  • Quantify Concentration: Determine the concentration of the dissolved compound in each buffer using a validated analytical method.

  • Plot the Profile: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffers.

Protocol 3: Formulation with Cyclodextrins

This protocol provides a starting point for using cyclodextrins to enhance solubility.

Materials:

  • N-Phenyl-4-piperidinecarboxamide hydrochloride DMSO stock solution

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous assay buffer

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your assay buffer. A typical starting concentration is 1-5% (w/v).

  • Add Compound Stock: While vortexing the cyclodextrin solution, slowly add the DMSO stock solution of your compound to the desired final concentration.

  • Equilibrate: Allow the mixture to equilibrate for at least 30 minutes at room temperature with gentle agitation.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation.

Data Summary Table

Solvent/ExcipientProperties & ConsiderationsTypical Starting Concentration in Assay
DMSO Aprotic, highly polar. Excellent for stock solutions. Can be cytotoxic at >0.5-1%.[1]< 0.5%
Ethanol Polar protic solvent. Can be used as a co-solvent. May have biological effects.1-5%
PEG 400 Polyethylene glycol. A non-ionic, water-miscible co-solvent.1-10%
HP-β-Cyclodextrin Hydroxypropyl-β-cyclodextrin. A commonly used cyclodextrin derivative with good water solubility and low toxicity.[5][8]1-5% (w/v)
Tween® 80 Polysorbate 80. A non-ionic surfactant used to improve wetting and prevent precipitation.0.01-0.1%

Logical Relationships in Solubility Enhancement

Solubility_Logic cluster_compound Compound Properties cluster_problem Solubility Challenge cluster_solutions Solution Strategies cluster_outcome Desired Outcome Compound N-Phenyl-4-piperidinecarboxamide HCl + Basic Nitrogen (pKa dependent) + Lipophilic Moiety (High LogP) Problem Poor Aqueous Solubility + Precipitation upon Dilution Compound->Problem Leads to Solutions pH Adjustment Co-solvents Excipients Problem->Solutions Addressed by Outcome {Homogeneous Solution for Assay | Reproducible Results} Solutions:f0->Outcome Achieves Solutions:f1->Outcome Achieves Solutions:f2->Outcome Achieves

Caption: The relationship between compound properties, solubility challenges, and strategic solutions.

References

  • Cheméo. (n.d.). Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1119–1128. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-N-piperidin-4-ylpropanamide;hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). N-phenyl-4-piperidinecarboxamide hydrochloride (C12H16N2O). Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-4-carboxamide hydrochloride. Retrieved from [Link]

  • Thakuria, R., & Nangia, A. (2013). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 102(2), 374-381. Retrieved from [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 17(4), 789. Retrieved from [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Onishi, H., & Machida, Y. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(9), 6045–6052. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Jacob, S., & Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Jacob D. Fuchsberg Law Center. Retrieved from [Link]

  • Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Journal of Pharmaceutical Sciences, 90(8), 999-1007. Retrieved from [Link]

  • Onishi, H., & Machida, Y. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(9), 6045–6052. Retrieved from [Link]

  • Kumar, S., Nargotra, A., Sharma, S., Kour, A., Singh, B., & Sangwan, P. L. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8439–8448. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • Singh, A., Kumar, A., & Singh, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(7), 1646.
  • Onishi, H., & Machida, Y. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ResearchGate. Retrieved from [Link]

  • Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 17(4), 789. Retrieved from [Link]

  • Pharmaceutical Technology. (2006). Salt Selection in Drug Development. Retrieved from [Link]

  • Heikkilä, T., & Salonen, J. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension. Journal of Drug Delivery Science and Technology, 65, 102693.
  • de Cássia, S., Lima, R., & de Freitas, O. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 93(3-4), 163-176.
  • Lasota, J., & Kaczor, A. A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7277. Retrieved from [Link]

  • Reddit. (2024). Making stock solution in DMSO: how to automate. Retrieved from [Link]

  • Kumar, S., Nargotra, A., Sharma, S., Kour, A., Singh, B., & Sangwan, P. L. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8439–8448. Retrieved from [Link]

  • Singh, B., & Beg, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Innovation, 8(3), 167–181. Retrieved from [Link]

  • Capsugel. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved from [Link]

Sources

N-Phenyl-4-piperidinecarboxamide hydrochloride safe handling and storage procedures

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is designed to proactively address the safety and handling questions that researchers, scientists, and drug development professionals may encounter when working with N-Phenyl-4-piperidinecarboxamide hydrochloride.

Section 1: Hazard Identification and Core Precautions

Question: What are the primary hazards I should be aware of before starting my experiment?

Answer: Based on the hazard profiles of close structural analogs like N-phenylpiperidin-4-amine and other piperidine derivatives, you should handle N-Phenyl-4-piperidinecarboxamide hydrochloride as a substance with the following potential hazards[1]:

  • Acute Oral Toxicity: Assumed to be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation upon direct contact.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

Due to its classification as a piperidine derivative, it is crucial to handle this compound with care to avoid creating and inhaling dust or allowing it to come into contact with skin and eyes[1][2].

Section 2: Safe Handling and Engineering Controls

Question: How should I handle the solid compound to minimize exposure?

Answer: All manipulations of solid N-Phenyl-4-piperidinecarboxamide hydrochloride should be performed within a certified chemical fume hood to control airborne dust.

Experimental Protocol: Weighing and Preparing Solutions

  • Preparation: Before retrieving the compound from storage, ensure your fume hood is operational and the sash is at the appropriate working height. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the hood.

  • Aliquotting: To prevent contamination of the stock container, never return excess compound. Carefully weigh a slightly smaller amount than needed and add more if necessary. Use a micro-spatula for better control and to minimize the generation of airborne dust.

  • Dissolution: Add the solvent to the solid in the fume hood. Ensure the container is securely capped before removing it from the controlled environment.

  • Decontamination: Wipe down the work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual dust. Dispose of contaminated wipes in the designated chemical waste stream.

Question: Are there any specific chemical incompatibilities I should know about?

Answer: While specific reactivity data is unavailable, piperidine derivatives can be incompatible with strong oxidizing agents[3]. Avoid mixing with strong acids and bases unless part of a validated experimental protocol.

Section 3: Personal Protective Equipment (PPE)

Question: What is the minimum required PPE for handling this compound?

Answer: A comprehensive PPE strategy is your primary defense against exposure. The following table summarizes the minimum requirements based on inferred hazards.

Protection Type Specification Rationale
Hand Protection Nitrile gloves (inspect for integrity before use).Protects against skin contact and irritation[4].
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and airborne particles causing eye irritation or damage[5].
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing[5].
Respiratory Required if working outside a fume hood or if dust is generated.Use a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., P95 or P100)[4].
Section 4: Storage and Disposal

Question: What are the proper storage conditions for N-Phenyl-4-piperidinecarboxamide hydrochloride?

Answer: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area[2][5]. Keep it away from incompatible materials such as strong oxidizing agents[3]. Ensure the storage location is secure and accessible only to authorized personnel.

Question: How should I dispose of waste containing this compound?

Answer: Dispose of waste material and contaminated items (e.g., gloves, weigh boats) in a designated hazardous chemical waste container. Do not dispose of this chemical down the drain or in general waste streams[6]. All disposal must be conducted in accordance with local, state, and federal regulations.

Troubleshooting & Emergency Procedures

Accidental Spill Response

Question: What should I do if I spill the solid powder?

Answer: The response depends on the scale of the spill. The following workflow provides a decision-making guide.

SpillResponse start Spill Occurs check_size Is the spill large or outside of a containment hood? start->check_size large_spill Evacuate the immediate area. Alert EH&S and lab supervisor. Prevent entry. check_size->large_spill Yes small_spill Ensure proper PPE is worn. Avoid raising dust. check_size->small_spill No cleanup_small Gently cover with an inert absorbent material (e.g., sand, vermiculite). Do NOT use combustible materials like paper towels. small_spill->cleanup_small collect Carefully sweep or scoop the material into a designated chemical waste container. cleanup_small->collect decontaminate Decontaminate the area with a suitable solvent. Dispose of all cleanup materials as hazardous waste. collect->decontaminate end Spill Managed decontaminate->end

Sources

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of substituted piperidines. As a foundational scaffold in numerous pharmaceuticals and natural products, the piperidine ring presents a unique set of synthetic challenges that can often lead to experimental roadblocks. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate these complexities with confidence.

Here, we move beyond simple protocols to provide a deeper understanding of the "why" behind common synthetic hurdles. This resource is structured into two main sections: a Troubleshooting Guide for in-lab problem-solving and a Frequently Asked Questions (FAQs) section for broader conceptual queries.

Part 1: Troubleshooting Guide - Navigating Common Experimental Failures

This section addresses specific, hands-on issues that frequently arise during the synthesis of substituted piperidines. Each entry is formatted as a problem-solution set, providing a clear path from experimental failure to success.

Issue 1: Poor Diastereoselectivity in the Reduction of a Substituted Pyridinium Ion

Question: "I'm performing a reduction of a 4-phenyl-N-benzylpyridinium salt using NaBH4, but I'm getting a nearly 1:1 mixture of cis and trans diastereomers. How can I favor the formation of the cis isomer?"

Underlying Chemistry: The stereochemical outcome of the reduction of a substituted pyridinium ion is highly dependent on the steric hindrance presented to the incoming hydride reagent. For bulky substituents at the 4-position, the thermodynamically more stable product is often the cis isomer, where the large groups occupy equatorial positions in the resulting piperidine chair conformation. However, under standard kinetic conditions with a small hydride donor like sodium borohydride, the approach of the nucleophile can be less selective.

Troubleshooting Protocol:

  • Reagent Selection: Switch from NaBH₄ to a bulkier reducing agent. The increased steric demand of the reagent will favor addition from the less hindered face of the molecule, leading to higher diastereoselectivity.

    • Recommended Reagents:

      • Lithium tri-sec-butylborohydride (L-Selectride®)

      • Potassium tri-sec-butylborohydride (K-Selectride®)

  • Solvent and Temperature Optimization: The reaction solvent and temperature can significantly influence the transition state of the hydride addition.

    • Solvent: Ethereal solvents, such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), often provide better selectivity than protic solvents like methanol or ethanol.

    • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which in this case leads to the cis product. Start at -78 °C and slowly warm the reaction.

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

  • Dissolve the 4-phenyl-N-benzylpyridinium salt (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise to the cooled solution over 30 minutes.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water, followed by 1 M NaOH and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the desired cis-piperidine isomer.

Data Comparison:

Reducing AgentTypical Diastereomeric Ratio (cis:trans)
NaBH₄ in MeOH~ 1:1 to 2:1
L-Selectride® in THF> 10:1
Issue 2: Lack of Regioselectivity in the Opening of an N-Activated Aziridine with a Grignard Reagent

Question: "I am attempting a nucleophilic ring-opening of an N-tosyl-2-phenylaziridine with methylmagnesium bromide, but I'm obtaining a mixture of products resulting from attack at both C2 and C3. How can I control the regioselectivity?"

Underlying Chemistry: The regioselectivity of aziridine ring-opening is a classic challenge, governed by a fine balance between steric and electronic effects, and heavily influenced by the nature of the nucleophile and the presence of Lewis acids. In the absence of a directing agent, Grignard reagents can attack both carbons of the aziridine ring.

Troubleshooting Protocol:

  • Introduction of a Lewis Acid: The addition of a catalytic amount of a Lewis acid, such as a copper(I) salt, can dramatically alter the regioselectivity. The copper coordinates to the Grignard reagent, forming a less reactive organocuprate in situ. This softer nucleophile preferentially attacks the less sterically hindered carbon (C3), leading to the desired β-amino alcohol.

    • Recommended Lewis Acid: Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN).

Experimental Protocol: Copper-Catalyzed Regioselective Aziridine Ring-Opening

  • To a suspension of CuI (0.1 eq) in anhydrous THF under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) at -20 °C.

  • Stir the mixture for 20 minutes to allow for the formation of the organocuprate.

  • In a separate flask, dissolve the N-tosyl-2-phenylaziridine (1.0 eq) in anhydrous THF.

  • Slowly add the aziridine solution to the pre-formed organocuprate solution at -20 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualization of Regioselective Control:

G cluster_0 Without Cu(I) Catalyst cluster_1 With Cu(I) Catalyst Grignard Grignard Aziridine Aziridine Grignard->Aziridine Non-selective attack Mixture Mixture of Regioisomers Aziridine->Mixture Grignard_Cu Grignard + CuI Organocuprate In situ Organocuprate Grignard_Cu->Organocuprate Forms 'softer' nucleophile Aziridine_Cu Aziridine Organocuprate->Aziridine_Cu Selective attack at C3 Product Single Regioisomer Aziridine_Cu->Product

Caption: Control of regioselectivity in aziridine opening.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions related to the synthesis of substituted piperidines.

1. What are the most common strategies for introducing stereocenters into the piperidine ring?

There are several robust strategies for the stereocontrolled synthesis of substituted piperidines:

  • The Chiral Pool Approach: This method utilizes readily available, enantiopure starting materials, such as amino acids or carbohydrates, where the stereocenters are already defined. For example, L-lysine can be a starting material for the synthesis of chiral 2-substituted piperidines.

  • Asymmetric Catalysis: This is a powerful and versatile approach that employs a chiral catalyst to induce enantioselectivity in a reaction that would otherwise produce a racemic mixture. Key examples include:

    • Asymmetric Hydrogenation: The hydrogenation of substituted pyridines or tetrahydropyridines using chiral transition metal catalysts (e.g., those based on Rhodium or Iridium with chiral phosphine ligands) can provide highly enantioenriched piperidines.

    • Asymmetric Aza-Diels-Alder Reactions: The cycloaddition of a diene with an imine, catalyzed by a chiral Lewis acid, can construct the piperidine core with excellent control of stereochemistry.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Evans' oxazolidinone auxiliaries, for example, can be used to control the stereochemistry of alkylations on a nitrogen-containing substrate, which can then be cyclized to form a chiral piperidine.

2. How can I choose the right nitrogen protecting group for my piperidine synthesis?

The choice of a nitrogen protecting group is critical and depends on the planned reaction sequence. The ideal protecting group should be:

  • Easy to install.

  • Stable to the reaction conditions of subsequent steps.

  • Readily removed under mild conditions that do not affect other functional groups in the molecule.

Table of Common Nitrogen Protecting Groups:

Protecting GroupAbbreviationStable ToLabile To
tert-ButoxycarbonylBocCatalytic hydrogenation, mild baseStrong acid (e.g., TFA, HCl)
CarboxybenzylCbz (or Z)Mild acid and baseCatalytic hydrogenation (e.g., H₂, Pd/C)
BenzylBnMost conditions (acid, base, organometallics)Catalytic hydrogenation
TosylTsStrong oxidizing agents, many organometallicsStrong reducing agents (e.g., Na/NH₃)

Decision-Making Workflow for N-Protection:

G Start Start Hydrogenation Need for catalytic hydrogenation? Start->Hydrogenation StrongAcid Need for strong acid conditions? Hydrogenation->StrongAcid No UseBoc Use Boc group Hydrogenation->UseBoc Yes FinalDeprotection Final deprotection desired? StrongAcid->FinalDeprotection No UseCbz Use Cbz group StrongAcid->UseCbz Yes FinalDeprotection->UseCbz Mild (H2) UseBn Use Bn group FinalDeprotection->UseBn Mild (H2)

Caption: Selecting an appropriate N-protecting group.

3. What are some common pitfalls when performing a Pictet-Spengler reaction to synthesize a tetrahydro-β-carboline (a piperidine-fused indole)?

The Pictet-Spengler reaction is a powerful method for constructing this important heterocyclic system, but it is not without its challenges:

  • Low Reactivity of the Aldehyde/Ketone: Electron-rich aromatic aldehydes can be sluggish in this reaction. The use of a Brønsted or Lewis acid catalyst is often necessary to activate the carbonyl group towards nucleophilic attack by the tryptamine derivative.

  • Side Reactions: Under harsh acidic conditions, the starting tryptamine or the product can be susceptible to degradation or side reactions. Careful control of temperature and acid concentration is crucial.

  • Racemization: If a chiral aldehyde is used, there is a risk of racemization at the newly formed stereocenter, especially under prolonged reaction times or at elevated temperatures. Using milder conditions and shorter reaction times can help to mitigate this. Recent developments in asymmetric Pictet-Spengler reactions utilize chiral catalysts to control the stereochemistry.

References

  • Title: Asymmetric Hydrogenation of N-Heterocycles Source: Chemical Reviews URL: [Link]

  • Title: The Aza-Diels–Alder Reaction in Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Catalytic Asymmetric Pictet-Spengler Reactions Source: Chemical Society Reviews URL: [Link]

Technical Support Center: Amide Synthesis Excellence

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Reagent Quality Challenges

Welcome to the technical support center for amide synthesis. As a senior application scientist, I've seen firsthand how the success of an amide coupling reaction hinges on the quality of the reagents. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to diagnose and resolve issues arising from poor reagent quality. Here, we move beyond simple protocols to understand the "why" behind the "how," empowering you to troubleshoot effectively and ensure the integrity of your synthesis.

Section 1: The Foundation of Success - Solvent and Base Purity

The reaction environment is paramount. Impurities in your solvents and bases are often the silent culprits behind failed or low-yielding amide couplings.

Q1: My amide coupling reaction is sluggish and gives a low yield. I suspect my solvent is the problem. What are the most common culprits and how do I address them?

A: You are right to be suspicious of your solvent. The two most common and detrimental impurities in solvents used for amide synthesis are water and peroxides.

  • Water (H₂O): Many coupling reagents and activated intermediates are highly sensitive to moisture. Water can hydrolyze your expensive coupling reagent, quench the activated carboxylic acid intermediate, and lead to the formation of unwanted byproducts. For instance, carbodiimides like EDC and DCC will react with water to form ureas, rendering them inactive.[1][2]

  • Peroxides: Ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane are notorious for forming explosive peroxides upon storage, especially when exposed to air and light.[3] Peroxides can lead to unpredictable side reactions and pose a significant safety hazard.

Troubleshooting Workflow for Solvent Quality:

Caption: A decision tree for diagnosing and addressing solvent impurities.

Experimental Protocol: Peroxide Test for THF

  • Reagents: Peroxide test strips (e.g., MQuant®) or a freshly prepared solution of potassium iodide (KI) in acetic acid.

  • Procedure (Test Strips):

    • Dip the test strip into the THF for 1 second.

    • Remove the strip and wait for the time specified by the manufacturer (usually 15-60 seconds).

    • Compare the color of the test strip to the color chart provided. A blue color indicates the presence of peroxides.[4]

  • Procedure (KI Test):

    • Add 1 mL of the THF to be tested to a solution of 100 mg of KI in 1 mL of glacial acetic acid.

    • A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.

  • Action: If peroxides are detected at a concentration >10 ppm, the solvent should be purified or safely discarded.[5]

Experimental Protocol: Karl Fischer Titration for Water Content

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a solvent.[6][7][8][9][10][11][12]

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Reagents: An appropriate KF reagent (e.g., a one-component reagent like HYDRANAL™-Composite 5) and a suitable solvent (e.g., anhydrous methanol).

  • General Procedure (Volumetric):

    • The titration vessel is pre-titrated with the KF reagent to eliminate any residual moisture.

    • A known volume or weight of the solvent sample is injected into the vessel.

    • The sample is titrated with the KF reagent until the endpoint is reached, which is detected potentiometrically.

    • The instrument calculates the water content based on the volume of titrant consumed.

SolventRecommended Drying AgentPurity Check
Dichloromethane (DCM)Calcium hydride (CaH₂)Karl Fischer Titration (<30 ppm)
Tetrahydrofuran (THF)Sodium/benzophenonePeroxide Test Strips (<10 ppm), Karl Fischer Titration (<50 ppm)
N,N-Dimethylformamide (DMF)Molecular sieves (4 Å)Karl Fischer Titration (<50 ppm)
Acetonitrile (ACN)Calcium hydride (CaH₂)Karl Fischer Titration (<30 ppm)
Q2: I use a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in my coupling reactions. Could impurities in the base be causing issues?

A: Absolutely. The purity of your amine base is critical. Commercial grades of TEA and DIPEA can contain several problematic impurities:

  • Primary and Secondary Amines: These are more nucleophilic than the desired tertiary amine and can compete with your substrate's amine, leading to the formation of unwanted amide byproducts.

  • Water: As with solvents, water can hydrolyze your activated species.

  • Oxidation Products: Over time, these bases can oxidize, leading to colored impurities that may interfere with your reaction or purification.

Troubleshooting and Purification of Amine Bases:

  • Visual Inspection: High-purity TEA and DIPEA should be colorless liquids. A yellow or brownish color is a sign of degradation.

  • Purification by Distillation: Distilling the amine base from a suitable drying agent is the most effective way to purify it.

Experimental Protocol: Purification of Triethylamine (TEA)

  • Drying Agent: Calcium hydride (CaH₂).

  • Procedure:

    • Add TEA to a round-bottom flask containing CaH₂ (approximately 10 g per 100 mL of TEA).

    • Reflux the mixture under an inert atmosphere (nitrogen or argon) for 2-4 hours.

    • Distill the TEA directly from the CaH₂. Collect the fraction that boils at 89-90 °C.

    • Store the purified TEA over potassium hydroxide (KOH) pellets or molecular sieves under an inert atmosphere.[13]

Section 2: The Heart of the Reaction - Carboxylic Acids and Amines

The quality of your starting materials directly dictates the quality of your product. Even seemingly minor impurities can have a significant impact on the outcome of your amide coupling.

Q3: I'm trying to couple a commercially available carboxylic acid, but the reaction is messy and the yield is low. What could be the problem?

A: While carboxylic acids are generally stable, they can contain impurities from their synthesis or degradation over time.

  • Residual Catalysts or Reagents: Carboxylic acids synthesized via oxidation of alcohols or aldehydes may contain residual metal catalysts or oxidizing agents. These can interfere with your coupling reaction.

  • Anhydride Formation: Some carboxylic acids can slowly form anhydrides upon storage, especially if they are solids. While the anhydride can still react to form the amide, it alters the stoichiometry of your reaction.

  • Other Organic Impurities: Depending on the synthetic route, other related carboxylic acids or organic impurities may be present.

Troubleshooting and Purification of Carboxylic Acids:

  • Purity Assessment: The purity of a carboxylic acid can be assessed by melting point (for solids), NMR spectroscopy, or LC-MS.

  • Recrystallization: For solid carboxylic acids, recrystallization is an effective purification method.[14][15][16][17][18]

Experimental Protocol: Recrystallization of a Solid Carboxylic Acid

  • Solvent Selection: Choose a solvent in which the carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include water, ethanol, ethyl acetate, or mixtures thereof.

  • Procedure:

    • Dissolve the impure carboxylic acid in a minimum amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q4: My amine starting material is a dark-colored oil, and my reaction is not working well. How can I purify it?

A: Amines, especially anilines, are prone to oxidation, which leads to the formation of colored impurities. These impurities can be detrimental to your reaction.

Troubleshooting and Purification of Amines:

  • Visual Inspection: As with amine bases, a dark color in your amine starting material is a clear sign of impurity.

  • Purification by Distillation: For liquid amines, distillation (often under reduced pressure to prevent decomposition) is the preferred method of purification.

  • Purification by Column Chromatography: For solid amines or less volatile liquid amines, column chromatography on silica gel or alumina can be effective.

  • Acid-Base Extraction: This technique can be used to separate the amine from non-basic impurities.

Experimental Protocol: Purification of an Aniline by Acid-Base Extraction

  • Procedure:

    • Dissolve the impure aniline in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The aniline will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 6 M NaOH) until the aniline precipitates or forms an oil.

    • Extract the purified aniline back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Section 3: The Activators - Coupling Reagents

The choice and quality of your coupling reagent are critical for a successful amide bond formation. These reagents are often complex and can be sensitive to storage and handling.

Q5: My HATU/HBTU reagent is yellow/brown instead of white. Can I still use it?

A: A yellow or brown discoloration in aminium/uronium salt coupling reagents like HATU and HBTU is a sign of degradation.[2] While a slightly off-white color may be acceptable, significant discoloration indicates the presence of impurities that can lead to side reactions and lower yields. It is highly recommended to use fresh, high-quality reagents. If you must use a discolored reagent, be aware that you may need to increase the stoichiometry and that purification of your final product may be more challenging.

Visual Guide to Coupling Reagent Quality:

ReagentFresh AppearanceDegraded Appearance
HATU/HBTUWhite to off-white crystalline solidYellow to brown solid
PyBOPWhite crystalline solidOff-white to yellowish, clumpy solid
DCCWhite, waxy solid with a low melting pointYellowish, oily solid
EDC·HClWhite to off-white powderClumpy, discolored powder
Q6: I am using EDC as a coupling reagent, and my reaction is not proceeding. What could be the issue?

A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular and effective coupling reagent, but it is highly hygroscopic (readily absorbs moisture from the air). If not stored and handled properly, it will hydrolyze to the corresponding urea, rendering it inactive.

Best Practices for Handling EDC·HCl:

  • Storage: Store EDC·HCl in a desiccator at low temperature (-20 °C is ideal).

  • Handling: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Weigh out the required amount quickly and tightly reseal the container.

Caption: A troubleshooting flowchart for failed amide coupling reactions.

References

  • Quveon, THE BASICS OF KARL FISCHER TITRATION. Available at: [Link]

  • Missouri S&T Environmental Health and Safety, Appendix A Peroxide Test Protocol. Available at: [Link]

  • Aapptec Peptides, Coupling Reagents. Available at: [Link]

  • Reachem, Purification Techniques in Organic Chemistry: A Comprehensive Guide, 2024. Available at: [Link]

  • Google Patents, Purification of triethylamine, US2846376A.
  • ACS Publications, Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • RSC Publishing, Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis, 2023. Available at: [Link]

  • ResearchGate, 1H NMR spectra of LA. (a) and degraded sample heating 5h in Exp. No. II... Available at: [Link]

  • ResearchGate, (PDF) Solvent design for crystallization of carboxylic acids. Available at: [Link]

  • Karl Fischer Titration. Available at: [Link]

  • Chemistry Stack Exchange, Purification of the Hünig Base, 2017. Available at: [Link]

  • ResearchGate, (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]

  • Reachem, The Purification of Organic Compound: Techniques and Applications, 2024. Available at: [Link]

  • White Rose eTheses Online, Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Available at: [Link]

  • PMC, Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • MDPI, The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods. Available at: [Link]

  • Wiley-VCH, Supporting Information. Available at: [Link]

  • Beilstein Journals, Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines, 2024. Available at: [Link]

  • ResearchGate, The Uncatalyzed Direct Amide Formation Reaction – Mechanism Studies and the Key Role of Carboxylic Acid H-Bonding | Request PDF. Available at: [Link]

  • SciSpace, Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Mettler Toledo, Karl Fischer Titration Guide for Water (Moisture) Determination. Available at: [Link]

  • Shared Research Facilities, SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Available at: [Link]

  • University of Southern California Environmental Health & Safety, Organic Peroxide Formers: Testing and Labeling. Available at: [Link]

  • AAPPTec, Monitoring of Peptide Coupling and Capping; Coupling Tests. Available at: [Link]

  • Google Patents, Purification of aromatic polycarboxylic acids by recrystallization, US3654351A.
  • Google Patents, Process of preparing substituted anilines, US5117061A.
  • Master Organic Chemistry, Natural Product Isolation (2) - Purification Techniques, An Overview, 2016. Available at: [Link]

  • PMC, Texture Feature Extraction from 1H NMR Spectra for the Geographical Origin Traceability of Chinese Yam. Available at: [Link]

  • Reddit, Tips and tricks for difficult amide bond formation? : r/Chempros, 2021. Available at: [Link]

  • BYJU'S, Principle of Karl Fischer Titration. Available at: [Link]

  • NIH, Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. Available at: [Link]

  • University of Waterloo, Standard Operating Procedures (SOP) for peroxide forming compounds. Available at: [Link]

  • ResearchGate, Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?, 2018. Available at: [Link]

  • Reddit, Getting rid of Triethylamine/ Diisopropylamine from my phosphate product., 2017. Available at: [Link]

  • ResearchGate, A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Oxford Academic, Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Available at: [Link]

  • ChemRxiv, of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations. Available at: [Link]

  • ehs.uci.edu, Management, Storage and Testing of Peroxide- Forming Chemicals (PFCs). Available at: [Link]

  • ResearchGate, Moisture Determination by Karl Fischer Titration. Available at: [Link]

  • ACD/Labs, The Basics of Interpreting a Proton ( 1 H) NMR Spectrum, 2021. Available at: [Link]

  • MDPI, Structural Identification and Antioxidant Activity of Pine Nut Peptide–Zinc Chelate Complex. Available at: [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]

  • Comparison of 1 H NMR spectra resulting from different extraction protocols.. Available at: [Link]

  • Durham e-Theses, Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions, 2012. Available at: [Link]

  • MDPI, Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors, 2024. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the In Vivo Validation of N-Phenyl-4-piperidinecarboxamide Derivatives for Analgesic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel analgesic agents with improved efficacy and safety profiles, the N-Phenyl-4-piperidinecarboxamide scaffold has emerged as a cornerstone for the development of potent opioid receptor modulators. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo efficacy of these derivatives. We will delve into the critical experimental models, compare their performance against established alternatives, and elucidate the underlying mechanistic rationale for experimental design.

The Significance of the N-Phenyl-4-piperidinecarboxamide Scaffold

The phenylpiperidine chemical class, characterized by a phenyl moiety directly attached to a piperidine ring, has a rich history in medicine, particularly in anesthesia and pain management.[1] The development of meperidine and subsequently the highly potent fentanyl, a second-generation synthetic phenylpiperidine opioid, solidified the therapeutic importance of this structural motif.[1][2] The N-Phenyl-4-piperidinecarboxamide core is a key pharmacophore found in numerous potent opioid analgesics.[3] These compounds primarily exert their effects through agonism at the mu-opioid receptor, which is instrumental in modulating pain perception by inhibiting ascending pain pathways.[1][2]

The allure of developing novel derivatives from this scaffold lies in the potential to fine-tune pharmacological properties, such as potency, duration of action, and safety margins, including cardiovascular and respiratory effects.[3] The goal is to identify candidates that offer significant pain relief with reduced side effects compared to classical opioids like morphine.

Comparative In Vivo Efficacy Assessment

A critical step in the validation process is to benchmark the performance of novel N-Phenyl-4-piperidinecarboxamide derivatives against standard-of-care analgesics. The following table summarizes key efficacy parameters from preclinical studies, offering a glimpse into the potency and duration of action of representative compounds.

Compound Class/NameAnimal ModelEfficacy EndpointPotency (ED50)Duration of ActionComparatorReference
Novel N-Phenylpropanamides Rat Tail Withdrawal TestAnalgesiaR 31833: 0.00032 mg/kg (IV)R 32792: >8 hoursMorphine[4]
4-Heteroaryl-4-anilidopiperidines Not SpecifiedAnalgesiaHigh PotencyShort DurationFentanyl, Alfentanil[3]
Fentanyl General Clinical UseAnalgesia~100x MorphineShortMorphine[1][2]
Remifentanil General Clinical UseAnalgesia~2x FentanylUltra-shortFentanyl[2]
Morphine Rat Tail Withdrawal TestAnalgesiaBaseline ComparatorStandard-[4]

Note: This table is a representative summary. ED50 values and duration of action are highly dependent on the specific animal model, route of administration, and experimental conditions.

The In Vivo Validation Workflow: A Conceptual Overview

The journey from a promising chemical entity to a validated analgesic candidate involves a structured in vivo screening and characterization process. This workflow is designed to assess not only the efficacy but also the potential liabilities of the test compound.

InVivo_Validation_Workflow cluster_0 Phase 1: Acute Nociceptive Pain Models cluster_1 Phase 2: Persistent Pain Models cluster_2 Phase 3: Neuropathic & Chronic Pain Models cluster_3 Phase 4: Safety & Side Effect Profiling Hot_Plate Hot Plate Test Tail_Flick Tail-Flick Test Formalin_Test Formalin Test Hot_Plate->Formalin_Test Efficacy Confirmation PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Hot_Plate->PK_PD Tail_Flick->PK_PD Acetic_Acid_Writhing Acetic Acid Writhing Test SNL Spinal Nerve Ligation (SNL) Formalin_Test->SNL Chronic Efficacy Formalin_Test->PK_PD Acetic_Acid_Writhing->PK_PD CCI Chronic Constriction Injury (CCI) Rotarod Motor Coordination (Rotarod) SNL->Rotarod Safety Assessment SNL->PK_PD CCI->PK_PD Respiratory_Depression Respiratory Function Rotarod->PK_PD Cardiovascular Cardiovascular Safety Respiratory_Depression->PK_PD Cardiovascular->PK_PD Start Test Compound Start->Hot_Plate Dose-Response Candidate_Selection Lead Candidate Selection PK_PD->Candidate_Selection

Caption: A conceptual workflow for the in vivo validation of novel analgesic compounds.

Detailed Experimental Protocols for Key In Vivo Assays

The choice of animal models is paramount for accurately predicting the clinical efficacy of a novel analgesic.[5] Below are detailed protocols for foundational in vivo pain models.

Hot Plate Test (Thermal Nociception)

Principle: This model assesses the response to a thermal stimulus, primarily reflecting supraspinal mechanisms of analgesia.

Protocol:

  • Animal Acclimation: Allow mice or rats to acclimate to the testing room for at least 30 minutes.

  • Baseline Latency: Gently place the animal on the surface of the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C). Start a timer and record the latency (in seconds) for the animal to exhibit nociceptive behaviors, such as licking a hind paw or jumping. A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.

  • Compound Administration: Administer the N-Phenyl-4-piperidinecarboxamide derivative or vehicle control via the desired route (e.g., intraperitoneal, oral, subcutaneous).

  • Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the latency measurement on the hot plate.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Formalin Test (Inflammatory Pain)

Principle: This biphasic model assesses both acute nociceptive pain and persistent inflammatory pain. The early phase (0-5 minutes) is due to direct C-fiber activation, while the late phase (15-30 minutes) involves inflammatory processes and central sensitization.[6]

Protocol:

  • Animal Acclimation: Place the animal in a clear observation chamber for at least 30 minutes to allow for environmental habituation.

  • Compound Pre-treatment: Administer the test compound or vehicle at a specified time before the formalin injection.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 20 µL of 5% formalin) into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, return the animal to the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw during the early and late phases.

  • Data Analysis: Compare the duration of nociceptive behaviors between the treated and control groups for both phases. A significant reduction in the late phase is indicative of anti-inflammatory and anti-hyperalgesic properties.

Spinal Nerve Ligation (SNL) Model (Neuropathic Pain)

Principle: This surgical model mimics chronic neuropathic pain conditions in humans, such as sciatica, by inducing a peripheral nerve injury.[7]

Protocol:

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane).

  • Surgical Procedure: Under aseptic conditions, expose the left L5 and L6 spinal nerves. Tightly ligate the L5 spinal nerve with a silk suture.

  • Post-operative Recovery: Allow the animals to recover for a period of 7-14 days, during which time they will develop mechanical allodynia (pain in response to a non-painful stimulus).

  • Baseline Allodynia Assessment: Measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) on both the ipsilateral (injured) and contralateral (uninjured) paws.

  • Compound Administration: Administer the test compound or vehicle.

  • Post-treatment Allodynia Assessment: At various time points after administration, re-measure the paw withdrawal thresholds.

  • Data Analysis: An effective analgesic will significantly increase the paw withdrawal threshold on the ipsilateral side compared to the vehicle-treated group.

Mechanistic Insights: Opioid Receptor Signaling

The primary mechanism of action for many analgesic N-Phenyl-4-piperidinecarboxamide derivatives is through the activation of G-protein coupled opioid receptors, particularly the mu-opioid receptor.[1][2]

Opioid_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Opioid_Agonist N-Phenyl-4-piperidinecarboxamide Derivative (Agonist) Mu_Receptor Mu-Opioid Receptor Opioid_Agonist->Mu_Receptor Binds to G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P) Ca_Channel->Neurotransmitter_Release Mediates Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes

Caption: Simplified signaling pathway of a mu-opioid receptor agonist.

Activation of the mu-opioid receptor by an N-Phenyl-4-piperidinecarboxamide derivative leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, the closing of voltage-gated calcium channels (reducing neurotransmitter release), and the opening of potassium channels (hyperpolarizing the neuron). Collectively, these actions decrease neuronal excitability and inhibit the transmission of pain signals.

Concluding Remarks for the Research Professional

The in vivo validation of N-Phenyl-4-piperidinecarboxamide derivatives requires a multifaceted approach that progresses from acute pain models to more complex chronic and neuropathic pain paradigms. A thorough understanding of the underlying mechanisms and the rationale for each experimental choice is crucial for generating robust and translatable data. By systematically comparing novel derivatives against established standards and meticulously profiling their safety and side effects, researchers can identify promising new analgesic candidates with the potential to address the significant unmet medical need for better pain management. The ultimate goal is to discover compounds with high analgesic potency, a favorable duration of action, and an improved safety margin over existing therapies.[3][4]

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A Comparative Cross-Reactivity Profile of N-Phenyl-4-piperidinecarboxamide Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding and Profiling Off-Target Interactions

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly recognized as an oversimplification. The reality is that most small molecules, including highly potent therapeutics, interact with multiple biological targets. This polypharmacology can be either a source of therapeutic benefit or a harbinger of adverse effects. For N-Phenyl-4-piperidinecarboxamide analogs, a chemical scaffold central to some of the most potent synthetic opioids, understanding the cross-reactivity profile is not merely an academic exercise—it is a critical determinant of clinical utility and safety.

This guide provides an in-depth comparison of the cross-reactivity profiles of several prominent N-Phenyl-4-piperidinecarboxamide hydrochloride analogs. Moving beyond a simple recitation of data, we will explore the causal relationships between chemical structure and target selectivity, detail the gold-standard experimental protocols for profiling these interactions, and present a case study that underscores the profound clinical implications of off-target activity.

The Imperative of Selectivity Profiling

Selectivity is the measure of a drug's ability to interact with its intended target over other, unintended biological molecules.[1] A highly selective drug minimizes the potential for off-target effects, which can range from mild side effects to severe toxicity.[2] In the context of centrally active agents like the N-phenylpiperidine class, which primarily target opioid receptors, cross-reactivity with other G-protein coupled receptors (GPCRs), ion channels, or transporters in the central nervous system (CNS) can lead to a complex and sometimes unpredictable clinical profile.

Early and comprehensive cross-reactivity profiling is therefore a cornerstone of modern drug development. It enables researchers to:

  • Anticipate and Mitigate Adverse Drug Reactions: Identifying potential off-target interactions early allows for chemical modifications to design more selective compounds or to establish a therapeutic window that minimizes risk.

  • Elucidate Mechanism of Action: Unexpected off-target activities can sometimes explain observed physiological effects that are not attributable to the primary target.

  • Identify Opportunities for Drug Repurposing: A well-defined polypharmacology can reveal new therapeutic applications for existing compounds.[2]

Comparative Analysis of Key N-Phenyl-4-piperidinecarboxamide Analogs

To illustrate the principles of cross-reactivity within this chemical class, we will compare five exemplary analogs: Fentanyl , Sufentanil , Carfentanil , the structurally related phenylpiperidine Meperidine , and the peripherally restricted analog Loperamide . These compounds share a common piperidine core but possess distinct structural modifications that profoundly influence their potency and selectivity.

The primary targets for the analgesic effects of fentanyl, sufentanil, carfentanil, and meperidine are the opioid receptors, particularly the mu-opioid receptor (MOR).[3] Loperamide also acts as a MOR agonist but is largely excluded from the CNS by the P-glycoprotein efflux pump, confining its action to the gastrointestinal tract.[4]

The following table summarizes the binding affinities (Ki, in nM) of these analogs for their primary opioid targets and a panel of key off-targets implicated in CNS and cardiovascular function. Lower Ki values indicate higher binding affinity.

Target Receptor/TransporterFentanyl (Ki, nM)Sufentanil (Ki, nM)Carfentanil (Ki, nM)Meperidine (Ki, nM)Loperamide (Ki, nM)
Opioid Receptors
Mu (MOR)0.7 - 1.9[5]~0.1-0.50.024 - 0.22[6][7]100 - 4003[8]
Delta (DOR)180[3]~15-303.3[7]>10,00048[8]
Kappa (KOR)290[3]~20-5043[7]>10,0001156[8]
Monoamine Receptors
Dopamine D11670[9]>10,000ND>10,000ND
Dopamine D2>10,000>10,000ND>10,000ND
Dopamine D4.41049[9]NDNDNDND
Serotonin 5-HT1A~2000-5000NDND~2000ND
Serotonin 5-HT2A>10,000NDND~5000ND
Adrenergic α1A1407[9]ND418[9]NDND
Adrenergic α1B1100[9]ND828[9]NDND
Monoamine Transporters
Serotonin (SERT)>10,000>10,000>10,000230 - 940>10,000
Dopamine (DAT)>10,000>10,000>10,0004900>10,000
Norepinephrine (NET)>10,000>10,000>10,0002200>10,000
Other Key Targets
Sigma-1 (σ1)~1000-3000[10]~500-1000~100-300~300-500~200
hERG (IKr channel)~1000-3000~1000ND~600010 - 30
Interpreting the Data: Structure-Selectivity Relationships

The comparative data reveals several key insights into the structure-selectivity relationships of these analogs:

  • High Mu-Opioid Receptor Potency and Selectivity: Fentanyl, sufentanil, and carfentanil all exhibit high, sub-nanomolar affinity for the MOR. Their selectivity for MOR over DOR and KOR is a defining feature. Carfentanil is exceptionally potent and selective for the MOR.[7] This high affinity is largely driven by the N-phenethyl group, which forms crucial interactions within the MOR binding pocket.[6]

  • Influence of Piperidine Ring Substitution: The addition of a methyl ester at the 4-position of the piperidine ring in carfentanil significantly enhances MOR affinity compared to fentanyl.[6] This suggests that this substitution optimizes interactions within a specific sub-pocket of the receptor.

  • The Unique Profile of Meperidine: Unlike the fentanyl analogs, meperidine displays significantly lower affinity for the MOR and negligible affinity for DOR and KOR. Crucially, it shows moderate affinity for the serotonin transporter (SERT), which is believed to contribute to its risk of serotonin syndrome, especially when co-administered with other serotonergic drugs. This off-target activity is a direct consequence of its distinct chemical structure.

  • Loperamide's Peripheral Restriction and hERG Liability: While a potent MOR agonist, loperamide's primary "selectivity" is for peripheral versus central receptors due to P-glycoprotein efflux.[4] However, it displays a notable affinity for the hERG potassium channel, which is associated with a risk of cardiac arrhythmias (QT prolongation) at high doses. This highlights the critical importance of including ion channels in cross-reactivity panels.

  • Sigma Receptor Interactions: Many opioids, including these analogs, show some degree of affinity for sigma receptors. While the affinities are generally lower than for the MOR, these interactions may contribute to some of the complex psychotomimetic and neurological effects observed with these drugs.[10]

Experimental Protocols for Cross-Reactivity Profiling

The generation of reliable cross-reactivity data hinges on robust and well-validated experimental methodologies. The two primary approaches are biochemical binding assays and cell-based functional assays.

Radioligand Competitive Binding Assays

This is the gold-standard method for determining the binding affinity (Ki) of a test compound for a specific receptor. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand (a molecule with known high affinity for the target) for binding to the receptor.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should be of high specific activity, high affinity, and selective for the target receptor to ensure a robust signal-to-noise ratio.

  • Receptor Source: Membranes from cells recombinantly expressing the human receptor of interest are preferred to ensure that the binding is to a specific, defined target.

  • Assay Conditions: Buffer composition, pH, temperature, and incubation time are optimized to ensure the binding reaction reaches equilibrium and that the receptor and ligands remain stable.

Step-by-Step Protocol for a Typical Opioid Receptor Binding Assay:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human opioid receptor subtype of interest (e.g., MOR, DOR, or KOR).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • A serial dilution of the N-phenyl-4-piperidinecarboxamide analog (test compound).

      • A fixed concentration of the appropriate radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR) at a concentration near its Kd value.[9]

      • The membrane preparation.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand (e.g., naloxone) in place of the test compound.

    • Total binding is determined in wells containing only the radioligand and membranes.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filtermat, which traps the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound (Total Binding - Non-specific Binding).

    • Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]L) Radioligand->Incubation TestCmpd Test Compound (Analog) TestCmpd->Incubation Filtration Vacuum Filtration Incubation->Filtration Separate Bound/Free Counting Scintillation Counting Filtration->Counting Quantify Bound [³H]L CurveFit Competition Curve Fitting Counting->CurveFit Generate IC50 KiCalc Ki Calculation (Cheng-Prusoff) CurveFit->KiCalc Determine Affinity

Workflow for a competitive radioligand binding assay.
Cell-Based Functional Assays

While binding assays measure affinity, they do not reveal whether a compound acts as an agonist, antagonist, or inverse agonist. Functional assays are essential for characterizing the pharmacological activity of a compound at a given target.

Causality Behind Experimental Choices:

  • Choice of Assay: The type of functional assay depends on the signaling pathway of the target receptor. For many opioid and other CNS receptors, which are GPCRs, common readouts include changes in cyclic AMP (cAMP) levels (for Gs- and Gi-coupled receptors) or intracellular calcium mobilization (for Gq-coupled receptors).

  • Cell Line: A host cell line that has low endogenous expression of the target receptor but is robust for transfection and signaling is chosen (e.g., CHO or HEK293).

  • Readout Technology: Sensitive and high-throughput detection methods, such as luminescence-based cAMP assays (e.g., GloSensor™) or fluorescence-based calcium indicators (e.g., Fluo-4), are employed.

Step-by-Step Protocol for a Gi-Coupled Receptor cAMP Assay:

  • Cell Preparation:

    • Co-transfect host cells (e.g., CHO) with the human Gi-coupled receptor of interest and a cAMP-responsive biosensor (e.g., a luciferase-based sensor).

    • Plate the transfected cells in a 96-well or 384-well plate and allow them to adhere and express the proteins (typically 24-48 hours).

  • Assay Setup:

    • Wash the cells with assay buffer.

    • Add the test compound (N-phenyl-4-piperidinecarboxamide analog) at various concentrations to the cells.

    • To stimulate cAMP production, add a fixed concentration of forskolin (an adenylyl cyclase activator). The inhibitory effect of the Gi-coupled receptor agonist will be measured as a decrease in the forskolin-stimulated cAMP level.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for receptor activation and modulation of cAMP levels.

  • Detection:

    • If using a luminescent biosensor, add the appropriate substrate.

    • Measure the luminescence signal using a plate reader. A decrease in signal corresponds to a decrease in cAMP, indicating agonist activity at the Gi-coupled receptor.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy of the compound.

G_Protein_Signaling cluster_Gi Gi-Coupled Pathway cluster_Gq Gq-Coupled Pathway Agonist_Gi MOR Agonist (e.g., Fentanyl) MOR MOR Gi/o AC_Gi Adenylyl Cyclase MOR->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi ATP_Gi ATP ATP_Gi->AC_Gi Agonist_Gq M1R Agonist M1R M1R Gq/11 PLC Phospholipase C (PLC) M1R->PLC Activates IP3_DAG IP₃ DAG PLC->IP3_DAG PIP2 PIP₂ PIP2->PLC Substrate ER Endoplasmic Reticulum IP3_DAG:s->ER IP₃ binds receptor Ca Ca²⁺ Release ER->Ca Opens channel

Simplified GPCR signaling pathways relevant to functional assays.

Case Study: The Complex Profile of Meperidine (Pethidine)

Meperidine serves as a powerful illustration of how off-target activities can define a drug's clinical profile and associated risks. While developed as an opioid analgesic, its cross-reactivity with monoamine transporters is a significant contributor to its unique and problematic side effects.

  • Primary Target: Meperidine is a MOR agonist, but its affinity is considerably lower than that of fentanyl analogs. This lower potency necessitates higher doses to achieve equivalent analgesia.

  • Key Off-Target Interaction: Meperidine is a reuptake inhibitor of serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT). This inhibition of serotonin reuptake can lead to elevated synaptic serotonin levels. When meperidine is co-administered with other serotonergic agents, such as monoamine oxidase inhibitors (MAOIs) or selective serotonin reuptake inhibitors (SSRIs), there is a high risk of precipitating serotonin syndrome, a potentially life-threatening condition.

  • Metabolite Toxicity: Meperidine is metabolized in the liver to normeperidine, an active metabolite. Normeperidine has a longer half-life than the parent drug and is a known neurotoxin. It has pro-convulsant effects and can cause CNS excitability, tremors, and seizures, particularly in patients with renal impairment or when administered in high doses over prolonged periods.

The case of meperidine provides a compelling argument for comprehensive cross-reactivity profiling. Its affinity for SERT and the neurotoxicity of its metabolite are critical pieces of information that are not discernible from its primary opioid receptor binding profile alone. These off-target characteristics have led to a significant decline in its clinical use in favor of more selective and safer opioids.

Conclusion: A Foundation for Rational Drug Design

The N-Phenyl-4-piperidinecarboxamide scaffold has yielded some of the most potent analgesics known. However, as this guide demonstrates, subtle structural modifications can dramatically alter a compound's interaction with a wide array of biological targets. The exceptional MOR potency of carfentanil, the peripheral restriction of loperamide, and the serotonergic activity of meperidine are all rooted in their distinct chemical structures.

For the medicinal chemist and drug development professional, a deep understanding of these structure-selectivity relationships is paramount. By employing a systematic and comprehensive approach to cross-reactivity profiling—utilizing robust methodologies like competitive binding and functional cell-based assays—researchers can build a detailed map of a compound's polypharmacology. This knowledge is not just a regulatory requirement; it is the foundation upon which safer, more effective, and more precisely targeted medicines are built. The insights gained from such profiling enable a proactive, rather than reactive, approach to drug design, ultimately leading to better therapeutic outcomes.

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A Comparative Guide to the Safety Margins of N-phenylpropanamide Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-phenylpropanamide class of synthetic opioids represents one of the most significant advancements in modern pain management. Characterized by the foundational structure of fentanyl, these analgesics are renowned for their high potency, rapid onset, and short duration of action, making them invaluable in clinical settings ranging from surgery to chronic pain management.[1][2] However, their profound efficacy is intrinsically linked to a narrow therapeutic window, where the effective analgesic dose is perilously close to doses causing severe, often fatal, respiratory depression.

This guide provides a comparative analysis of the safety margins of key N-phenylpropanamide analgesics, including Fentanyl, Alfentanil, Sufentanil, Remifentanil, and the ultra-potent Carfentanil. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to illuminate the critical relationship between chemical structure, pharmacokinetic properties, and the therapeutic index. We will delve into the standardized experimental protocols used to derive these safety margins, explaining the causality behind these well-established methodologies and providing a framework for future analgesic development.

Defining the Safety Margin: The Therapeutic Index

The primary metric for quantifying a drug's safety margin is the Therapeutic Index (TI) . It is most commonly defined in preclinical animal studies as the ratio of the dose that is lethal to 50% of a population (Lethal Dose 50, or LD50) to the dose that produces a therapeutic effect in 50% of the population (Effective Dose 50, or ED50).[3][4]

TI = LD50 / ED50

A higher TI indicates a wider margin of safety, suggesting that a much larger dose is required to induce toxicity than is needed for the desired therapeutic effect.[3] For N-phenylpropanamide analgesics, the most critical toxic effect is respiratory depression, which is the primary cause of overdose mortality. Therefore, the LD50 in this context is fundamentally a measure of lethal respiratory depression. The ED50, conversely, is a measure of the drug's analgesic potency.

Mechanism of Action: Mu-Opioid Receptor Agonism

N-phenylpropanamide analgesics exert their effects by acting as potent agonists at the μ-opioid receptor (MOR).[5] These G-protein coupled receptors are distributed throughout the central nervous system (CNS). Activation of MORs initiates a signaling cascade that ultimately inhibits neuronal excitability and blocks the transmission of pain signals. This mechanism, while effective for analgesia, is also responsible for the life-threatening side effect of respiratory depression, as MORs in the brainstem regulate breathing.[5]

MOR_Signaling_Pathway cluster_presynaptic Presynaptic Neuron Opioid N-phenylpropanamide (e.g., Fentanyl) MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds & Activates G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP ↓ AC->cAMP Conversion of ATP Vesicle Neurotransmitter Vesicle (Pain Signal) Ca_Channel->Vesicle Blocks Ca²⁺ Influx Release Inhibition of Neurotransmitter Release Vesicle->Release caption Figure 1. Simplified μ-Opioid Receptor Signaling Pathway.

Caption: Figure 1. Simplified μ-Opioid Receptor Signaling Pathway.

Experimental Protocols for Determining Safety Margins

The calculation of a therapeutic index relies on robust and reproducible preclinical data. The following protocols are standard in the field for assessing the efficacy (ED50) and toxicity (LD50) of novel opioid analgesics in rodent models.

Protocol 1: Determination of Analgesic Efficacy (ED50) via Tail-Flick Test

The tail-flick test is a classic and widely used method to measure the analgesic properties of drugs by assessing the latency of a rodent's response to a thermal stimulus.[6][7]

Objective: To determine the dose of an N-phenylpropanamide analgesic that produces a maximal analgesic effect in 50% of the test subjects.

Methodology:

  • Animal Acclimatization: Male Wistar rats or Swiss Webster mice are acclimatized to the laboratory environment for at least one week and to the testing apparatus for several days prior to the experiment to minimize stress-induced analgesia.[8]

  • Baseline Latency: A focused beam of radiant heat is applied to the ventral surface of the animal's tail.[6] A timer starts simultaneously with the heat source. The time taken for the animal to "flick" its tail away from the heat is recorded as the tail-flick latency (TFL). A cut-off time (typically 10-12 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are divided into groups, each receiving a different dose of the test compound (e.g., Fentanyl) or a vehicle control, typically via intravenous (IV) or intraperitoneal (IP) injection.

  • Post-Treatment Measurement: At predetermined time points corresponding to the drug's expected peak effect, the TFL is measured again.

  • Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated for each animal using the formula: %MPE = [(Post-drug TFL - Baseline TFL) / (Cut-off Time - Baseline TFL)] x 100

  • ED50 Calculation: The data are plotted as a dose-response curve, and the ED50 value is determined using probit analysis. This is the dose at which 50% of the animals exhibit a maximal analgesic response.

Protocol 2: Determination of Acute Toxicity (LD50)

This protocol assesses the lethal dose of the compound, with respiratory depression being the primary endpoint of concern for opioids.

Objective: To determine the dose of an N-phenylpropanamide analgesic that is lethal to 50% of the test subjects.

Methodology:

  • Animal Preparation: As with the ED50 protocol, animals are acclimatized and randomly assigned to dose groups.

  • Dose Escalation: A range of doses, informed by preliminary studies, is administered to different groups of animals. The doses are typically escalated geometrically.

  • Observation: Animals are continuously monitored for signs of toxicity, including sedation, loss of righting reflex, and, most critically, respiratory rate and effort. The primary cause of death from opioid overdose is respiratory arrest.

  • Endpoint Determination: The number of mortalities in each dose group is recorded over a specified period (e.g., 24 hours).

  • LD50 Calculation: The LD50 value is calculated from the dose-mortality data using statistical methods such as the Litchfield and Wilcoxon method or probit analysis.[9]

TI_Workflow cluster_ed50 Efficacy Testing (ED50) cluster_ld50 Toxicity Testing (LD50) start_ed50 Administer Graduated Doses to Animal Groups tail_flick Perform Tail-Flick Test start_ed50->tail_flick measure_ed50 Measure Analgesic Response (%MPE) tail_flick->measure_ed50 calc_ed50 Calculate ED50 via Dose-Response Curve measure_ed50->calc_ed50 calc_ti Calculate Therapeutic Index (TI = LD50 / ED50) calc_ed50->calc_ti start_ld50 Administer Escalating Doses to Animal Groups observe Monitor for Respiratory Depression & Mortality start_ld50->observe record Record Mortalities per Dose Group observe->record calc_ld50 Calculate LD50 via Probit Analysis record->calc_ld50 calc_ld50->calc_ti caption Figure 2. Experimental Workflow for TI Determination.

Caption: Figure 2. Experimental Workflow for TI Determination.

Comparative Analysis of N-phenylpropanamide Analgesics

The safety margin of an N-phenylpropanamide analgesic is not solely dependent on its potency but is critically influenced by its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug.

CompoundRelative Potency (Morphine = 1)ED50 (mg/kg, rat)LD50 (mg/kg, rat)Therapeutic Index (TI)Key Pharmacokinetic Feature
Fentanyl 50-100~0.011~3.1~280Hepatic metabolism (CYP3A4)[2]
Sufentanil 500-1,000~0.0006~17.9~29,833High lipophilicity, rapid redistribution
Alfentanil 10-20~0.045~47.5~1,055Rapid onset, short duration[10]
Remifentanil 100-200~0.003~10.0~3,333Metabolism by non-specific plasma esterases[9][11]
Carfentanil ~10,000~0.00032~10.1~31,562Extremely high potency, used for large animals[12]

Note: The values presented are compiled from various preclinical studies in rats and should be considered approximate, as they can vary based on the specific animal model, route of administration, and experimental conditions. The primary value is for relative comparison.

In-Depth Profiles
  • Fentanyl : As the parent compound, fentanyl serves as the benchmark. Its TI of approximately 280 highlights the inherent risk associated with this class of drugs.[2] Metabolism is primarily hepatic via the CYP3A4 enzyme system, making it susceptible to drug-drug interactions.

  • Sufentanil : Significantly more potent than fentanyl, sufentanil paradoxically possesses a much larger therapeutic index. This enhanced safety margin is attributed to its high lipophilicity and rapid redistribution from the CNS to peripheral tissues, which effectively terminates its action at the receptor site more quickly than its metabolic clearance. It demonstrates comparable safety to fentanyl in clinical settings.[13]

  • Alfentanil : Less potent than fentanyl, alfentanil has a very rapid onset and the shortest duration of action among the non-esterase metabolized analogs.[10] Its lower lipophilicity and high degree of ionization at physiological pH confine it more to the plasma, leading to a smaller volume of distribution and a predictable, brief clinical effect.

  • Remifentanil : Unique within this group, remifentanil has an ester linkage that makes it susceptible to rapid hydrolysis by non-specific esterases in the blood and tissues.[11][14] This metabolic pathway is independent of liver or kidney function, resulting in an extremely short, context-insensitive half-life. This predictable and rapid clearance contributes to its favorable safety profile, as its effects dissipate quickly upon discontinuation of infusion.[11][15]

  • Carfentanil : An analog of fentanyl that is approximately 100 times more potent, carfentanil is used in veterinary medicine to tranquilize large animals like elephants.[12][16] While its calculated TI in animal models is surprisingly high, this is largely a function of its extraordinary potency (a very low ED50). In practical terms, its extreme potency makes it exceptionally dangerous for humans, as a lethal dose can be incredibly small and difficult to measure, leading to a high risk of accidental overdose.[12][17]

Conclusion and Future Directions

This guide illustrates that while all N-phenylpropanamide analgesics operate via the same primary mechanism, their safety margins differ significantly due to variations in their chemical structures and resulting pharmacokinetic profiles.

  • Potency is not the sole determinant of safety. As seen with sufentanil, higher potency does not necessarily equate to a lower safety margin.

  • Metabolism is a key differentiator. Remifentanil's unique esterase metabolism provides a level of safety and control that is highly desirable in clinical practice.

  • Context is critical. The extreme potency of carfentanil renders its high calculated TI misleading from a human public health perspective.

The development of future analgesics must continue to focus on dissociating the desired analgesic effects from the dangerous activation of pathways leading to respiratory depression. Strategies may include developing biased agonists that preferentially activate G-protein signaling over β-arrestin pathways, or creating compounds with novel pharmacokinetic properties that allow for precise and predictable dose-titration, thereby widening the therapeutic window and enhancing patient safety.

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A Comparative Guide to the Biological Evaluation of Piperidinol Analogs for Antitubercular Activity

Author: BenchChem Technical Support Team. Date: February 2026

The persistent global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, urgently necessitates the discovery of novel therapeutic agents. This guide provides a comprehensive comparison of piperidinol analogs as a promising class of compounds evaluated for their antitubercular activity. Drawing from key research in the field, we will delve into their synthesis, in vitro and in vivo efficacy, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for new anti-TB drugs.

Introduction: The Rationale for Targeting Tuberculosis with Piperidinol Scaffolds

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The lengthy and complex treatment regimens for TB, coupled with the emergence of resistance, underscore the critical need for new drugs with novel mechanisms of action.[1] High-throughput screening of compound libraries has emerged as a vital strategy in this endeavor, leading to the identification of novel chemical scaffolds with potential antitubercular properties.[2]

One such discovery was a piperidinol-containing compound, which demonstrated significant activity against Mtb.[2] The piperidinol scaffold is of particular interest due to its presence in existing orally bioavailable drugs and its potential for chemical modification to optimize efficacy and reduce toxicity.[2] This guide will compare various analogs derived from this initial hit, providing a technical overview of their biological performance.

The Landscape of Piperidinol Analogs: Synthesis and Structural Diversity

The initial discovery of a piperidinol hit with an MIC of 1.5 µg/mL spurred the synthesis of a library of analogs to establish a preliminary structure-activity relationship (SAR).[2] The synthetic strategies employed allowed for the generation of both racemic and chiral analogs, enabling a thorough investigation of the impact of stereochemistry and various substituents on antitubercular activity.

A general synthetic approach involves the reaction of a substituted piperidinol core with various epoxides. For instance, the synthesis of one series of chiral piperidinol analogs involved reacting an optically active epoxide intermediate with a substituted phenol or thiophenol, followed by a reaction with 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol.[2] This modular synthesis allows for the systematic variation of different parts of the molecule to probe for optimal activity.

G cluster_synthesis General Synthesis of Piperidinol Analogs Piperidinol_Core Substituted Piperidinol Core Reaction Reaction Piperidinol_Core->Reaction Epoxide Substituted Epoxide Epoxide->Reaction Piperidinol_Analog Piperidinol Analog Reaction->Piperidinol_Analog

Caption: General synthetic scheme for piperidinol analogs.

Comparative Antitubercular Activity: An In-Depth Analysis

The biological evaluation of these analogs primarily relies on determining their Minimum Inhibitory Concentration (MIC) against Mtb. The MIC is the lowest concentration of a compound that inhibits the visible growth of the bacterium. A lower MIC value indicates greater potency.

Initial Hit and First Generation Analogs

High-throughput screening of a commercial library identified a piperidinol hit with an MIC of 1.5 µg/mL against Mtb.[2] This discovery prompted the synthesis and evaluation of a 22-member optimization library.[3] The in vitro antitubercular activity of these analogs ranged from 1.4 to 18.8 µg/mL.[2]

Two compounds, 4b and 4m , emerged as the most potent from this series, with MICs of 1.4 µg/mL and 1.7 µg/mL, respectively.[2]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the piperidinol scaffold provided valuable insights into the structural requirements for antitubercular activity:

  • Stereochemistry: An interesting observation was the lack of a clear correlation between the stereochemistry at the central secondary hydroxyl group and antitubercular activity. In some enantiomeric pairs, the R-isomer was more potent, while in others, the S-isomer showed equal or greater activity.[2]

  • Aryl C-ring Substitution: The nature and position of substituents on the phenoxy C-ring had a more discernible impact. Analogs with 4-chloro (4a, 4b ) and 4-trifluoromethyl (4m, 4n ) substitutions were the most active. Conversely, unsubstituted phenyl and 2,5-dimethyl substituted analogs were the least active.[2]

  • Piperidinol Core Modifications: Further modifications to the 4-chloro-3-(trifluoromethyl)phenyl piperidinol core revealed its importance for activity. Removal of either the 4-chloro or 3-trifluoromethyl group was detrimental to antitubercular efficacy.[2]

A Second Class of Piperidinol Analogs and their Mechanism of Action

Another line of investigation identified a 3-benzoyl-4-phenyl-1-methylpiperidinol as a selective inhibitor of prokaryotic arylamine N-acetyltransferase (NAT).[4] NAT is an essential enzyme for mycobacterial survival within macrophages, making it an attractive drug target.[4][5] This class of piperidinols demonstrated potent antimycobacterial activity against Mtb with MIC values ranging from 2.3 to 16.9 µM.[4]

The proposed mechanism of action involves the formation of a reactive intermediate that covalently modifies a cysteine residue in the active site of the NAT enzyme, leading to irreversible inhibition.[4]

Cytotoxicity and Therapeutic Index: Assessing the Safety Profile

A crucial aspect of drug development is to ensure that a compound is selectively toxic to the pathogen and not the host cells. Cytotoxicity is often assessed against a mammalian cell line, such as Vero cells, and the 50% lethal dose (LD50) is determined.[2] The therapeutic index (TI), calculated as the ratio of the cytotoxic concentration to the effective concentration (LD50/MIC), provides a measure of the compound's selectivity. A higher TI is desirable.

For the first series of piperidinol analogs, cytotoxicities were observed, resulting in narrow therapeutic indices ranging from 1.5 to 13.3.[2] The most active compounds, 4b and 4m , had acceptable therapeutic indices of >10, which warranted their advancement to in vivo testing.[2] Similarly, another study on a piperidinol and its bis-Mannich base analogue found them to be selective for mycobacteria with a cytotoxicity selectivity index of >30-fold.[1]

Table 1: Comparison of Antitubercular Activity and Cytotoxicity of Selected Piperidinol Analogs

CompoundMIC (µg/mL)Cytotoxic LD50 (µg/mL)Therapeutic IndexReference
Hit Compound 1 1.517.911.9[2]
Analog 4b 1.418.213.3[2]
Analog 4m 1.718.711.0[2]

In Vivo Evaluation: The Bridge from Bench to Bedside

Promising in vitro data necessitates validation in in vivo models of tuberculosis.[6][7][8] While compounds 4b and 4m showed good in vitro activity and selectivity, they unfortunately produced severe adverse effects in mice at doses of 50-100 mg/kg, precluding their further development.[2][3] These side effects were likely due to secondary pharmacology associated with the 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol core.[2][3] This highlights the critical importance of in vivo studies to identify potential liabilities that may not be apparent from in vitro assays.

Experimental Protocols: A Guide to Key Methodologies

Reproducible and standardized assays are the cornerstone of reliable drug discovery. Below are detailed protocols for the primary in vitro assays used in the evaluation of piperidinol analogs.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.

G cluster_mic MIC Determination Workflow A Prepare serial dilutions of piperidinol analogs in 96-well plates B Inoculate wells with M. tuberculosis culture A->B C Incubate plates at 37°C B->C D Visually or spectrophotometrically assess bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the piperidinol analog in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microplate containing an appropriate growth medium (e.g., Middlebrook 7H9 broth).

  • Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.[9]

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading: Determine the MIC by visually inspecting for the absence of bacterial growth or by using a colorimetric indicator such as resazurin or Alamar Blue.[10]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]

G cluster_mtt MTT Cytotoxicity Assay Workflow A Seed mammalian cells (e.g., Vero, RAW264.7) in 96-well plates B Expose cells to serial dilutions of piperidinol analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and determine LD50 F->G

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero cells or RAW264.7 macrophages) into a 96-well plate and allow them to adhere overnight.[13]

  • Compound Treatment: Expose the cells to serial dilutions of the piperidinol analogs for a specified period (e.g., 48 hours).[13]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 550-570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the LD50 value (the concentration that causes 50% cell death).

Conclusion and Future Directions

The exploration of piperidinol analogs has yielded valuable insights into a promising chemical scaffold for the development of new antitubercular agents. High-throughput screening successfully identified a potent hit compound, and subsequent optimization efforts led to the discovery of analogs with sub-micromolar activity.[2] The elucidation of a potential mechanism of action targeting the essential mycobacterial enzyme NAT provides a strong rationale for further investigation of this compound class.[4]

However, the in vivo toxicity observed with some of the most potent analogs underscores the challenges in translating in vitro efficacy to a safe and effective therapeutic.[2][3] Future research should focus on:

  • Optimizing the Therapeutic Index: Synthesizing new analogs that retain potent antitubercular activity while exhibiting reduced host cell cytotoxicity.

  • Elucidating Mechanisms of Action: For compounds with unknown targets, identifying the molecular basis of their activity can guide further optimization and help predict potential resistance mechanisms.

  • Improving Pharmacokinetic Properties: Ensuring that new analogs have favorable absorption, distribution, metabolism, and excretion (ADME) properties is crucial for in vivo efficacy.

The systematic and multi-faceted biological evaluation of piperidinol analogs serves as a compelling case study in the modern drug discovery pipeline for tuberculosis. The lessons learned from this chemical series will undoubtedly inform and accelerate the development of the next generation of anti-TB drugs.

References

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A Senior Application Scientist's Guide to Assessing Species-Selective Proteasome Inhibition by Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Proteasome as a Druggable Target and the Imperative of Selectivity

The ubiquitin-proteasome system (UPS) is a cornerstone of protein homeostasis in all eukaryotic cells, responsible for the degradation of damaged or obsolete proteins and the regulation of key cellular processes.[1] Its central role makes the proteasome an attractive therapeutic target for diseases characterized by aberrant protein accumulation or cellular proliferation, such as multiple myeloma.[2][3] Clinically approved proteasome inhibitors like Bortezomib and Carfilzomib have revolutionized cancer therapy by inducing apoptosis in rapidly dividing malignant cells.[2][4]

However, the very ubiquity of the proteasome presents a significant challenge: a lack of selectivity can lead to on-target toxicity in healthy host cells. This is a critical barrier when targeting infectious diseases caused by eukaryotic pathogens, such as malaria (Plasmodium falciparum) or cryptosporidiosis (Cryptosporidium parvum).[5][6] An effective antiparasitic proteasome inhibitor must selectively neutralize the pathogen's proteasome while sparing the host's. This guide provides a framework for assessing a novel class of compounds—piperidine carboxamides—that achieve remarkable species selectivity through a unique mechanism of action, offering a promising new avenue for anti-infective drug development.[7][8]

The 20S Proteasome: A Conserved Machine with Targetable Differences

The catalytic core of the proteasome is the 20S particle, a barrel-shaped complex containing the proteolytic active sites.[7] These sites are located on the β1, β2, and β5 subunits, which exhibit caspase-like, trypsin-like, and chymotrypsin-like activities, respectively.[9] While the overall architecture is highly conserved, subtle structural differences exist between the proteasomes of divergent species, such as parasites and humans. Exploiting these differences is the key to designing selective inhibitors.

cluster_UPS Ubiquitin-Proteasome System (UPS) TargetProtein Target Protein PolyUbChain Polyubiquitinated Protein TargetProtein->PolyUbChain ATP Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 ATP E3 E3 Ub Ligase E2->E3 ATP E3->PolyUbChain ATP Proteasome26S 26S Proteasome PolyUbChain->Proteasome26S Recognition & Unfolding Peptides Degraded Peptides Proteasome26S->Peptides Degradation RecycledUb Recycled Ub Proteasome26S->RecycledUb Deubiquitination

Caption: The Ubiquitin-Proteasome System (UPS) Pathway.

Piperidine Carboxamides: A Paradigm Shift in Proteasome Inhibition

Phenotypic screening against Plasmodium falciparum identified a piperidine carboxamide, SW042, with potent antimalarial activity.[8] Subsequent investigation revealed that this class of compounds functions through a mechanism distinct from clinically approved proteasome inhibitors.

Mechanism of Action: Non-covalent, Reversible, and Allosteric

Unlike covalent inhibitors such as Bortezomib or Carfilzomib that form a bond with the catalytic threonine (T1) residue in the β5 active site, piperidine carboxamides are reversible inhibitors.[2][7] Cryoelectron microscopy (cryo-EM) studies have shown that they bind non-covalently to a previously unexplored allosteric pocket at the interface of the β5, β6, and β3 subunits.[8] This binding site is distant from the catalytic center, yet its occupation effectively inhibits the proteasome's chymotrypsin-like activity.

The Structural Basis for Species Selectivity

The key to the therapeutic potential of piperidine carboxamides lies in the structural divergence of this allosteric pocket between species.[8] The amino acid residues lining this pocket in the P. falciparum proteasome (Pf20S) differ from those in the human constitutive proteasome (h20S). This structural disparity is the foundation of their high selectivity, allowing them to potently inhibit the parasite's proteasome with minimal impact on human isoforms.[7][8]

cluster_proteasome 20S Proteasome Core Beta5 β5 Subunit Catalytic Site (T1) Allosteric Pocket CovalentInhibitor Covalent Inhibitors (e.g., Bortezomib) CovalentInhibitor->Beta5:cat Covalent bond (Non-selective) PiperidineCarboxamide Piperidine Carboxamides (e.g., SW584) PiperidineCarboxamide->Beta5:allo Non-covalent binding (Species-selective)

Caption: Contrasting mechanisms of proteasome inhibition.

Comparative Analysis: Piperidine Carboxamides vs. Conventional Inhibitors

The distinct mechanism of piperidine carboxamides translates into a fundamentally different and potentially superior pharmacological profile for treating infectious diseases.

FeaturePiperidine Carboxamides (e.g., SW584)Covalent Inhibitors (e.g., Bortezomib)
Primary Indication Infectious Disease (e.g., Malaria)[8]Oncology (e.g., Multiple Myeloma)[4]
Binding Mechanism Non-covalent, Reversible[8]Covalent, Slowly Reversible[2]
Binding Site Allosteric pocket (β5/β6/β3 interface)[8]Catalytic Threonine (T1) of β5 subunit[2]
Species Selectivity High (e.g., >100-fold for Pf20S vs. h20S)[8]Low / Non-selective[2]
Resistance Propensity Low (Minimum Inoculum for Resistance >10⁹)[8]Resistance can develop[4]
Administration Orally active in mouse models[8]Intravenous administration[2]

Experimental Validation of Species Selectivity: A Practical Guide

Assessing a compound for species-selective proteasome inhibition requires a systematic, multi-step approach that validates the mechanism and quantifies the therapeutic window. This workflow ensures that observations at the enzymatic level translate to selective activity in a cellular context.

A Step 1: Proteasome Isolation (e.g., Pf20S and h20S) B Step 2: In Vitro Proteasome Activity Assay A->B C Determine IC50 values for both parasite and human proteasomes B->C D Calculate Selectivity Index (SI = IC50_human / IC50_parasite) C->D E Step 3: Cellular Viability Assays D->E Proceed if SI is high F Determine EC50 on parasite cultures (e.g., P. falciparum) E->F G Determine CC50 on human cell line (e.g., HepG2) E->G H Calculate In-Cell Selectivity (SI = CC50_human / EC50_parasite) F->H G->H I Step 4: In Vivo Efficacy Models (e.g., Mouse model of malaria) H->I Proceed if SI is high

Caption: Workflow for assessing species-selective inhibitors.

Protocol 1: In Vitro Proteasome Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the chymotrypsin-like (β5) activity of purified proteasomes from different species. The causality is direct: a potent, selective compound will inhibit the target (parasite) proteasome at much lower concentrations than the off-target (human) proteasome.

Materials:

  • Purified 20S proteasome from the target pathogen (e.g., P. falciparum)

  • Purified 20S proteasome from human cells (constitutive or immunoproteasome)

  • Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, pH 7.5

  • Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity), 10 mM stock in DMSO.[10]

  • Test Compound (e.g., Piperidine Carboxamide): Serial dilutions in DMSO.

  • Non-selective control inhibitor (e.g., MG-132 or Bortezomib).

  • Black, opaque 96-well microplate.

  • Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).

Step-by-Step Methodology:

  • Prepare Reagents: Thaw all reagents on ice. Dilute the proteasome enzymes in assay buffer to a final concentration of 0.25-0.5 nM. Dilute the Suc-LLVY-AMC substrate to 2X the final desired concentration (e.g., 50 µM) in assay buffer.

  • Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO. Add 1 µL of each concentration to triplicate wells of the 96-well plate. Include wells for "No Inhibitor" (DMSO only) and "Max Inhibition" (saturating concentration of a control inhibitor like MG-132).

  • Enzyme Addition: Add 50 µL of the diluted proteasome solution (either parasite or human) to each well. Mix gently and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme. This pre-incubation is crucial for establishing binding equilibrium before the substrate is introduced.

  • Initiate Reaction: Add 50 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final volume should be 100 µL.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in fluorescence (due to AMC release) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates: Set the average rate of the "No Inhibitor" wells to 100% activity and the "Max Inhibition" wells to 0% activity.

    • Plot the normalized percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Selectivity Index (SI) = IC50 (human proteasome) / IC50 (parasite proteasome) . A high SI indicates successful species-selective inhibition.

Protocol 2: Cellular Viability and Cytotoxicity Assays

This protocol validates the findings from the in vitro assay in a biological system. It assesses the compound's ability to kill the target pathogen while sparing host cells. The self-validating principle here is the parallel testing against a human cell line; a truly selective compound must exhibit a large differential between its effective concentration (EC50) against the parasite and its cytotoxic concentration (CC50) against human cells.

Materials:

  • Parasite culture (e.g., synchronous ring-stage P. falciparum).

  • Human cell line (e.g., HepG2 or HEK293).

  • Appropriate culture media for both parasite and human cells.

  • Test Compound: Serial dilutions.

  • Positive control (e.g., a known antimalarial like Dihydroartemisinin).

  • Viability Reagent: Resazurin-based (e.g., alamarBlue™) or ATP-based (e.g., CellTiter-Glo®).[11]

  • 96-well culture plates.

  • Incubators appropriate for each cell type.

  • Luminescence or fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Plating:

    • Parasites: Plate P. falciparum infected red blood cells at ~1% parasitemia and 2% hematocrit in their culture medium.

    • Human Cells: Plate HepG2 cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the plates in triplicate. Include "No Drug" controls.

  • Incubation: Incubate the plates under standard conditions for each cell type (e.g., P. falciparum for 72 hours in a trigas incubator; HepG2 cells for 72 hours in a standard CO₂ incubator).

  • Viability Assessment:

    • After the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 2-4 hours for resazurin, 15 minutes for ATP-based assays).

    • Measure the fluorescence or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the "No Drug" control wells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression to calculate the EC50 for the parasite and the CC50 for the human cell line.

    • Calculate the In-Cell Selectivity Index = CC50 (human cells) / EC50 (parasite) .

Example Data Summary
CompoundTargetIC50 / EC50 (nM)Selectivity IndexSource
SW584 Pf20S β5 Proteasome1.8>1100x[8]
h20S β5 Proteasome>2000[8]
P. falciparum (3D7)15>3300x[8]
Human Cells (HEK293T)>50,000[8]
Bortezomib h20S β5 Proteasome~7~1x[4]
P. falciparum~20Low[12]

Conclusion and Future Outlook

Piperidine carboxamides represent a significant advancement in the pursuit of species-selective therapeutics targeting the proteasome. Their novel, allosteric mechanism of action provides a clear structural basis for achieving high selectivity against pathogens like P. falciparum, a feat that has been challenging for conventional, active-site-directed covalent inhibitors.[7][8] The experimental framework detailed in this guide provides a robust methodology for identifying and validating such compounds, moving from enzymatic inhibition to selective cellular activity.

The success of this class in targeting the malarial proteasome provides a powerful blueprint for future drug discovery efforts. This strategy could be extended to other eukaryotic pathogens with structurally distinct proteasomes, including Cryptosporidium, Leishmania, and Trypanosoma species. The development of orally bioavailable, reversible, and highly selective inhibitors like the piperidine carboxamides opens a promising new chapter in the fight against devastating infectious diseases.

References

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Proteasomes: Isol
  • Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. MDPI.
  • Proteasome Inhibitors: Harnessing Proteostasis to Comb
  • Proteasome Activity Assay Kit (ab107921). Abcam.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Comparative Mechanisms of Action of Proteasome Inhibitors. CancerNetwork.
  • Optimization of species-selective reversible proteasome inhibitors for the tre
  • Identification of Potent and Selective Non-covalent Inhibitors of the Plasmodium falciparum Proteasome. NIH.
  • Comparative mechanisms of action of proteasome inhibitors. PubMed.
  • Structure and function based design of Plasmodium-selective proteasome inhibitors. NIH.
  • Enrichment and proteomic identification of Cryptosporidium parvum oocyst wall. PMC.
  • Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2. eLife.

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A Comparative Analysis of Off-Target Effects for 4-Phenylpiperidine-2-Carboxamide Analogues: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 4-phenylpiperidine-2-carboxamide scaffold has emerged as a promising chemotype in modern medicinal chemistry, particularly in the development of selective modulators for G-protein coupled receptors (GPCRs). Analogues derived from this core structure have demonstrated significant potential, most notably as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor (5-HT2CR), a key target in treating neuropsychiatric and metabolic disorders like obesity and substance use disorders.[1][2][3][4] However, as with any small molecule destined for therapeutic use, a thorough understanding of its off-target interaction profile is paramount. Unintended interactions with other biological targets can lead to adverse side effects, compromising the safety and efficacy of a drug candidate. Conversely, identifying these interactions can sometimes unveil new therapeutic opportunities through drug repurposing.[5]

This guide provides an in-depth comparative analysis of the off-target effects of key 4-phenylpiperidine-2-carboxamide analogues. We will dissect the structural modifications that have led to enhanced selectivity, detail the experimental methodologies for robust off-target profiling, and provide the scientific rationale behind these crucial safety assessments.

From Promiscuity to Precision: A Comparative Off-Target Profile

The journey to a selective clinical candidate is often an iterative process of chemical refinement. A compelling case study within the 4-phenylpiperidine-2-carboxamide class is the evolution from an early-stage modulator to the optimized compound, 12 (CTW0415) . This progression highlights how targeted medicinal chemistry efforts can mitigate off-target liabilities.

An earlier analogue, Compound 3 , which features a long undecyl chain at the 4-position of the piperidine ring, showed promising activity as a 5-HT2CR PAM. However, its off-target profile was a significant concern. When screened at a concentration of 10 μM, Compound 3 exhibited marked inhibition of radioligand binding at several other monoamine receptors and transporters.[1] This cross-reactivity is not unexpected, given the structural similarities among biogenic amine receptors.

In contrast, the development of Compound 12 involved replacing the flexible undecyl moiety with a more compact, rigid phenyl group.[1] This strategic modification aimed to reduce lipophilicity and the number of rotatable bonds, properties often associated with promiscuous binding.[1][3] The success of this approach is evident in its remarkably clean off-target profile. Screened under the same conditions through the National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP), Compound 12 showed no significant interactions (defined as >50% inhibition) with a broad panel of biologically relevant GPCRs and monoamine transporters.[1]

Data Summary: Off-Target Inhibition Profile

The following table summarizes the comparative off-target binding data for the precursor Compound 3 and the optimized Compound 12. This quantitative data underscores the successful attenuation of off-target activity through rational drug design.

TargetCompound 3 (% Inhibition @ 10 µM)Compound 12 (% Inhibition @ 10 µM)Rationale for Concern
Dopamine Transporter (DAT) 66.3%<50%Inhibition can alter dopamine homeostasis, potentially leading to psychomotor side effects or abuse liability.
Dopamine D3 Receptor 71.7%<50%Off-target activity at D3 receptors can impact mood, cognition, and motivation.
α2A Adrenergic Receptor 85.1%<50%α2A antagonism can lead to cardiovascular side effects such as changes in blood pressure and heart rate.
α2B Adrenergic Receptor 80.7%<50%Similar to α2A, off-target binding can result in undesirable cardiovascular and central nervous system effects.

Data sourced from Wold et al., 2020.[1]

Methodologies for Off-Target Profiling: A Self-Validating System

To ensure the trustworthiness and reproducibility of off-target data, a multi-faceted experimental approach is required. The protocols described below represent a robust system for identifying and quantifying unintended molecular interactions.

Radioligand Binding Assays

This is the gold-standard method for determining a compound's affinity for a specific receptor. The principle is competitive displacement: the ability of a test compound to prevent a radiolabeled ligand from binding to its target.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Cell membranes or purified receptors expressing the target of interest are prepared and aliquoted into a 96-well plate.

  • Reaction Mixture: To each well, add:

    • A fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors).

    • A range of concentrations of the test compound (e.g., Compound 12).

    • Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, non-labeled competitor).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding inhibition is calculated for each concentration of the test compound. These values are plotted to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubate to Equilibrium Receptor->Incubation Radioligand Radiolabeled Ligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., Compound 12) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Calculate IC50 Counting->IC50 Cheng_Prusoff Cheng-Prusoff Eq. IC50->Cheng_Prusoff Ki Determine Ki Value Cheng_Prusoff->Ki

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Biological Impact

While binding assays measure affinity, they do not reveal the functional consequence of that interaction (e.g., agonism, antagonism, or allosteric modulation). Cell-based functional assays are essential to profile the biological activity of a compound at potential off-targets.

Experimental Protocol: Calcium Flux Functional Assay

This protocol is relevant for GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium ([Ca²⁺]i), such as the primary target 5-HT2CR.

  • Cell Culture: Culture a stable cell line (e.g., CHO or HEK293) expressing the off-target receptor of interest in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which increases in fluorescence intensity upon binding to calcium.

  • Compound Addition: Add varying concentrations of the test compound (e.g., Compound 12) to the wells.

  • Agonist Stimulation: After a short pre-incubation with the test compound, stimulate the cells with a known agonist for the receptor.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader (e.g., a FLIPR instrument).

  • Data Analysis:

    • To test for antagonist activity, analyze the degree to which the test compound inhibits the signal produced by the known agonist.

    • To test for agonist activity, measure any signal produced by the test compound in the absence of the known agonist.

    • Data is typically normalized and plotted to determine functional IC50 or EC50 values.

Functional_Assay_Workflow A Plate Cells Expressing Target Receptor B Load with Calcium- Sensitive Dye (Fluo-4) A->B C Add Test Compound (Potential Antagonist) B->C D Add Known Agonist (Stimulation) C->D E Measure Fluorescence (FLIPR) D->E F Analyze Data: Potentiation or Inhibition E->F

Caption: Workflow for a cell-based calcium flux functional assay.

On-Target Pathway and Rationale for Off-Target Selection

The primary target for the 4-phenylpiperidine-2-carboxamide analogues discussed is the 5-HT2C receptor. Understanding its signaling cascade provides context for why certain off-targets are prioritized for screening.

The 5-HT2CR is a Gq-coupled GPCR. Upon binding of serotonin (5-HT), it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). As PAMs, these compounds do not activate the receptor directly but enhance the response to the endogenous ligand, 5-HT.[1]

Gq_Signaling_Pathway PAM PAM (Compound 12) Receptor 5-HT2C Receptor PAM->Receptor enhances binding Serotonin Serotonin (5-HT) Serotonin->Receptor binds Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release triggers Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response

Caption: The 5-HT2C receptor Gq-coupled signaling pathway.

The rationale for screening against other monoamine receptors (dopamine, adrenergic) and transporters (DAT, NET, SERT) is rooted in the structural homology of these targets and their ligands. The biogenic amine neurotransmitters (serotonin, dopamine, norepinephrine) share a common phenethylamine core, and the binding pockets of their respective receptors can exhibit similarities. Therefore, a compound designed to interact with the serotonin system has a higher a priori probability of cross-reacting with other monoamine systems, making this a critical area for off-target investigation.

Conclusion

The systematic evaluation of off-target effects is a non-negotiable component of modern drug discovery. The case of the 4-phenylpiperidine-2-carboxamide analogues demonstrates a successful, structure-guided approach to engineering selectivity. By replacing a flexible, lipophilic undecyl group with a compact phenyl moiety, researchers developed Compound 12 (CTW0415), a 5-HT2CR PAM with a vastly improved safety profile and minimal off-target interactions.[1][2][3] This work, supported by rigorous experimental validation through radioligand binding and functional assays, exemplifies the principles of scientific integrity and provides a clear path for advancing safer, more effective therapeutics. For researchers in the field, these findings underscore the importance of early and comprehensive off-target profiling as a cornerstone of translating a chemical lead into a viable clinical candidate.

References

  • Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. Available at: [Link]

  • ACS Publications. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2021). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. ResearchGate. Available at: [Link]

  • Zhou, C., et al. (2019). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Lazzarotto, C. R., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Genetics. Available at: [Link]

  • Wang, D., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available at: [Link]

  • Arabian Journal of Chemistry. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available at: [Link]

  • Addgene Blog. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. Available at: [Link]

  • MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • PubMed Central. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. Available at: [Link]

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A Comparative Guide to the Neuromuscular Blocking Actions of Aminosteroid Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and clinicians in the fields of pharmacology and anesthesiology, a nuanced understanding of neuromuscular blocking agents is paramount. This guide provides an in-depth comparison of the neuromuscular blocking properties of four key aminosteroid piperidine derivatives: pancuronium, vecuronium, rocuronium, and pipecuronium. By delving into their mechanisms, pharmacological profiles, and the experimental techniques used for their evaluation, this document serves as a critical resource for drug development professionals and research scientists.

Introduction: The Landscape of Neuromuscular Blockade

Neuromuscular blocking agents (NMBAs) are indispensable in modern medicine, facilitating procedures such as endotracheal intubation and providing skeletal muscle relaxation during surgery.[1] These agents primarily act at the neuromuscular junction, interfering with the transmission of nerve impulses to muscle fibers.[2] NMBAs are broadly classified into two categories: depolarizing agents, like succinylcholine, and non-depolarizing agents.[3] The focus of this guide is on the non-depolarizing aminosteroid agents, which act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the motor endplate.[4]

The aminosteroid agents, all derivatives of a piperidine-containing steroid nucleus, offer a range of onsets, durations of action, and side-effect profiles, making the selection of the appropriate agent a critical clinical and research decision.

Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

Aminosteroid piperidine derivatives exert their effect by competitively binding to the α-subunits of the postsynaptic nAChRs. This binding prevents acetylcholine (ACh) from activating the receptor, thereby inhibiting the depolarization of the muscle fiber membrane and subsequent muscle contraction.[4] The degree of neuromuscular blockade is dependent on the concentration of the drug at the neuromuscular junction and its affinity for the nAChR.

Caption: Mechanism of action of aminosteroid neuromuscular blockers.

Comparative Pharmacological Profiles

The clinical utility of pancuronium, vecuronium, rocuronium, and pipecuronium is largely determined by their distinct pharmacokinetic and pharmacodynamic properties. Key parameters for comparison include potency (measured as ED95), onset of action, and duration of action.

Potency (ED95)

The ED95 is the dose required to produce a 95% suppression of the first twitch (T1) of a train-of-four (TOF) stimulation. A lower ED95 indicates a higher potency.

CompoundED95 (µg/kg)Relative Potency (vs. Rocuronium)
Rocuronium 322.1[5]1
Pancuronium 58.1[5]~5.5
Pipecuronium 48.7[5]~6.6
Vecuronium 39.9[5]~8.1

Data from a comparative study in patients under propofol-fentanyl-nitrous oxide-oxygen anaesthesia.[5]

This table clearly demonstrates that vecuronium is the most potent of the four, while rocuronium is the least potent. This difference in potency has significant implications for the onset of action.

Onset and Duration of Action

The speed of onset is inversely related to the potency of the drug.[6] Less potent agents, like rocuronium, require a higher molar dose to achieve the same level of blockade, leading to a steeper concentration gradient and a faster diffusion to the neuromuscular junction.[7]

CompoundOnset of Action (min)Duration of Action (min)Classification
Rocuronium 1.0 - 1.530 - 45Intermediate-acting
Vecuronium 2.5 - 3.030 - 45Intermediate-acting
Pancuronium 3.0 - 5.060 - 90Long-acting
Pipecuronium 3.0 - 5.060 - 90Long-acting

Note: Onset and duration are approximate and can be influenced by dose, anesthetic technique, and patient-specific factors.

Rocuronium's rapid onset makes it a suitable alternative to succinylcholine for rapid sequence intubation.[8] Vecuronium has a slightly slower onset but a similar intermediate duration of action. Pancuronium and pipecuronium are characterized by a slower onset and a significantly longer duration of action.[9]

Cardiovascular Side Effects

A key differentiator among these agents is their impact on the cardiovascular system, primarily mediated through their effects on muscarinic receptors.

  • Pancuronium: Known to cause a moderate increase in heart rate and blood pressure due to its vagolytic properties (blockade of cardiac muscarinic receptors).[9]

  • Vecuronium: Generally considered cardiovascularly stable with minimal effects on heart rate and blood pressure.[10]

  • Rocuronium: Largely devoid of cardiovascular effects at clinically relevant doses.[10]

  • Pipecuronium: Exhibits a high degree of cardiovascular stability, similar to vecuronium.[9]

Structure-Activity Relationships

The pharmacological differences among these aminosteroid derivatives can be attributed to subtle variations in their chemical structures. All share a rigid androstane steroid nucleus.

G cluster_pancuronium Pancuronium cluster_vecuronium Vecuronium cluster_rocuronium Rocuronium cluster_pipecuronium Pipecuronium panc panc vec vec panc->vec Demethylation at N+ in A-ring pipe pipe panc->pipe Modification of acetyl groups roc roc vec->roc Structural modification at D-ring

Caption: Chemical structures of the compared aminosteroid neuromuscular blockers.

Key structural features influencing activity include:

  • Quaternary Ammonium Groups: The presence of two positively charged nitrogen atoms is crucial for binding to the anionic sites on the nAChR.

  • Interonium Distance: The distance between the two quaternary nitrogens influences potency.

  • Substituents on the Steroid Nucleus: Modifications to the A and D rings of the steroid nucleus alter potency, duration of action, and side-effect profiles. For example, the demethylation of pancuronium at the 2-position of the A-ring to form vecuronium significantly reduces its vagolytic activity.

Experimental Evaluation of Neuromuscular Blockade

The characterization of neuromuscular blocking agents relies on robust experimental models. The isolated phrenic nerve-hemidiaphragm preparation is a classic and highly valuable ex vivo assay for this purpose.[11][12]

The Phrenic Nerve-Hemidiaphragm Preparation: A Step-by-Step Protocol

This preparation allows for the direct measurement of muscle contractile force in response to nerve stimulation in a controlled environment.[12]

Objective: To assess the potency and time course of action of neuromuscular blocking agents on an isolated mammalian neuromuscular junction.

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit solution

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath with stimulating and recording electrodes

  • Force-displacement transducer

  • Data acquisition system

Procedure:

  • Preparation of the Krebs-Henseleit Solution: Prepare the physiological salt solution and continuously bubble with carbogen gas to maintain a pH of 7.4.

  • Dissection:

    • Humanely euthanize the rat in accordance with institutional guidelines.

    • Carefully excise the diaphragm with the phrenic nerve attached.

    • Divide the diaphragm into two hemidiaphragms.

  • Mounting the Preparation:

    • Mount one hemidiaphragm in the organ bath containing Krebs-Henseleit solution at 37°C.

    • Attach the central tendon to the force-displacement transducer and the costal margin to a fixed hook in the bath.

    • Place the phrenic nerve over the stimulating electrodes.

  • Equilibration: Allow the preparation to equilibrate for at least 30 minutes, applying a resting tension of 1-2 g.

  • Stimulation and Recording:

    • Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz).

    • Record the resulting isometric twitch contractions.

  • Drug Administration:

    • Once a stable baseline of twitch responses is established, add the neuromuscular blocking agent to the organ bath in a cumulative or single-dose manner.

    • Record the inhibition of twitch height over time.

  • Data Analysis:

    • Calculate the percentage inhibition of twitch height at different drug concentrations.

    • Determine the EC50 (effective concentration to produce 50% inhibition) and the time to onset and recovery from the blockade.

Caption: Experimental workflow for the phrenic nerve-hemidiaphragm assay.

Conclusion

The aminosteroid piperidine derivatives—pancuronium, vecuronium, rocuronium, and pipecuronium—represent a versatile class of non-depolarizing neuromuscular blocking agents. Their distinct pharmacological profiles, driven by subtle structural modifications, allow for their tailored use in various clinical and research settings. Rocuronium's rapid onset, vecuronium's and pipecuronium's cardiovascular stability, and pancuronium's longer duration of action highlight the importance of understanding their comparative pharmacology. The use of robust experimental models, such as the phrenic nerve-hemidiaphragm preparation, remains fundamental for the continued investigation and development of novel neuromuscular blocking agents.

References

  • Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf - NIH. (2024). Retrieved from [Link]

  • Speed of onset of neuromuscular blockade - Deranged Physiology. (2023). Retrieved from [Link]

  • Naguib, M., Samarkandi, A. H., El-Din, M. A., & Abdullah, K. (1995). Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids. British Journal of Anaesthesia, 75(1), 37–42. Retrieved from [Link]

  • Acetylcholine Receptor (AChR) Antibody - Testing.com. (2021). Retrieved from [Link]

  • Assessment of function of the neuromuscular junction in phrenic nerve-diaphragm preparation - DEA. (2024). Retrieved from [Link]

  • Acetylcholine Receptor (AChR)-binding Antibodies - Labcorp. (n.d.). Retrieved from [Link]

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Safety Operating Guide

Navigating the Uncertainty: A Guide to the Safe Disposal of N-Phenyl-4-piperidinecarboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of N-Phenyl-4-piperidinecarboxamide hydrochloride, prioritizing safety and environmental responsibility.

The Precautionary Principle in Chemical Disposal

When a comprehensive Safety Data Sheet (SDS) for a specific chemical is unavailable, the foundational step is to apply the precautionary principle. This means treating the substance as hazardous until proven otherwise. The known toxicological profiles of structurally similar compounds, such as piperidine (a precursor), which is classified as flammable, corrosive, and highly toxic, inform this conservative stance. Therefore, N-Phenyl-4-piperidinecarboxamide hydrochloride should be handled and disposed of as a hazardous waste.

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe disposal of N-Phenyl-4-piperidinecarboxamide hydrochloride, ensuring compliance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).

Step 1: Waste Characterization and Segregation

Due to the absence of specific data, assume N-Phenyl-4-piperidinecarboxamide hydrochloride waste is hazardous. It should be segregated from non-hazardous waste streams to prevent cross-contamination. Do not mix it with other chemical wastes unless compatibility has been verified by a qualified chemist or environmental health and safety (EHS) professional. Incompatible materials can lead to dangerous reactions.

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. Based on the potential for skin and eye irritation, as well as inhalation hazards suggested by related compounds, the following PPE is mandatory:

PPE CategorySpecification
Eye and Face ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is advised.
Respiratory Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary.
Step 3: Containerization and Labeling

Proper containment and labeling are crucial for safe storage and transport.

  • Container Selection : Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue on the outside.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-Phenyl-4-piperidinecarboxamide hydrochloride." The date of accumulation (when the first drop of waste was added to the container) must also be clearly visible.

Step 4: On-site Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Location : The SAA must be under the control of the operator of the process generating the waste.

  • Volume Limits : No more than 55 gallons of hazardous waste may be accumulated in an SAA.

  • Container Management : Waste containers must be kept closed at all times except when adding waste.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor. These entities are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Scheduling a Pickup : Contact your EHS department to schedule a waste pickup. Provide them with the full chemical name and an estimate of the quantity.

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. Your EHS department will typically provide guidance on this.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of a chemical with limited safety information.

DisposalDecision cluster_assessment Initial Assessment cluster_conservative_path Conservative Disposal Protocol cluster_standard_path Standard Disposal Protocol start Start: Need to dispose of N-Phenyl-4-piperidinecarboxamide hydrochloride sds_check Is a specific and comprehensive SDS available? start->sds_check treat_hazardous Assume the waste is hazardous (Precautionary Principle) sds_check->treat_hazardous No follow_sds Follow disposal guidelines in Section 13 of the SDS sds_check->follow_sds Yes ppe Wear appropriate PPE treat_hazardous->ppe containerize Use a labeled, sealed, compatible waste container ppe->containerize store Store in a designated Satellite Accumulation Area containerize->store dispose Arrange for pickup by a licensed hazardous waste contractor store->dispose end_node End: Safe and Compliant Disposal dispose->end_node follow_sds->end_node

Caption: Disposal decision workflow for chemicals with limited safety data.

Rationale for a Conservative Approach

The causality behind this stringent protocol is rooted in risk mitigation. In the absence of definitive data on toxicity, reactivity, and environmental fate, we must default to the highest reasonable standard of safety. This approach ensures:

  • Personnel Safety : Protects researchers from potential unknown health hazards.

  • Regulatory Compliance : Adheres to the spirit and letter of EPA and OSHA regulations, which place the onus of correct waste characterization on the generator.

  • Environmental Protection : Prevents the release of potentially harmful substances into the environment.

By following these guidelines, you can ensure that the disposal of N-Phenyl-4-piperidinecarboxamide hydrochloride is conducted in a manner that is safe, compliant, and scientifically responsible. Always consult with your institution's EHS department for specific guidance and requirements.

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Managing Your Hazardous Waste: A Guide for Small Businesses. Retrieved from [Link]

  • Cayman Chemical. (2023). Safety Data Sheet: N-phenylpiperidin-4-amine.
  • Echemi. (2019). 4-Amino-N-phenyl-1-piperidinecarboxamide Safety Data Sheets.
  • TCI Chemicals. (2024). Safety Data Sheet: 4-Acetyl-4-phenylpiperidine Hydrochloride.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.